Nitrapyrin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUJJWWUNKIJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Record name | NITRAPYRIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0024216 | |
| Record name | Nitrapyrin | |
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Molecular Weight |
230.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrapyrin appears as colorless crystals or off-white crystalline solid. (NTP, 1992), Liquid, Colorless or white, crystalline solid with a mild, sweet odor; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless or white, crystalline solid with a mild, sweet odor. | |
| Record name | NITRAPYRIN | |
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| Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |
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| Record name | Nitrapyrin | |
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| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | 2-Chloro-6-trichloromethyl pyridine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
277 to 280 °F at 11 mmHg (NTP, 1992), at 1.5kPa: 136 °C, 277 to 280 °F at 11 mmHg | |
| Record name | NITRAPYRIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
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Flash Point |
100 °C c.c. | |
| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none, Insoluble | |
| Record name | NITRAPYRIN | |
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| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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| Record name | 2-Chloro-6-trichloromethyl pyridine | |
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Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.0028 mmHg at 73 °F (NTP, 1992), 0.0048 [mmHg], Vapor pressure, Pa at 23 °C:, 0.003 mmHg at 73 °F, (73 °F): 0.003 mmHg | |
| Record name | NITRAPYRIN | |
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| Record name | Nitrapyrin | |
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| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
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CAS No. |
1929-82-4 | |
| Record name | NITRAPYRIN | |
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| Record name | Nitrapyrin [ANSI:BSI:ISO] | |
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| Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |
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| Record name | Nitrapyrin | |
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| Record name | NITRAPYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 2-CHLORO-6-TRICHLOROMETHYLPYRIDINE | |
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| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/303 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pyridine, 2-chloro-6-(trichloromethyl)- | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
144.5 to 145.2 °F (NTP, 1992), 63 °C, 145 °F | |
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| Record name | 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | |
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| URL | https://www.osha.gov/chemicaldata/303 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Chloro-6-trichloromethyl pyridine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0136.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
The Core Mechanism of Action of Nitrapyrin on Nitrosomonas: An In-depth Technical Guide
Executive Summary: Nitrapyrin is a potent nitrification inhibitor that specifically targets ammonia-oxidizing bacteria, with Nitrosomonas being a primary example. Its mechanism of action is centered on the inhibition of the key enzyme responsible for the first step of nitrification, ammonia (B1221849) monooxygenase (AMO). This guide provides a detailed examination of the molecular interactions between this compound and AMO, quantitative data on its inhibitory effects, and comprehensive experimental protocols for studying these interactions. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and environmental microbiology.
Introduction to Nitrification and the Role of Nitrosomonas
Nitrification is a crucial biogeochemical process in the nitrogen cycle, involving the two-step oxidation of ammonia (NH₃) to nitrate (B79036) (NO₃⁻). The first and rate-limiting step, the oxidation of ammonia to hydroxylamine (B1172632) (NH₂OH), is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). Nitrosomonas is a genus of gram-negative AOB that plays a significant role in this process in various environments, including soil, freshwater, and wastewater treatment systems.
The key enzyme in this initial step is ammonia monooxygenase (AMO) , a membrane-bound copper-containing enzyme.[1] The activity of Nitrosomonas and other AOB has significant agricultural and environmental implications. While nitrification is essential for providing plants with a usable form of nitrogen, the resulting nitrate is highly mobile in soil and can be lost through leaching, leading to water contamination and reduced nitrogen use efficiency in agriculture. Furthermore, nitrification is a source of nitrous oxide (N₂O), a potent greenhouse gas.
Nitrification inhibitors, such as this compound [2-chloro-6-(trichloromethyl)pyridine], are chemical compounds designed to slow down the nitrification process by targeting AOB.[2] By inhibiting the activity of Nitrosomonas, this compound helps to retain nitrogen in the less mobile ammonium (B1175870) form, which can enhance fertilizer efficiency, reduce nitrate leaching, and decrease N₂O emissions.[2]
The Core Mechanism of Action of this compound
The inhibitory effect of this compound on Nitrosomonas is primarily directed at the ammonia monooxygenase (AMO) enzyme. The mechanism is multifaceted, involving both direct interaction with the enzyme's active site and potential downstream effects from its metabolic transformation.
The Target Enzyme: Ammonia Monooxygenase (AMO)
Ammonia monooxygenase is a complex enzyme that catalyzes the oxidation of ammonia to hydroxylamine. The active site of AMO contains copper, which is essential for its catalytic activity.[1] It is believed that the copper center cycles between reduced (Cu⁺) and oxidized (Cu²⁺) states during the catalytic cycle. The precise structure and mechanism of AMO are still under investigation, but it is clear that the copper center is the primary target for a variety of inhibitors, including this compound.
Dual-Action Inhibition by this compound
This compound exhibits a dual-action mechanism to inhibit AMO activity in Nitrosomonas:
-
Copper Chelation: The primary and most well-established mechanism of this compound is its function as a copper chelator.[3] this compound binds to the copper ions in the active site of AMO, preventing the enzyme from binding to its substrate, ammonia. This action effectively inactivates the enzyme and halts the first step of nitrification.[3][4] This mode of action is considered a form of noncompetitive inhibition.
-
Metabolic Transformation and Non-specific Binding: There is evidence that this compound can also act as a substrate for AMO. Nitrosomonas europaea can oxidize this compound to 6-chloropicolinic acid.[1][5] This metabolic product, along with unmetabolized this compound, can then bind indiscriminately to membrane proteins.[1][5] This non-specific binding may disrupt the overall integrity and function of the cell membrane and associated electron transport chains, further contributing to the inhibition of ammonia oxidation.[1]
Quantitative Data on this compound Inhibition
The potency of this compound as a nitrification inhibitor is reflected in its low effective concentrations. The following table summarizes quantitative data on the inhibitory effects of this compound on Nitrosomonas europaea.
| This compound Concentration (µM) | Nitrite (B80452) Production (% of Control) | Reference |
| 0 | 100% | [6] |
| 10 | ~60% | [6] |
| 25 | ~40% | [6] |
| 50 | ~25% | [6] |
| 100 | ~15% | [6] |
Note: Data is estimated from graphical representations in the cited source and represents the percentage of nitrite produced by N. europaea after a 2-hour incubation period compared to a control without this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on Nitrosomonas.
Nitrosomonas europaea Culture and Preparation
-
Culture Medium: Grow Nitrosomonas europaea (e.g., ATCC 19718) in a suitable mineral salts medium, such as ATCC Medium 2265. The medium typically contains (NH₄)₂SO₄ as the ammonia source, along with essential minerals and a buffer (e.g., phosphate (B84403) buffer) to maintain a pH around 7.5-8.0.
-
Cultivation: Incubate the culture in the dark at 25-30°C with gentle agitation to ensure aeration.
-
Cell Harvesting: Harvest cells during the late exponential growth phase by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Washing: Wash the cell pellet twice with a sterile, ammonia-free buffer (e.g., 50 mM phosphate buffer, pH 7.8) to remove residual medium components.
-
Resuspension: Resuspend the final cell pellet in the same ammonia-free buffer to a desired cell density (e.g., determined by optical density at 600 nm or by protein concentration).
Ammonia Monooxygenase (AMO) Activity Assay (Nitrite Production Method)
This assay measures the rate of nitrite (NO₂⁻) production, the end product of ammonia oxidation by Nitrosomonas.
-
Reaction Setup:
-
Prepare reaction mixtures in sterile tubes or a microplate. Each reaction should contain the ammonia-free buffer, the N. europaea cell suspension, and the desired concentration of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 0.1% v/v). Include a solvent-only control.
-
Pre-incubate the mixtures for a short period (e.g., 10-15 minutes) at the optimal temperature (30°C) to allow the inhibitor to interact with the cells.
-
-
Initiation of Reaction: Start the reaction by adding the substrate, (NH₄)₂SO₄, to a final concentration of 10 mM.
-
Incubation: Incubate the reactions at 30°C with agitation for a defined period (e.g., 1-4 hours), ensuring aerobic conditions.
-
Sampling: At various time points, withdraw aliquots from each reaction.
-
Termination of Reaction: Stop the enzymatic reaction in the aliquots by adding a reagent that halts cell activity or by centrifugation to pellet the cells.
-
Nitrite Quantification: Measure the concentration of nitrite in the supernatant using the Griess reagent method.
-
Add Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution) to the supernatant.
-
Allow the color to develop for 15-20 minutes.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
-
Data Analysis: Plot nitrite concentration over time to determine the rate of production. Express the activity in the presence of this compound as a percentage of the activity in the solvent control.
Nitrosomonas Viability Assay
A resazurin-based assay can be used to assess cell viability by measuring metabolic activity.
-
Cell Treatment: Prepare a suspension of N. europaea and expose it to various concentrations of this compound (and a solvent control) as described for the AMO activity assay. Incubate for a relevant period (e.g., 24 hours).
-
Assay Setup:
-
In a 96-well microplate, add a specific volume of the treated cell suspension to each well.
-
Add resazurin (B115843) solution to each well to a final concentration of approximately 10-25 µg/mL.
-
-
Incubation: Incubate the plate in the dark at 30°C for 1-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viability for each this compound concentration by comparing its fluorescence/absorbance to that of the solvent control.
Gene Expression Analysis of amoA by qRT-PCR
This protocol quantifies the expression of the amoA gene, which encodes a subunit of AMO.
-
Cell Treatment and RNA Extraction:
-
Treat N. europaea cultures with and without this compound for a defined period.
-
Harvest the cells by centrifugation.
-
Immediately extract total RNA using a commercial RNA extraction kit with a DNase I treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or specific reverse primers for amoA.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or probe-based qPCR master mix.
-
Each reaction should contain the master mix, forward and reverse primers for the amoA gene (e.g., amoA-1F: 5'-GGGGTTTCTACTGGTGGT-3' and amoA-2R: 5'-CCCCTCKGSAAAGCCTTCTTC-3'), and the synthesized cDNA.[7]
-
Include a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Run the qPCR on a real-time PCR instrument with a typical thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for amoA and the housekeeping gene in both treated and control samples.
-
Calculate the relative expression of amoA using the ΔΔCt method.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound inhibition on Ammonia Monooxygenase (AMO).
Caption: Experimental workflow for assessing this compound's effects on Nitrosomonas.
Conclusion
This compound is a highly effective inhibitor of ammonia oxidation in Nitrosomonas, primarily functioning through the chelation of the essential copper co-factor in the active site of ammonia monooxygenase. An additional mechanism involving the metabolic transformation of this compound and subsequent non-specific binding to cellular proteins may also contribute to its inhibitory action. Understanding these mechanisms is vital for optimizing the use of nitrification inhibitors in agriculture to improve nitrogen use efficiency and mitigate environmental impacts. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate interactions between this compound and Nitrosomonas, paving the way for the development of next-generation nitrification inhibitors. Future research should focus on elucidating the precise binding kinetics of this compound with AMO and exploring the potential for resistance development in Nitrosomonas populations.
References
- 1. Oxidation of this compound to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Widespread Use of the Nitrification Inhibitor this compound: Assessing Benefits and Costs to Agriculture, Ecosystems, and Environmental Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of Nitrosomonas europaea colonizing clay minerals from inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Oxidation of this compound to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lost in translation: the quest for Nitrosomonas cluster 7‐specific amoA primers and TaqMan probes - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture of Nitrapyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrapyrin, chemically known as 2-chloro-6-(trichloromethyl)pyridine, is a pivotal compound in modern agriculture, primarily utilized as a nitrification inhibitor to enhance nitrogen fertilizer efficiency. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and analytical protocols. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this molecule in environmental studies, agrochemical research, or as a reference compound.
Chemical Structure and Identification
This compound is a chlorinated pyridine (B92270) derivative. The core of the molecule is a pyridine ring, substituted at the 2-position with a chlorine atom and at the 6-position with a trichloromethyl group.[1] This specific arrangement of substituents is crucial for its biological activity as a nitrification inhibitor.
The definitive identification of this compound is established through a combination of nomenclature and chemical identifiers, which are indispensable for regulatory submissions, patent filings, and scientific literature.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-chloro-6-(trichloromethyl)pyridine |
| CAS Number | 1929-82-4 |
| Molecular Formula | C₆H₃Cl₄N |
| SMILES String | C1=CC(=NC(=C1)Cl)C(Cl)(Cl)Cl |
| InChI Key | DCUJJWWUNKIJPH-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound dictate its environmental fate, solubility, and stability, which are critical parameters for its application and analysis. It typically appears as a colorless to off-white crystalline solid with a sweet odor.[2]
Table 2: Physicochemical Data of this compound
| Property | Value |
| Molecular Weight | 230.91 g/mol |
| Melting Point | 62-63 °C |
| Boiling Point | 136-138 °C at 11 mmHg |
| Water Solubility | Insoluble (<0.01 g/100 mL at 18 °C) |
| Vapor Pressure | 2.8 x 10⁻³ mmHg at 20 °C |
| LogP (Octanol/Water) | 3.41 |
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound is most commonly achieved through the photochlorination of 2-methylpyridine (B31789) (also known as α-picoline).[3] This process involves the substitution of hydrogen atoms on the methyl group and the pyridine ring with chlorine atoms.
Protocol: Multi-Stage Liquid-Phase Continuous Chlorination
This method, adapted from patent literature, offers a high-yield and continuous process for this compound production.[4]
Materials:
-
2-methylpyridine (2-picoline)
-
Chlorine gas
-
Nitrogen, helium, or argon (carrier gas)
-
Activated carbon catalyst loaded with metal ion oxides (e.g., Fe, Zn)
Equipment:
-
Multi-stage chlorination reactor system
-
Preheater for reactants
-
Condenser
-
Rectification column
Procedure:
-
Vaporization and Preheating: Liquid 2-picoline is vaporized and mixed with a preheated carrier gas (e.g., nitrogen) and chlorine gas.
-
First-Stage Chlorination: The gaseous mixture is introduced into the first-stage chlorination tank containing the activated carbon catalyst. The reaction is maintained at a temperature of 190-200 °C. The mass flux ratio of 2-picoline to chlorine is approximately 1:6.
-
Subsequent Chlorination Stages: The intermediate product from the first stage continuously flows into subsequent chlorination tanks (e.g., secondary, tertiary, and quaternary). In each stage, additional chlorine is introduced at progressively lower flow rates (e.g., 0.6x, 0.5x, and 0.4x of the initial chlorine flow rate, respectively) while maintaining the temperature at 190-200 °C.
-
Condensation and Purification: The reaction product from the final stage is condensed. The crude this compound is then purified by vacuum rectification to yield the final product with a purity of over 99%.
-
Byproduct Management: The hydrogen chloride gas generated during the reaction is absorbed in water to produce hydrochloric acid. Excess chlorine in the tail gas can be recycled after treatment.
Analytical Characterization
The identity and purity of synthesized this compound, as well as its quantification in various matrices, are typically determined using chromatographic and spectroscopic methods.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Soil
This protocol is based on established methods for the analysis of this compound residues in environmental samples.[5][6]
Sample Preparation:
-
Extraction: A 5-gram soil sample is extracted by sonication and shaking with an acetone/0.1 N hydrochloric acid (90:10) solution.
-
Dilution and Partitioning: An aliquot of the extract is diluted with 0.1 N hydrochloric acid and then extracted with cyclohexane (B81311) containing an internal standard.
-
Analysis: A portion of the cyclohexane extract is analyzed by GC-MS.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent Model 6890A or similar.
-
Column: Agilent DB-1701 (30 m length, 0.25 mm i.d.) or equivalent.
-
Mass Spectrometer: Agilent Model 5973N or similar, operated in positive-ion electron-impact ionization (EI) mode.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, held for 1 minute, then ramped to 280 °C at 25 °C/min, and held for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Monitored Ions (m/z): Quantitation and confirmation ions for this compound and its metabolites are selected based on their mass spectra.
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Water
This method is suitable for the determination of this compound in aqueous samples.[7]
Sample Preparation:
-
Extraction: Water samples are extracted with a 1:1 (v/v) mixture of hexane (B92381) and toluene.
-
Solid-Phase Extraction (SPE) Cleanup: The combined organic extracts are concentrated and cleaned up using a deactivated silica (B1680970) SPE column.
-
Analysis: The eluate from the SPE column is analyzed by LC-MS/MS.
Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Agilent 6430 triple quadrupole or equivalent, with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Ionization Mode: Positive ion APCI.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
Visualization of Structural Information
The following diagram illustrates the key structural identifiers of this compound.
Caption: Key identifiers and structural components of this compound.
References
- 1. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 2. [Simultaneous determination of this compound and its metabolite residues in food crops by derivatization with gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrapyrin, a widely used nitrification inhibitor in agriculture, plays a crucial role in optimizing nitrogen fertilizer efficiency and mitigating environmental nitrogen losses. Understanding its environmental fate, particularly its degradation in soil, is paramount for assessing its long-term efficacy and potential ecological impact. This in-depth technical guide provides a comprehensive overview of the primary degradation products of this compound in the soil environment. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate and interpret the soil chemistry of this important agricultural compound.
Primary Degradation Pathway of this compound
The principal degradation pathway of this compound in soil is the hydrolysis of its trichloromethyl group, leading to the formation of its primary and most significant metabolite: 6-chloropicolinic acid (6-CPA) .[1][2][3] This transformation is a critical step in the environmental dissipation of this compound. While other minor degradation products have been suggested, 6-CPA is consistently identified as the main metabolite in soil, as well as in plant and animal systems.[2]
The conversion of this compound to 6-CPA is influenced by a variety of soil physicochemical and microbial factors. Key environmental variables affecting the rate of degradation include soil temperature, pH, organic matter content, and moisture.[1][4][5][6][7] Generally, the degradation rate of this compound increases with higher temperatures and pH.[1][6] The presence of soil microorganisms can also contribute to the breakdown of this compound, although chemical hydrolysis is considered a major degradation route.
Data Presentation: this compound Degradation Kinetics
The persistence of this compound in soil is typically quantified by its half-life (t½), the time required for 50% of the initial concentration to dissipate. The half-life of this compound can vary significantly depending on soil conditions. The following table summarizes reported half-life values for this compound under different experimental settings.
| Soil Type | Temperature (°C) | pH | Organic Matter (%) | Half-life (days) | Reference |
| Silt Loam | 21 | 6.8 | Not Specified | 22 | [1] |
| Not Specified | 4 | Not Specified | Not Specified | 92 | [1] |
| Clay Loam | 15 | Not Specified | High | 29 | [8] |
| Sandy Loam | 15 | Not Specified | Low | 18 | [8] |
| Various | Not Specified | 5.5 - 6.8 | Not Specified | Similar degradation at 83 days | [1] |
Experimental Protocols
A comprehensive understanding of this compound's degradation in soil relies on robust and reproducible experimental methodologies. Below are detailed protocols for conducting a soil incubation study and for the analytical determination of this compound and its primary metabolite, 6-CPA.
Soil Incubation Study for this compound Degradation
This protocol outlines a laboratory-based soil incubation study to assess the degradation kinetics of this compound.
1. Soil Collection and Preparation:
-
Collect soil samples from the desired location and depth (e.g., 0-15 cm).
-
Air-dry the soil samples at room temperature and sieve them through a 2-mm mesh to ensure homogeneity.
-
Characterize the soil for key properties including pH, organic matter content, texture (sand, silt, clay), and microbial biomass.
2. Experimental Setup:
-
Weigh a standardized amount of the prepared soil (e.g., 50 g) into individual incubation vessels (e.g., glass flasks).
-
Adjust the soil moisture to a specific level, typically 50-60% of the water-holding capacity.
-
Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone).
-
Fortify the soil samples with the this compound stock solution to achieve the desired initial concentration. Ensure thorough mixing for uniform distribution.
-
Include control samples (soil without this compound) and sterile control samples (autoclaved soil with this compound) to differentiate between microbial and chemical degradation.
-
Incubate the samples in the dark at a constant temperature (e.g., 20°C or 25°C). To maintain aerobic conditions, ensure adequate air exchange.
3. Sampling and Extraction:
-
Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days).
-
At each sampling point, extract this compound and 6-CPA from the soil samples using an appropriate solvent system. A common method involves shaking the soil with a mixture of acetonitrile (B52724) and water, followed by centrifugation or filtration.
4. Analytical Quantification:
-
Analyze the extracts for this compound and 6-CPA concentrations using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Method for this compound and 6-Chloropicolinic Acid
The following is a generalized analytical protocol for the simultaneous determination of this compound and 6-CPA in soil extracts.
1. Sample Extraction:
-
To a known weight of soil (e.g., 10 g), add a specific volume of extraction solvent (e.g., 20 mL of acetonitrile:water, 80:20 v/v).
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) on a mechanical shaker.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to separate the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
2. HPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and 6-CPA are monitored.
-
3. Quantification:
-
Prepare a series of calibration standards of this compound and 6-CPA in a clean solvent or in a matrix-matched solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the concentration of this compound and 6-CPA in the soil extracts by comparing their peak areas to the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the study of this compound degradation in soil.
Caption: Chemical transformation of this compound to its primary degradation product, 6-chloropicolinic acid, in the soil.
Caption: Step-by-step workflow for conducting a laboratory study on the degradation of this compound in soil.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Adsorption of nitrification inhibitor this compound by humic acid and fulvic acid in black soil: characteristics and mechanism - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08714A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Hydrolysis of Nitrapyrin: A Technical Deep Dive into the Pathway to 6-Chloropicolinic Acid
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the hydrolysis pathway of Nitrapyrin, a widely used nitrification inhibitor, to its primary metabolite, 6-chloropicolinic acid (6-CPA). This document is intended for researchers, scientists, and professionals in the fields of environmental chemistry, agriculture, and drug development, offering in-depth insights into the chemical transformation, influencing factors, and analytical methodologies.
This compound [2-chloro-6-(trichloromethyl)pyridine] plays a crucial role in enhancing nitrogen fertilizer efficiency by inhibiting the activity of ammonia-oxidizing bacteria.[1][2] Understanding its environmental fate, particularly its degradation to 6-CPA, is paramount for assessing its efficacy and potential environmental impact. 6-CPA is known to be less effective as a nitrification inhibitor.[1]
The Hydrolysis Pathway: From this compound to 6-Chloropicolinic Acid
The transformation of this compound to 6-chloropicolinic acid is a critical degradation pathway that can occur through both abiotic and biotic processes. The primary mechanism involves the hydrolysis of the trichloromethyl group.
Biotic Transformation:
Microorganisms, particularly the ammonia-oxidizing bacterium Nitrosomonas europaea, can facilitate the oxidation of this compound to 6-CPA.[3][4][5] This transformation is a co-oxidation process, meaning it requires the concurrent oxidation of ammonia, hydroxylamine, or hydrazine.[3][4][5] Isotopic labeling studies have revealed that this biological conversion is mediated by a monooxygenase enzyme. In this reaction, one oxygen atom in the resulting 6-CPA molecule originates from diatomic oxygen (O₂), while the other is incorporated from water (H₂O).[3][4][5]
A proposed mechanism for this biotic oxidation involves the following steps:
-
Oxygenation: A monooxygenase enzyme catalyzes the insertion of an oxygen atom into the trichloromethyl group, forming a halogenated alcohol intermediate.
-
Elimination: This intermediate is unstable and spontaneously releases hydrochloric acid (HCl).
-
Formation of Acid Chloride: The elimination of HCl results in the formation of an acid chloride intermediate.
-
Hydrolysis: The acid chloride intermediate readily undergoes nonbiological hydrolysis to yield the final product, 6-chloropicolinic acid.
Abiotic Hydrolysis:
This compound can also undergo abiotic hydrolysis in aqueous environments. This chemical breakdown is influenced by several environmental factors, with pH and temperature being the most significant.
The proposed pathway for abiotic hydrolysis is as follows:
-
Nucleophilic Attack: Water molecules act as nucleophiles, attacking the carbon atom of the trichloromethyl group.
-
Intermediate Formation: This leads to the formation of an unstable intermediate.
-
Chloride Ion Elimination: Successive elimination of chloride ions and protons occurs.
-
Carboxylic Acid Formation: The process culminates in the formation of the carboxylic acid group, resulting in 6-chloropicolinic acid.
The following diagram illustrates the generalized hydrolysis pathway of this compound to 6-chloropicolinic acid.
Quantitative Data on this compound Degradation
The rate of this compound hydrolysis is highly dependent on environmental conditions. The persistence of this compound is often quantified by its half-life (t½), which is the time required for 50% of the initial concentration to degrade.
| Matrix | Temperature (°C) | Half-life (days) | Reference |
| Soil | 10 | 43 - 77 | [6] |
| Soil | 20 | 9 - 16 | [6] |
| Water | Not Specified | 7 - 9 | |
| Soil | Not Specified | 3 - 35 |
Factors Influencing the Rate of Hydrolysis:
-
Temperature: Increased temperature generally accelerates the rate of hydrolysis. As indicated in the table, the half-life of this compound in soil is significantly shorter at 20°C compared to 10°C.[6]
-
pH: The pH of the medium can significantly affect the hydrolysis rate, although specific quantitative data on rate constants across a pH range were not detailed in the reviewed literature. Generally, hydrolysis rates of similar compounds are influenced by pH.
-
Soil Moisture and Organic Matter: In soil environments, higher moisture content and organic matter can lead to a decrease in this compound's effectiveness, partly due to increased degradation rates.[6]
Experimental Protocols
The following sections outline generalized methodologies for studying the hydrolysis of this compound and for the quantitative analysis of this compound and 6-CPA.
1. Aqueous Hydrolysis Study Protocol:
This protocol describes a typical laboratory experiment to determine the abiotic hydrolysis rate of this compound.
Methodology:
-
Preparation of Solutions: Prepare a series of buffered aqueous solutions covering a range of environmentally relevant pH values (e.g., pH 4, 7, and 9). Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetone (B3395972) or methanol).
-
Incubation: In amber glass vials to prevent photolysis, spike the buffered solutions with the this compound stock solution to achieve a known initial concentration. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid co-solvent effects. Incubate the vials at a constant temperature (e.g., 25°C).
-
Sampling: At specified time intervals, sacrifice replicate vials from each pH and temperature treatment.
-
Sample Preparation and Analysis: At each time point, extract the remaining this compound and the formed 6-CPA from the aqueous sample using an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction). Analyze the extracts using a validated analytical method, such as LC-MS/MS or GC-MS/MS.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics. Calculate the pseudo-first-order rate constant (k) and the half-life (t½) for each condition.
2. Analytical Methodology for this compound and 6-CPA:
The quantification of this compound and its metabolite 6-CPA typically involves chromatographic separation followed by mass spectrometric detection.
Sample Extraction:
-
This compound: Due to its lower water solubility, this compound is often extracted from matrices like soil or water using organic solvents such as a hexane:toluene mixture.
-
6-Chloropicolinic Acid (6-CPA): Being more polar, 6-CPA can be extracted with a dilute basic solution, such as 0.1 N sodium hydroxide.
Chromatographic and Mass Spectrometric Analysis:
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a common and sensitive technique for the analysis of both compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for this compound.
-
LC-MS/MS Conditions for 6-CPA:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acidified water and acidified methanol (B129727) is often employed.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MS/MS Transitions: Monitoring specific parent-to-daughter ion transitions enhances selectivity and sensitivity. For 6-CPA, transitions such as m/z 156 → 112 and m/z 158 → 114 have been reported.
-
-
GC-MS Conditions for this compound:
-
Ionization: Electron-impact ionization is commonly used.
-
Monitoring: Selected ion monitoring (SIM) of characteristic ions of this compound.
-
Quantification:
Quantification is typically performed using an external calibration curve prepared with analytical standards of this compound and 6-CPA.
Conclusion
The hydrolysis of this compound to 6-chloropicolinic acid is a key degradation pathway that influences its efficacy as a nitrification inhibitor. This transformation is influenced by a combination of biotic and abiotic factors, with temperature being a critical determinant of its degradation rate in soil. Understanding the kinetics and mechanisms of this pathway is essential for optimizing the use of this compound in agriculture and for assessing its environmental fate. The analytical methods outlined provide a robust framework for the accurate quantification of this compound and its primary metabolite, enabling further research into its environmental behavior.
References
- 1. mdpi.com [mdpi.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. Oxidation of this compound to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of this compound to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Environmental Fate of Nitrapyrin in Agricultural Ecosystems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrapyrin, a widely used nitrification inhibitor, plays a crucial role in modern agriculture by improving nitrogen use efficiency and reducing nitrogen losses from fertilizers.[1] However, its application necessitates a thorough understanding of its environmental fate to ensure its benefits do not come at an ecological cost. This technical guide provides a comprehensive overview of the degradation, transport, and dissipation of this compound in agricultural ecosystems. It is designed to equip researchers, scientists, and professionals in related fields with the critical data and methodologies required for environmental risk assessment and the development of sustainable agricultural practices.
Data Presentation
The environmental persistence and mobility of this compound are governed by a combination of chemical, physical, and biological processes. The following tables summarize key quantitative data on this compound's half-life and sorption characteristics in soil, which are critical parameters for predicting its environmental behavior.
Table 1: Half-life of this compound in Soil
| Soil Type | Temperature (°C) | Half-life (days) | Reference |
| Various | 4 | 92 | [1] |
| Various | 10 | 43 - 77 | [2] |
| Various | 20 | 9 - 16 | [2] |
| Various | 21 | 22 | [1] |
| Commerce loam | 25 | Halved when increased to 35°C | [3] |
| Canisteo silty clay loam | 24 | - | [3] |
| Nicollet loam | 24 | - | [3] |
| Not specified | 15 | 18 - 29 | [4] |
Note: The half-life of this compound is significantly influenced by temperature, with faster degradation observed at higher temperatures.
Table 2: Sorption Coefficients of this compound in Soil
| Soil Component | Sorption Coefficient (Koc, L/kg) | Reference |
| Soil Organic Carbon | 0.33 - 133 | [1] |
Note: Sorption of this compound in soil is primarily influenced by the organic carbon content. Higher organic matter leads to increased sorption, which can reduce its bioavailability and mobility.
Experimental Protocols
Accurate assessment of this compound's environmental fate relies on standardized and well-defined experimental protocols. This section details the methodologies for key experiments used to determine its degradation, leaching, and sorption in soil.
Soil Incubation Study for Degradation Analysis
Objective: To determine the rate of this compound degradation in soil under controlled laboratory conditions.
Methodology:
-
Soil Collection and Preparation: Collect soil from the desired agricultural field, typically from the top 15-20 cm. Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.
-
Experimental Setup:
-
Weigh a standardized amount of the prepared soil into incubation vessels (e.g., glass jars).
-
Fortify the soil with a known concentration of this compound, typically dissolved in a suitable solvent.
-
Adjust the soil moisture to a specific level, often expressed as a percentage of field capacity or water holding capacity.
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
-
Sampling and Analysis:
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).
-
Extract this compound and its primary metabolite, 6-chloropicolinic acid (6-CPA), from the soil samples using an appropriate solvent (e.g., hexane:toluene mixture for this compound and a basic solution for 6-CPA).[5][6]
-
Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of this compound and 6-CPA.[7][8]
-
-
Data Analysis:
-
Plot the concentration of this compound against time.
-
Calculate the degradation rate constant and the half-life (DT50) of this compound in the soil by fitting the data to a first-order decay model.
-
Column Leaching Study for Mobility Assessment
Objective: To evaluate the potential for this compound and its metabolites to leach through the soil profile.
Methodology:
-
Column Preparation:
-
Pack glass or stainless-steel columns with the prepared soil to a desired bulk density, simulating field conditions.
-
Pre-condition the soil columns by slowly passing a solution (e.g., 0.01 M CaCl2) through them until a steady flow is achieved.
-
-
This compound Application:
-
Leaching Simulation:
-
Sample Analysis:
-
Analyze the collected leachate fractions for the presence and concentration of this compound and 6-CPA using LC-MS/MS or other sensitive analytical methods.[10]
-
After the leaching event, the soil columns can be sectioned into different depth increments.
-
Extract and analyze the soil from each section to determine the distribution of this compound and its metabolites within the soil profile.
-
-
Data Interpretation:
-
Construct breakthrough curves by plotting the concentration of this compound and 6-CPA in the leachate against the cumulative volume of leachate collected.
-
Determine the total amount of this compound and its metabolites leached from the soil column.
-
Batch Equilibrium Study for Sorption Characterization
Objective: To determine the extent to which this compound is adsorbed to soil particles.
Methodology:
-
Experimental Setup:
-
Prepare a series of centrifuge tubes, each containing a known mass of soil.
-
Add a solution of this compound of known initial concentration to each tube. A background electrolyte, such as 0.01 M CaCl2, is typically used.[11][12]
-
Include control tubes with no soil to account for any potential degradation or sorption to the vessel walls.
-
-
Equilibration:
-
Phase Separation and Analysis:
-
Calculation of Sorption:
-
Calculate the amount of this compound sorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.
-
Determine the soil-water distribution coefficient (Kd) by plotting the amount of sorbed this compound against the equilibrium concentration in the solution.
-
Normalize the Kd value to the organic carbon content of the soil to obtain the organic carbon-water (B12546825) partitioning coefficient (Koc), which allows for comparison across different soil types.
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows related to the environmental fate of this compound.
Caption: Degradation pathway of this compound in the environment.
Caption: Workflow of this compound's environmental fate assessment.
Conclusion
The environmental fate of this compound in agricultural ecosystems is a complex interplay of various chemical and biological processes. Its persistence is primarily dictated by temperature-dependent degradation, while its mobility is largely controlled by sorption to soil organic matter. The primary degradation product, 6-chloropicolinic acid, is more mobile than the parent compound. Although this compound is considered to have low to moderate mobility, its detection in surface waters highlights the potential for off-site transport.[13] A comprehensive understanding of these processes, facilitated by the standardized experimental protocols outlined in this guide, is essential for the responsible management of this important agricultural tool and the protection of environmental quality.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 6. scirp.org [scirp.org]
- 7. upload.wikimedia.org [upload.wikimedia.org]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. The adsorption and mechanism of the nitrification inhibitor this compound in different types of soils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adsorption of nitrification inhibitor this compound by humic acid and fulvic acid in black soil: characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fate and transport of this compound in agroecosystems: Occurrence in agricultural soils, subsurface drains, and receiving streams in the Midwestern US - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitrapyrin's Impact on Nitrous Oxide (N2O) Emissions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrapyrin, a potent nitrification inhibitor, plays a crucial role in mitigating agricultural nitrous oxide (N2O) emissions, a significant greenhouse gas. By selectively inhibiting the ammonia (B1221849) monooxygenase (AMO) enzyme in soil bacteria, this compound effectively slows the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). This action not only reduces the substrate available for N2O production during both nitrification and denitrification but also enhances nitrogen use efficiency (NUE) in crops. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantified impact on N2O emissions, detailed experimental protocols for its evaluation, and visual representations of the key pathways and processes involved.
Mechanism of Action: Inhibition of Nitrification
This compound's primary mode of action is the specific inhibition of ammonia monooxygenase (AMO), the enzyme responsible for the initial and rate-limiting step of nitrification.[1][2][3][4] This enzymatic process, carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA), converts ammonium (NH₄⁺) to hydroxylamine (B1172632) (NH₂OH), which is subsequently oxidized to nitrite (B80452) (NO₂⁻). By blocking AMO, this compound effectively halts this conversion, leading to the retention of nitrogen in the more stable ammonium form for an extended period.[5]
The reduction in N2O emissions is a direct consequence of this inhibition. N2O can be produced during two key microbial processes in the soil nitrogen cycle:
-
Nitrification: A small amount of N2O is released as a byproduct during the oxidation of ammonium to nitrite. By inhibiting this step, this compound directly reduces nitrification-derived N2O.
-
Denitrification: This anaerobic process, carried out by a diverse group of microorganisms, reduces nitrate (NO₃⁻) to dinitrogen gas (N₂), with N2O as a key intermediate. By limiting the production of nitrate, this compound indirectly limits the substrate available for denitrification, thereby significantly curbing N2O emissions from this pathway.[6]
Quantitative Impact on N2O Emissions and Crop Performance
Numerous field and laboratory studies have quantified the efficacy of this compound in reducing N2O emissions and improving agricultural outcomes. The application of this compound has consistently demonstrated a significant reduction in N2O fluxes from fertilized soils, although the magnitude of this reduction can vary depending on factors such as soil type, climate, and agricultural practices.[1][4]
| Parameter | Treatment | N Rate (kg N ha⁻¹) | Crop | N2O Emission Reduction (%) | Increase in Nitrogen Use Efficiency (NUE) (%) | Increase in Grain Yield (%) | Reference |
| Seasonal N2O Emissions | Urea (B33335) + this compound vs. Urea | 115 | Maize | 88 | 31 | 31 | [7] |
| Seasonal N2O Emissions | Urea + this compound vs. Urea | 161 | Maize | 69 | 18.4 | 18.4 | [7] |
| Seasonal N2O Emissions | Urea + this compound vs. Urea | 225 | Cotton | 14.3 | 10.7 | - | [8] |
| N2O Emission Factor (EF) | Urea + this compound vs. Urea | 225 | Cotton | 32.4 | - | - | [9] |
| N2O Emissions | Anhydrous Ammonia + this compound vs. Anhydrous Ammonia | Not Specified | Maize | Significant reduction in late fall/early spring | - | Significantly higher in both years | [6] |
| N2O Emissions | Urea + this compound vs. Urea (Waterlogged) | Not Specified | Maize | 34 (GWP of N2O) | - | 34 | [5] |
| N2O Emissions | UD + NI vs. UD | 129 mg N kg⁻¹ | Cynodon nlemfuensis | 36.3 | - | - | [10] |
GWP: Global Warming Potential UD + NI: High dose of 15N-enriched urea with this compound
Experimental Protocols
The following provides a generalized methodology for a field experiment designed to evaluate the impact of this compound on N2O emissions. Specific parameters will vary based on the research question, crop, and location.
Experimental Design
-
Treatments: A typical experiment would include a minimum of three treatments:
-
Control: No nitrogen fertilizer application.
-
Urea/Ammonium-based Fertilizer: Application of nitrogen fertilizer at a locally recommended rate.
-
Urea/Ammonium-based Fertilizer + this compound: Application of nitrogen fertilizer at the same rate as treatment 2, co-applied with this compound.
-
-
Replication: Each treatment should be replicated multiple times (typically 3-5 replicates) and arranged in a randomized complete block design to account for field variability.
-
Plot Size: Plot dimensions should be sufficient to accommodate all sampling activities and minimize edge effects.
Field Application
-
Fertilizer and this compound Application: The nitrogen fertilizer and this compound are typically applied simultaneously. This compound can be coated onto granular fertilizer or mixed with liquid fertilizer solutions. Application methods can include broadcasting, banding, or injection, depending on the cropping system. The application rate of this compound is generally a percentage of the nitrogen rate. For example, a common rate is 2.25 kg of this compound per hectare for a 225 kg N ha⁻¹ application.[8][9]
-
Timing: Application timing should coincide with standard agricultural practices for the specific crop and region.
N2O Flux Measurement
-
Static Vented Chambers: The most common method for measuring N2O fluxes in the field is the static vented chamber technique.
-
Chamber Installation: Cylindrical or rectangular chambers (typically PVC or stainless steel) are inserted into the soil in each plot. These chambers remain in place for the duration of the experiment.
-
Gas Sampling: At regular intervals (e.g., daily, weekly), the chambers are sealed with a lid for a specific period (e.g., 30-60 minutes). Gas samples are collected from the chamber headspace at multiple time points during the closure period (e.g., 0, 15, 30, and 45 minutes) using a syringe.
-
Sample Analysis: The collected gas samples are transferred to evacuated vials and analyzed for N2O concentration using a gas chromatograph (GC) equipped with an electron capture detector (ECD).
-
-
Flux Calculation: The rate of N2O emission (flux) is calculated from the linear increase in N2O concentration inside the chamber over time, taking into account the chamber volume and the soil surface area it covers.
Soil and Plant Analysis
-
Soil Sampling: Soil samples are collected periodically from each plot to determine the concentrations of ammonium (NH₄⁺) and nitrate (NO₃⁻). This data helps to confirm the inhibitory effect of this compound on nitrification.
-
Plant Sampling: At the end of the growing season, plant biomass and grain yield are determined. Plant tissues are also analyzed for nitrogen content to calculate nitrogen use efficiency (NUE).
Visualization of Pathways and Workflows
Nitrification Pathway and this compound's Inhibition
Caption: The nitrification pathway and the inhibitory action of this compound on the AMO enzyme.
Experimental Workflow for this compound Field Trial
Caption: A typical experimental workflow for a field trial evaluating this compound.
Logical Relationship: this compound Application to N2O Reduction
Caption: The logical cascade from this compound application to reduced N2O emissions.
Conclusion
This compound stands out as a scientifically validated tool for mitigating nitrous oxide emissions from agricultural systems. Its well-defined mechanism of action, centered on the inhibition of the AMO enzyme, provides a robust foundation for its efficacy. The quantitative data from numerous studies clearly demonstrate its potential to significantly reduce N2O losses and improve nitrogen use efficiency, contributing to more sustainable agricultural practices. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of this compound use under diverse environmental conditions. For researchers and professionals in drug development, the targeted and specific nature of this compound's inhibitory action offers a compelling model for the development of future environmental and agricultural biotechnologies.
References
- 1. usgs.gov [usgs.gov]
- 2. Assessment of the Nitrification Inhibitor this compound on Nitrogen Losses and Brassica oleracea Growth: A Preliminary Sustainable Research | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Widespread Use of the Nitrification Inhibitor this compound: Assessing Benefits and Costs to Agriculture, Ecosystems, and Environmental Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Mitigates Nitrous Oxide Emissions, and Improves Maize Yield and Nitrogen Efficiency under Waterlogged Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. This compound addition mitigates nitrous oxide emissions and raises nitrogen use efficiency in plastic-film-mulched drip-fertigated cotton field | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. åºç°æå¤éè¯¯ï¼ [pedosphere.issas.ac.cn]
The Effect of Nitrapyrin on Ammonia-Oxidizing Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine] is a potent nitrification inhibitor widely used in agriculture to improve nitrogen fertilizer efficiency by suppressing the activity of ammonia-oxidizing bacteria (AOB). This technical guide provides an in-depth overview of the core mechanisms of this compound's action on AOB, summarizes quantitative data on its inhibitory effects, and presents detailed experimental protocols for studying these interactions. The information is intended to serve as a comprehensive resource for researchers in soil microbiology, environmental science, and agrochemical development.
Introduction
Ammonia-oxidizing bacteria (AOB) are a crucial group of chemolithoautotrophic microorganisms that perform the first and rate-limiting step of nitrification: the oxidation of ammonia (B1221849) (NH₃) to nitrite (B80452) (NO₂⁻).[1][2] This process is central to the global nitrogen cycle. However, in agricultural systems, the rapid conversion of ammonium (B1175870) (NH₄⁺) fertilizers to highly mobile nitrate (B79036) (NO₃⁻) can lead to significant nitrogen loss through leaching and denitrification, resulting in economic losses and environmental pollution.[3][4]
This compound was one of the first commercially successful nitrification inhibitors developed to address this challenge.[3] By selectively targeting AOB, this compound helps to retain nitrogen in the less mobile ammonium form for a longer period, enhancing its availability for plant uptake.[5][6] Understanding the precise mechanisms of this compound's inhibitory action, its quantitative effects on AOB populations and activity, and the methodologies to study these effects is critical for optimizing its use and developing new, more effective nitrification inhibitors.
Mechanism of Action of this compound on AOB
The primary target of this compound within AOB is the enzyme ammonia monooxygenase (AMO) .[3][4][7] AMO is a membrane-bound, copper-containing enzyme that catalyzes the initial oxidation of ammonia to hydroxylamine (B1172632) (NH₂OH).[8][9][10]
The proposed mechanism of this compound's inhibitory action involves several steps:
-
Oxidation of this compound : Nitrosomonas europaea, a model AOB, can catalyze the oxidation of this compound.[11][12][13] This reaction requires the concurrent oxidation of an AMO substrate like ammonia.[11][12][13]
-
Formation of 6-Chloropicolinic Acid : The primary product of this oxidation is 6-chloropicolinic acid (6-CPA).[11][12][13] Isotopic labeling studies have shown that one oxygen atom in 6-CPA originates from diatomic oxygen (O₂) and the other from water, which is consistent with a monooxygenase-catalyzed reaction.[11][12]
-
Inhibition of AMO : While it was initially thought that 6-CPA might be the direct inhibitor, some studies suggest it is a poor inhibitor on its own.[14][15] A more accepted hypothesis is that this compound itself, or a reactive intermediate formed during its oxidation by AMO, is the actual inhibiting agent.[5] this compound is believed to act as a chelator of the copper at the active site of AMO, thereby inactivating the enzyme.[5] Another study suggests that the binding of this compound's degradation products to membrane proteins indiscriminately may account for the inactivation of ammonia oxidation.[11][12][13]
This inhibition is highly specific to AMO and similar enzymes like particulate methane (B114726) monooxygenase (pMMO), due to structural and catalytic similarities.[2]
Quantitative Effects of this compound on AOB
The inhibitory effect of this compound on AOB has been quantified in both pure culture and soil microcosm studies. The data consistently demonstrates a significant reduction in AOB activity and abundance.
Table 1: Inhibitory Effects of this compound on Nitrosomonas europaea (Pure Culture)
| Parameter Measured | This compound Concentration | Incubation Time | Observed Effect | Reference |
| O₂ Consumption | 100 µM | 20 minutes | ~50% reduction | [16] |
| O₂ Consumption | 100 µM | 2 hours (pre-incubation) | >50% reduction (significant increase in inhibition) | [16] |
| Nitrite Production | 0 - 100 µM | 2 hours (pre-incubation) | Concentration-dependent inhibition | [16] |
| This compound Oxidation | 10 µM | Not specified | Turnover rate of 0.8 nmol/min/mg protein (in presence of 10 mM ammonia) | [11][12][13] |
Table 2: Effects of this compound on AOB Abundance in Soil Microcosms
| Soil Type | This compound Application Rate | Incubation Time | Effect on AOB amoA Gene Abundance | Reference |
| Four agricultural soils | Co-applied with UAN fertilizer | 5 weeks | Reduced bacterial amoA abundance in three of the four soils | [5] |
| Silt loam soils | 4 µg this compound g⁻¹ soil | 2 months | Clear targeted inhibitory effects | [17] |
| Not specified | Field application | Not specified | Significant reduction | [18] |
| Yellow clay paddy soil | Applied with urea | 5 years | No significant reduction in AOB; inhibited AOA | [15] |
Note: The effectiveness of this compound can be influenced by soil properties such as pH, organic matter content, and temperature.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on AOB.
Culturing Nitrosomonas europaea (ATCC 19718)
Objective: To grow pure cultures of AOB for inhibition assays.
Materials:
-
Nitrosomonas europaea (ATCC 19718)
-
ATCC® Medium 2265 or a modified non-precipitating medium[6][8]
-
Sterile Erlenmeyer flasks
-
Shaking incubator
-
Foil
Protocol:
-
Prepare the culture medium according to the formulation. ATCC Medium 2265 is light-sensitive and should be protected with foil. Note that this medium can form precipitates (struvite).[8]
-
Aseptically transfer a 10% inoculum of a fully grown N. europaea culture into a flask containing fresh medium (e.g., 10 mL into 100 mL).
-
Incubate the flask in the dark at 26°C with shaking at approximately 200 rpm.
-
Growth should be visible as turbidity within 3-5 days. Alternatively, growth can be monitored by measuring nitrite production.
-
For experiments, harvest cells during the exponential growth phase by centrifugation (e.g., 14,000 x g for 20 min at 4°C).[14]
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5, with 2 mM MgSO₄) before use in assays.[14]
Measuring AOB Activity: Nitrite Production (Griess Test)
Objective: To quantify the rate of ammonia oxidation by measuring the accumulation of nitrite, the end product.
Materials:
-
AOB cell suspension or culture supernatant
-
Griess Reagent Kit (contains sulfanilic acid and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution (e.g., 1 mM)
-
96-well microplate
-
Microplate reader (520-590 nm, optimally 548 nm)
Protocol:
-
Standard Curve Preparation:
-
Sample Preparation:
-
Set up reaction mixtures containing AOB cells, buffer, and ammonium sulfate (B86663) as the substrate. Include treatments with and without various concentrations of this compound.
-
Incubate under controlled conditions. At desired time points, collect aliquots of the supernatant.
-
Add the same volume of supernatant (e.g., 150 µL) to the microplate wells.
-
-
Griess Reaction:
-
Measurement:
-
Read the absorbance at 548 nm.[20]
-
Plot the absorbance of the standards against their concentrations to create a standard curve.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.
-
Quantifying AOB Abundance in Soil: qPCR of the amoA Gene
Objective: To measure the number of AOB in a soil sample by quantifying the copy number of the amoA gene.
Materials:
-
Soil samples (with and without this compound treatment)
-
DNA extraction kit suitable for soil
-
Primers targeting the bacterial amoA gene (e.g., amoA-1F/amoA-2R)[10]
-
qPCR master mix (e.g., SYBR Green-based)
-
Real-time PCR instrument
-
Plasmid DNA containing the amoA gene for standard curve generation
Protocol:
-
DNA Extraction: Extract total genomic DNA from a known mass of soil (e.g., 0.25-0.5 g) using a commercial kit, following the manufacturer's protocol.
-
Standard Curve Preparation:
-
Prepare a 10-fold serial dilution of the plasmid DNA standard with a known copy number of the amoA gene.
-
-
qPCR Reaction Setup:
-
Thermocycling:
-
Data Analysis:
-
The qPCR instrument software will generate a standard curve by plotting the quantification cycle (Cq) values against the log of the initial copy number for the standards.
-
The software will then calculate the amoA gene copy number in the unknown soil samples based on their Cq values.
-
Express the results as amoA gene copies per gram of dry soil.
-
Visualizations
Signaling Pathway: Ammonia Oxidation and this compound Inhibition
Caption: Mechanism of this compound inhibiting the AOB ammonia oxidation pathway by targeting the AMO enzyme.
Experimental Workflow: Soil Microcosm Study
Caption: Workflow for a soil microcosm experiment to assess this compound's effect on AOB.
Logical Relationship: this compound's Action and Consequences
References
- 1. Quantification of Ammonia-Oxidizing Bacteria in Arable Soil by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Application of Real-Time PCR To Study Effects of Ammonium on Population Size of Ammonia-Oxidizing Bacteria in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Ammonia Oxidizing Bacterial Abundances in Environmental Samples by Quantitative-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Protocol Griess Test [protocols.io]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Characterization and quantification of ammonia-oxidizing archaea (AOA) and bacteria (AOB) in a nitrogen-removing reactor using T-RFLP and qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison among amoA Primers Suited for Quantification and Diversity Analyses of Ammonia-Oxidizing Bacteria in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation of this compound to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation of this compound to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. abcam.cn [abcam.cn]
The Impact of Nitrapyrin on Ammonia-Oxidizing Archaea (AOA): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the current understanding of nitrapyrin's impact on ammonia-oxidizing archaea (AOA). This compound is a widely used nitrification inhibitor designed to improve nitrogen use efficiency in agriculture by suppressing the activity of ammonia-oxidizing microorganisms. While its inhibitory effect on ammonia-oxidizing bacteria (AOB) is well-documented, its impact on AOA is more complex and appears highly dependent on environmental conditions. This guide synthesizes quantitative data from key studies, details common experimental protocols for assessing these impacts, and provides visual diagrams of the underlying mechanisms and research workflows.
Introduction: this compound and Ammonia-Oxidizing Archaea
Nitrification, the biological oxidation of ammonia (B1221849) (NH₃) to nitrate (B79036) (NO₃⁻), is a critical process in the global nitrogen cycle. The first and rate-limiting step, the oxidation of ammonia to hydroxylamine, is catalyzed by the enzyme ammonia monooxygenase (AMO). For decades, this process was attributed primarily to ammonia-oxidizing bacteria (AOB). However, the discovery of ammonia-oxidizing archaea (AOA) has revealed them to be abundant and active, often outnumbering AOB in many terrestrial environments.[1]
This compound [2-chloro-6-(trichloromethyl)pyridine] is a potent nitrification inhibitor that deactivates the AMO enzyme, thereby slowing the conversion of ammonium (B1175870) (NH₄⁺) to nitrate.[1][2] This action helps retain nitrogen in the less mobile ammonium form, reducing nitrate leaching and nitrous oxide (N₂O) emissions.[1] While the amoA gene, which encodes the α-subunit of AMO, is homologous in both AOA and AOB, studies have shown varied and sometimes contradictory responses of AOA to this compound application.[2] Understanding this differential impact is crucial for predicting this compound's efficacy and its broader ecological consequences.
Mechanism of Action
This compound acts by targeting the AMO enzyme. It is believed to be a mechanism-based inactivator, meaning the enzyme itself metabolizes this compound into a reactive molecule that then irreversibly binds to the enzyme, blocking its active site. This effectively halts the oxidation of ammonia. While the target enzyme is present in both AOA and AOB, differences in enzyme structure, cell wall composition, and metabolic pathways may contribute to the observed differential sensitivity.
Quantitative Impact of this compound on AOA Abundance
The effect of this compound on the abundance of AOA, typically measured by quantifying the archaeal amoA gene copies via quantitative PCR (qPCR), varies significantly across studies. Some research indicates an inhibitory effect, while others report a neutral or even positive response. This discrepancy is often attributed to soil type, pH, nitrogen availability, and the competitive dynamics between AOA and AOB.
Table 1: Summary of this compound's Effect on AOA amoA Gene Abundance in Soil
| Soil Type / Condition | This compound Treatment | Observed Effect on AOA Abundance | Potential Reason | Reference |
| Yellow Clay Paddy Soil | Prilled urea (B33335) with this compound (NPU) vs. Prilled urea (PU) | Inhibitory . Significant decrease in AOA amoA gene copies in NPU treatment compared to PU. | Direct inhibition of AOA growth. The study suggests this inhibition is key to this compound's effect in this soil. | [3][4][5] |
| Four Agricultural Soils (varied characteristics) | Urea ammonium nitrate (UAN) + this compound vs. UAN only | Stimulatory . Increased archaeal amoA abundance in all four soils. | Reduced competition from AOB, which were significantly inhibited by this compound. | [6][7] |
| Acidic Agricultural Soils | This compound amendment | Stimulatory . Increased AOA abundances in most tested acid soils. | AOA are often more competitive in acidic conditions; inhibition of AOB by this compound further favors AOA. | [7][8] |
| Field Experiment (Wheat) | Ammonium nitrate + this compound | Stimulatory . Increase in AOA (Nitrososphaera) abundance based on qPCR and 16S rRNA data. | Lowered competition from AOB. | [1] |
| High Temperature (40°C) Incubation | This compound treated | No significant effect . Bacterial amoA genes were also unaffected, despite a decrease in nitrification rates. | High temperature may have influenced this compound efficacy or microbial community dynamics. | [9] |
Table 2: Inhibitory Effects of this compound on Pure Cultures
| Organism | Assay Type | This compound Concentration | Observed Effect | Reference |
| Ca. Nitrososphaera viennensis (AOA) | Growth Inhibition (Nitrite Production) | Maximal soluble concentration | Moderate inhibition . | [10][11] |
| Nitrosospira multiformis (AOB) | Growth Inhibition (Nitrite Production) | Maximal soluble concentration | Very weak inhibitory effect . | [10][11] |
Note: The results from pure culture studies can differ markedly from soil studies, highlighting the importance of microbial competition and soil physicochemical properties in determining the net effect of this compound.[7][10]
Experimental Protocols
Reproducing and comparing studies on nitrification inhibitors requires standardized methodologies. Below are detailed protocols for key experiments cited in the literature.
Soil Microcosm Incubation for Inhibitor Efficacy Testing
This protocol outlines a typical laboratory experiment to assess how this compound affects AOA abundance and nitrification rates in soil.
Methodology Details:
-
Soil Preparation: Soil is typically collected, homogenized, and sieved (2 mm) to remove large particles and roots. A pre-incubation period of 7-14 days at a constant temperature (e.g., 25°C) and moisture (e.g., 40-60% water holding capacity, WHC) is common to allow microbial activity to stabilize.[10]
-
Treatment Application: Microcosms are set up with a standardized amount of soil. Treatments are applied as solutions to ensure even distribution. Common treatments include a control (no addition), a nitrogen fertilizer control (e.g., urea or ammonium sulfate), and the fertilizer plus this compound.[12]
-
Incubation: Microcosms are incubated in the dark at a constant temperature for a period ranging from a few weeks to several months. Moisture is kept constant by periodic weighing and addition of deionized water.[13]
-
Sampling: At designated time points, replicate microcosms are destructively sampled. A subsample is immediately frozen at -80°C for molecular analysis, while another is used for inorganic nitrogen extraction (e.g., with 2M KCl).[12]
Soil DNA Extraction
Obtaining high-quality DNA free from PCR inhibitors like humic acids is critical. Commercial kits are widely used for their consistency.
-
Lysis: A soil sample (0.25-0.5 g) is added to a bead-beating tube containing a lysis buffer. Commercial kits like the DNeasy PowerSoil Kit (Qiagen) or UltraClean Soil Kit (MO BIO) are frequently cited. The process combines mechanical disruption (bead beating) and chemical lysis (e.g., using SDS).[1][14]
-
Inhibitor Removal: A key step involves the addition of solutions that precipitate humic substances and other PCR inhibitors, which are then removed by centrifugation.
-
DNA Binding and Purification: The cleared lysate is passed through a silica (B1680970) spin-column. DNA binds to the membrane, while contaminants are washed away with ethanol-based wash buffers.
-
Elution: Purified, high-molecular-weight DNA is eluted from the column using a low-salt buffer (e.g., TE buffer) or sterile water.
-
Quality Control: DNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop). A pure DNA sample should have an A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0.[1]
Quantitative PCR (qPCR) of Archaeal amoA Gene
qPCR is the standard method for quantifying the abundance of AOA by targeting the amoA gene.
-
Primer Selection: The most commonly used primer set for the archaeal amoA gene is Arch-amoAF (5’-STAATGGTCTGGCTTAGACG-3’) and Arch-amoAR (5’-GCGGCCATCCATCTGTATGT-3’).[4][15]
-
Reaction Mixture: A typical 20 µL qPCR reaction includes:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and SYBR Green dye)
-
Forward Primer (e.g., 200-400 nM final concentration)
-
Reverse Primer (e.g., 200-400 nM final concentration)
-
Template DNA (1-10 ng of soil DNA extract)
-
Nuclease-free water
-
-
Thermal Cycling Protocol: A standard protocol on a real-time PCR system (e.g., Bio-Rad CFX96) is as follows:
-
Initial Denaturation: 95°C for 3-5 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 53-58°C for 45-60 seconds.
-
Extension: 72°C for 60 seconds.
-
-
Melt Curve Analysis: A final step where the temperature is slowly raised from ~60°C to 95°C to verify the specificity of the amplified product.[6]
-
-
Standard Curve: To quantify gene copy numbers, a standard curve is generated using a 10-fold serial dilution of a plasmid containing a known copy number of the target AOA amoA gene.
Logical Relationships and Differential Effects
The impact of this compound is not a simple inhibition of all ammonia oxidizers. Instead, it creates a selective pressure that can shift the competitive balance between AOA and AOB, leading to different outcomes depending on the soil environment.
Conclusion and Future Directions
The impact of this compound on ammonia-oxidizing archaea is multifaceted and cannot be generalized as simple inhibition. While some studies demonstrate a direct suppressive effect, a growing body of evidence suggests that by strongly inhibiting the more sensitive AOB, this compound can inadvertently favor the proliferation of AOA through competitive release, particularly in acidic soils.[6][7] This complex interaction underscores the need for a deeper understanding of the ecological factors that determine the outcome of this compound application.
For drug development professionals, this highlights the potential for creating more targeted nitrification inhibitors. The development of AOA-specific inhibitors, or inhibitors with predictable effects across different microbial communities, could lead to more effective and reliable nitrogen management strategies in agriculture.[16][17] Future research should focus on:
-
Elucidating the precise biochemical reasons for the differential sensitivity between AOA and AOB.
-
Conducting broad-scale field studies across diverse soil types to build predictive models of this compound's effect on the AOA/AOB ratio.
-
Screening for novel compounds that can selectively target AOA, providing new tools to dissect the roles of these two crucial microbial groups in soil nitrification.[16]
References
- 1. An Improved Method for Soil DNA Extraction to Study the Microbial Assortment within Rhizospheric Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A rapid DNA extraction method for PCR amplification from wetland soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of 16S rRNA and amoA Genes from Archaea Selected with Organic and Inorganic Amendments in Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | AmoA-Targeted Polymerase Chain Reaction Primers for the Specific Detection and Quantification of Comammox Nitrospira in the Environment [frontiersin.org]
- 7. Frontiers | Design and Assessment of Species-Level qPCR Primers Targeting Comammox [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Application of Real-Time PCR To Study Effects of Ammonium on Population Size of Ammonia-Oxidizing Bacteria in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. minagris.eu [minagris.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
The Science of Staying Power: A Technical Guide to Nitrapyrin as a Nitrification Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine] is a potent nitrification inhibitor that has been a cornerstone of nitrogen management in agriculture for decades. By selectively targeting ammonia-oxidizing bacteria, this compound slows the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a form of nitrogen susceptible to leaching and denitrification. This technical guide provides an in-depth exploration of the history, mechanism of action, and practical application of this compound. It consolidates quantitative data on its efficacy, details key experimental protocols for its evaluation, and visualizes the underlying biochemical and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in agricultural science and environmental chemistry.
Introduction: The Genesis of a Nitrogen Stabilizer
The development of this compound dates back to the mid-20th century, a period of significant advancements in agricultural chemistry. The widespread use of nitrogen-based fertilizers after World War II led to remarkable increases in crop yields, but also brought to light the challenges of nitrogen loss from agricultural systems.[1] Scientists recognized that a significant portion of applied nitrogen was lost to the environment through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1][2]
This inefficiency prompted research into compounds that could prolong the residence time of nitrogen in the soil in its less mobile ammonium form. In 1962, Goring first described the activity of this compound as a nitrification inhibitor.[3] Subsequently, The Dow Chemical Company developed and commercialized it under the trade name "N-Serve" in 1974.[3] Its introduction marked a significant step forward in enhancing nitrogen use efficiency in crop production.[2]
Mechanism of Action: Targeting Ammonia (B1221849) Monooxygenase
This compound's efficacy as a nitrification inhibitor lies in its specific targeting of the enzyme ammonia monooxygenase (AMO).[1][2] AMO is a key enzyme in the first and rate-limiting step of nitrification, the oxidation of ammonia to hydroxylamine, which is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA).
The primary mode of action is believed to be the chelation of the copper ion at the active site of the AMO enzyme, thereby inactivating it.[3] While the precise inhibitory mechanism is still an area of active research, this targeted action effectively halts the nitrification process at its inception.
Below is a diagram illustrating the nitrification pathway and the point of inhibition by this compound.
Caption: The nitrification pathway and the inhibitory action of this compound on Ammonia Monooxygenase (AMO).
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the photochlorination of 2-methylpyridine (B31789) (α-picoline).[4] This reaction involves the substitution of hydrogen atoms on the methyl group and the pyridine (B92270) ring with chlorine atoms under the influence of ultraviolet light.
The overall chemical equation for the synthesis is: CH₃-C₅H₄N + 4Cl₂ → CCl₃-ClC₅H₃N + 4HCl[4]
A generalized workflow for the synthesis is presented below.
Caption: A generalized workflow for the synthesis of this compound.
Quantitative Data on Efficacy
The effectiveness of this compound has been quantified in numerous studies, focusing on its impact on crop yield and the reduction of nitrogen losses, particularly nitrous oxide emissions. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of this compound on Crop Yield
| Crop | Nitrogen Application Rate | Yield Increase with this compound | Reference |
| Maize | 69 kg N/ha | 19% | |
| Maize | 115 kg N/ha | 31% | |
| Maize | 161 kg N/ha | 18.4% | |
| Maize (waterlogged) | Not specified | 34% | [5] |
| Maize (meta-analysis) | Various | 7% (average) | [6] |
| Cotton | 225 kg N/ha | Not specified, but increased Nitrogen Use Efficiency by 10.7% | [1][7] |
| Cauliflower | 130 kg N/ha | Slight improvement | [8] |
Table 2: Effect of this compound on Nitrous Oxide (N₂O) Emissions
| Nitrogen Application Rate | N₂O Emission Reduction with this compound | Reference |
| 69 kg N/ha | 88% | |
| 115 kg N/ha | 88% | |
| 161 kg N/ha | 69% | |
| Not specified (waterlogged maize) | 34% (reduction in GWP of N₂O) | [5] |
| 225 kg N/ha (cotton) | 14.3% (seasonal) | [1][7] |
| Not specified (meta-analysis) | 51% (average) | [6] |
Detailed Experimental Protocols
This section provides synthesized, detailed methodologies for key experiments related to the evaluation of this compound. These protocols are compiled from various sources to provide a comprehensive guide for researchers.
Laboratory-Scale Synthesis of this compound (Illustrative)
Disclaimer: This is an illustrative protocol and should be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions.
Materials:
-
2-methylpyridine (α-picoline)
-
Chlorine gas (Cl₂)
-
A suitable solvent (e.g., carbon tetrachloride - Caution: Highly toxic and carcinogenic )
-
UV lamp (e.g., mercury vapor lamp)
-
Reaction vessel with a gas inlet, condenser, and stirrer
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up the reaction vessel in a well-ventilated fume hood.
-
Dissolve a known quantity of 2-methylpyridine in the solvent within the reaction vessel.
-
Initiate stirring and begin bubbling chlorine gas through the solution at a controlled rate.
-
Simultaneously, irradiate the reaction mixture with the UV lamp.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).
-
Once the reaction is complete, stop the chlorine flow and turn off the UV lamp.
-
Carefully quench the reaction mixture by slowly adding a neutralizing agent to neutralize excess HCl and chlorine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation under reduced pressure or by recrystallization.
Soil Incubation Study to Evaluate Nitrification Inhibition
Objective: To determine the effectiveness of this compound in inhibiting nitrification in a controlled laboratory setting.
Materials:
-
Fresh soil samples, sieved (e.g., through a 2 mm mesh)
-
This compound solution of known concentration
-
Ammonium-based fertilizer (e.g., (NH₄)₂SO₄)
-
Incubation containers (e.g., Mason jars or specialized incubation vessels)
-
Deionized water
-
Potassium chloride (KCl) solution (e.g., 2M) for extraction
-
Analytical equipment for ammonium and nitrate determination (e.g., colorimetric autoanalyzer or ion chromatograph)
Procedure:
-
Soil Preparation: Adjust the moisture content of the sieved soil to a desired level (e.g., 50-60% of water-holding capacity). Pre-incubate the soil for a period (e.g., 7 days) at a constant temperature (e.g., 25°C) to allow microbial activity to stabilize.
-
Treatment Application:
-
Weigh a standardized amount of the pre-incubated soil into each incubation container.
-
Prepare treatments:
-
Control (soil + deionized water)
-
Fertilizer only (soil + ammonium fertilizer solution)
-
Fertilizer + this compound (soil + ammonium fertilizer solution + this compound solution)
-
-
Ensure each treatment is replicated (typically 3-4 replicates).
-
-
Incubation: Loosely cap the containers to allow for gas exchange and incubate at a constant temperature in the dark.
-
Sampling: Destructive sampling is performed at predetermined time points (e.g., 0, 7, 14, 28, and 56 days).
-
Extraction: At each sampling point, extract a subsample of soil from each replicate with a KCl solution. Shake the soil-KCl slurry for a specified time (e.g., 1 hour) and then filter or centrifuge to obtain a clear extract.
-
Analysis: Analyze the extracts for ammonium (NH₄⁺) and nitrate (NO₃⁻) concentrations.
-
Calculation of Nitrification Rate: The rate of nitrification can be calculated from the change in nitrate concentration over time in the fertilizer-only treatment. The percentage of nitrification inhibition in the this compound treatment can be calculated relative to the fertilizer-only treatment.
Measurement of Nitrous Oxide Emissions from Soil
Objective: To quantify the effect of this compound on N₂O emissions from soil.
Materials:
-
Static vented chambers (typically PVC or metal rings with a sealed lid)
-
Gas-tight syringes
-
Evacuated vials for gas sample storage
-
Gas chromatograph (GC) equipped with an electron capture detector (ECD)
-
Field plots with the different treatments (as described in 5.2)
Procedure:
-
Chamber Installation: Insert the chamber bases into the soil in the experimental plots to a shallow depth (e.g., 5-10 cm) at the beginning of the experiment.
-
Gas Sampling:
-
At regular intervals (e.g., daily or every few days, especially after fertilizer application or rainfall), seal the chambers with their lids.
-
Collect gas samples from the chamber headspace at multiple time points after sealing (e.g., 0, 20, 40, and 60 minutes) using a gas-tight syringe.
-
Inject the collected gas samples into evacuated vials for transport and storage.
-
-
Gas Analysis: Analyze the gas samples for N₂O concentration using a GC-ECD.
-
Flux Calculation: The rate of N₂O emission (flux) is calculated from the linear increase in N₂O concentration inside the chamber over time, taking into account the chamber volume and the soil surface area it covers.
-
Cumulative Emissions: Integrate the flux measurements over the entire experimental period to determine the cumulative N₂O emissions for each treatment.
Caption: A logical workflow for a typical experiment evaluating this compound's efficacy.
Conclusion
This compound remains a vital tool in modern agriculture for improving nitrogen use efficiency and mitigating the environmental impacts of nitrogen fertilization. Its well-established mechanism of action, targeting the AMO enzyme, provides a clear basis for its function as a nitrification inhibitor. The quantitative data consistently demonstrate its ability to increase crop yields and significantly reduce nitrous oxide emissions under a variety of conditions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the efficacy and environmental fate of this compound and other nitrification inhibitors. As the demand for sustainable agricultural practices continues to grow, the role of scientifically validated tools like this compound will become increasingly important in ensuring global food security while minimizing environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. Frontiers | Using the Nitrification Inhibitor this compound in Dairy Farm Effluents Does Not Improve Yield-Scaled Nitrous Oxide and Ammonia Emissions but Reduces Methane Flux [frontiersin.org]
- 7. web.mit.edu [web.mit.edu]
- 8. Effects of combined nitrification inhibitors on soil nitrification, maize yield and nitrogen use efficiency in three agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
Volatility and Environmental Mobility of Nitrapyrin: A Technical Guide
Executive Summary: Nitrapyrin, 2-chloro-6-(trichloromethyl)pyridine, is a critical agricultural tool used to enhance nitrogen fertilizer efficiency by inhibiting microbial nitrification.[1][2][3][4][5] Its efficacy is intrinsically linked to its behavior in the environment, specifically its volatility and mobility in soil and water. This guide provides a detailed examination of the physicochemical properties governing these processes, outlines its environmental fate, and presents standardized protocols for its analysis. Understanding these characteristics is paramount for maximizing its agricultural benefits while minimizing potential environmental impacts.[2][6][7][8]
Physicochemical Properties of this compound
The environmental behavior of this compound is dictated by its inherent physical and chemical properties. These values are critical inputs for environmental fate modeling and risk assessment. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-chloro-6-(trichloromethyl)pyridine | [4] |
| CAS Number | 1929-82-4 | [4][5] |
| Molecular Formula | C₆H₃Cl₄N | [4][5][9] |
| Molecular Weight | 230.91 g/mol | [3][4][10] |
| Physical State | Colorless to off-white crystalline solid with a mild, sweet odor. | [1][4][5][9][10] |
| Melting Point | 62-63 °C | [3][4][5][9] |
| Boiling Point | 136-138 °C @ 11-1.5 kPa | [1][11][12] |
| Vapor Pressure | 0.373 Pa (2.8 x 10⁻³ mmHg) @ 20-23 °C | [1][10][12] |
| Henry's Law Constant | 1.42 Pa m³/mol @ 25 °C | [3] |
| Water Solubility | 40 mg/L @ 20-25 °C (Practically insoluble) | [1][13] |
| Log K_ow_ (Octanol-Water) | 3.32 - 3.4 | [10][11] |
| K_oc_ (Soil Sorption) | 500 - 2000 L/kg (Classified as 'Low' mobility) | [14][15] |
Volatility of this compound
Volatility is a key process influencing the fate of this compound, as it dictates its potential for loss to the atmosphere after application. This is governed primarily by its vapor pressure and its partitioning between water and air, described by the Henry's Law constant.
Key Factors Influencing Volatilization: The rate of this compound volatilization from soil is a complex process influenced by several interconnected factors:
-
Temperature: Higher temperatures increase the vapor pressure of this compound, leading to greater volatilization.[16]
-
Soil Organic Matter (SOM): this compound is strongly adsorbed by soil organic matter.[9][14][17] Higher SOM content reduces its availability for volatilization.[9]
-
Soil Moisture: The relationship is complex. Low soil moisture can increase volatilization as water is not competing for sorption sites. However, volatilization can also occur with water evaporation.[16][18]
-
Application Method: Incorporation of this compound into the soil, rather than surface application, significantly reduces volatilization losses by limiting its exposure to the atmosphere.[18]
Environmental Mobility and Fate
Once applied, this compound is subject to several transport and degradation processes that determine its persistence and mobility in the environment.
Sorption
This compound exhibits a strong tendency to adsorb to soil particles, a process dominated by interactions with soil organic matter.[9][14][17] The organic carbon-water (B12546825) partition coefficient (K_oc_) for this compound is in the range of 500-2000 L/kg, which classifies its mobility in soil as 'Low'.[14][15] This strong sorption is a primary factor limiting its vertical movement and potential to leach into groundwater.[6]
Leaching and Runoff
Due to its strong sorption to soil organic matter and low water solubility, this compound has a low potential for leaching.[6] Field studies have shown minimal movement below the application zone in various soil types.[6] However, this compound has been detected at low concentrations (ng/L range) in streams, particularly after rainfall events following fertilizer application.[6][19] This suggests that transport via surface runoff, likely with eroded soil particles to which it is adsorbed, is a possible mobility pathway.[19]
Degradation
This compound degrades in the environment through both chemical and biological pathways. The primary degradation product in soil and plants is 6-chloropicolinic acid (6-CPA), which is less effective as a nitrification inhibitor.[1][4][12][16]
-
Hydrolysis: The trichloromethyl group of this compound hydrolyzes to a carboxylic acid, forming 6-CPA.[4][9]
-
Microbial Degradation: Soil microorganisms contribute to the breakdown of this compound.
-
Photolysis: this compound is prone to decomposition when exposed to light, making surface applications less effective.[9][12]
The soil half-life of this compound is highly variable, ranging from less than 10 to over 70 days.[1][16] Degradation is faster at higher temperatures and in soils with lower organic matter content.[6][16] For example, one study reported a half-life of 43-77 days at 10°C, which decreased to 9-16 days at 20°C.[16]
Mode of Action: Nitrification Inhibition
This compound's agricultural utility stems from its ability to selectively inhibit specific soil bacteria.
-
Target Organism: It is primarily active against ammonia-oxidizing bacteria (AOB), particularly of the genus Nitrosomonas.[1][4]
-
Mechanism: this compound inhibits the activity of ammonia (B1221849) monooxygenase (AMO), the key enzyme that catalyzes the first step of nitrification: the oxidation of ammonium (B1175870) (NH₄⁺) to nitrite (B80452) (NO₂⁻).[2][6][7][20] The exact inhibitory mechanism is thought to involve chelation of the copper ion within the active site of the AMO enzyme.[6][8]
-
Outcome: By blocking this step, this compound slows the overall rate of nitrification, keeping nitrogen in the less mobile ammonium form for a longer period. This enhances its availability for plant uptake and reduces the loss of nitrogen as leachable nitrate (B79036) (NO₃⁻) and gaseous nitrous oxide (N₂O).[2][3][20]
Key Experimental Protocols
Accurate quantification of this compound's environmental properties relies on standardized laboratory procedures. The following sections detail the methodologies for key experiments.
Protocol: Determination of Volatility (Knudsen Effusion Method)
This protocol is based on the Knudsen effusion method, a gravimetric technique for measuring the vapor pressure of solids and liquids with low volatility, as described in OECD Guideline 104.[1][2]
Objective: To determine the vapor pressure of solid this compound as a function of temperature.
Methodology:
-
Sample Preparation: A small, known mass (1-100 mg) of pure, crystalline this compound is placed into a Knudsen cell, which is a small container with a precisely calibrated orifice of a known area.[2][6]
-
System Setup: The Knudsen cell is placed inside a high-vacuum chamber containing an ultramicrobalance. The system is evacuated to a high vacuum (e.g., 10⁻³ to 10⁻⁷ Torr) to ensure that molecules effusing through the orifice do not return.[1][2]
-
Equilibration and Measurement: The sample is heated to a stable, desired temperature. The rate of mass loss ( dm/dt ) due to the effusion (sublimation) of this compound vapor through the orifice is measured continuously by the ultramicrobalance.[6][9]
-
Data Collection: The rate of mass loss is recorded at several different temperatures, allowing the system to equilibrate at each temperature step.
-
Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) / A * sqrt(2πRT/M) Where:
-
dm/dt is the rate of mass loss.
-
A is the area of the orifice.
-
R is the universal gas constant.
-
T is the absolute temperature (in Kelvin).
-
M is the molar mass of this compound.[2]
-
-
Analysis: The heat of sublimation can be determined by plotting the natural logarithm of the vapor pressure versus the inverse of the temperature (1/T), according to the Clausius-Clapeyron equation.[9]
Protocol: Soil Sorption/Desorption Study (OECD 106 Batch Equilibrium)
This protocol follows the OECD 106 Guideline to determine the soil adsorption coefficient (K_d_ and K_oc_) of this compound.[10][20][21]
Objective: To quantify the partitioning of this compound between the soil and aqueous phases at equilibrium.
Methodology:
-
Preliminary Tier (Tier 1):
-
Soil Selection: A minimum of five different soil types are selected, characterized by their pH, soil texture (sand, silt, clay content), and organic carbon content.[7][21]
-
Solution Preparation: A stock solution of this compound (often ¹⁴C-labeled for ease of detection) is prepared in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil water.[10][22]
-
Equilibration Time: Preliminary tests are run to determine the time required to reach adsorption equilibrium (e.g., shaking samples for periods ranging from 2 to 48 hours).[10][21]
-
-
Definitive Tier (Tier 2/3):
-
Sample Preparation: A known mass of air-dried, sieved (<2 mm) soil is placed into centrifuge tubes. A known volume of the this compound solution at a specific concentration is added.[7][22]
-
Equilibration: The tubes are sealed and agitated on a mechanical shaker in the dark (to prevent photolysis) at a constant temperature (e.g., 20-25°C) for the predetermined equilibrium period.[7][10]
-
Phase Separation: After shaking, the samples are centrifuged at high speed to separate the solid phase (soil) from the aqueous phase (supernatant).[10][22]
-
Analysis: The concentration of this compound remaining in the aqueous phase (C_e_) is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (if radiolabeled).[14][23]
-
-
Calculation:
-
The amount of this compound adsorbed to the soil (C_s_) is calculated by the difference between the initial and final aqueous concentrations.[20]
-
The Soil Adsorption Coefficient (K_d_) is calculated as: K_d_ = C_s_ / C_e_
-
The Organic Carbon-Normalized Adsorption Coefficient (K_oc_) is calculated to compare sorption across different soils: K_oc_ = (K_d_ / % Organic Carbon) * 100
-
-
Desorption (Optional): To assess the reversibility of the sorption, the supernatant can be replaced with a fresh this compound-free solution, and the samples are re-equilibrated to measure the amount of substance that desorbs from the soil.[7]
References
- 1. azom.com [azom.com]
- 2. pragolab.cz [pragolab.cz]
- 3. This compound [sitem.herts.ac.uk]
- 4. ACP - Determination of the atmospheric volatility of pesticides using Filter Inlet for Gases and AEROsolsâchemical ionisation mass spectrometry [acp.copernicus.org]
- 5. epa.gov [epa.gov]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 8. egusphere.copernicus.org [egusphere.copernicus.org]
- 9. Knudsen cell - Wikipedia [en.wikipedia.org]
- 10. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. oecd.org [oecd.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. upload.wikimedia.org [upload.wikimedia.org]
- 15. chemsafetypro.com [chemsafetypro.com]
- 16. epa.gov [epa.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. rivm.nl [rivm.nl]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. oecd.org [oecd.org]
- 21. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 22. Adsorption of nitrification inhibitor this compound by humic acid and fulvic acid in black soil: characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to Nitrapyrin's Solubility and Persistence in Different Soil Types
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of nitrapyrin, focusing on its solubility and persistence in various soil matrices. The information is intended to support research, environmental risk assessment, and the development of effective agricultural formulations.
Quantitative Data on Physicochemical Properties
Understanding the solubility and persistence of this compound is crucial for predicting its environmental fate and efficacy as a nitrification inhibitor. The following tables summarize key quantitative data gathered from various scientific sources.
Table 1: Solubility of this compound in Water and Organic Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 40 mg/L | [1] |
| Ethanol | 20 | 300,000 mg/L | [1] |
| Ethanol | 25 | 14.93 g/L | [2] |
| Acetone | 20 | 1,850 mg/L | [1] |
| Dichloromethane | 20 | 1,040 mg/L | [1] |
| Xylene | 20 | - | [1] |
| Methanol | 25 | 12.04 g/L | [2] |
| Isopropanol | 25 | 12.42 g/L | [2] |
Table 2: Persistence of this compound (Half-life in Days) in Different Soil Types
| Soil Type | Temperature (°C) | Half-life (days) | Organic Matter/Carbon Content | Reference |
| Not Specified | 10 | 43 - 77 | Not Specified | [3] |
| Not Specified | 20 | 9 - 16 | Not Specified | [3] |
| Various | 25 | 5 - 42 | Widely Varied | [4] |
| Pasture Soils | 15 | 18 - 29 | Varied | [5] |
| Silt Loam | Not Specified | ~25 (with UAN) | Not Specified | [6] |
| Loam | Not Specified | - | 7.2% Organic Carbon | [7] |
| Sandy Loam | Not Specified | - | 1.7% Organic Carbon | [7] |
| Silty Clay Loam | Not Specified | - | 2.3% Organic Carbon | [7] |
Note: The persistence of this compound is highly dependent on soil properties and environmental conditions. The values presented are indicative and may vary significantly.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of agrochemicals. This section outlines a typical laboratory-based soil incubation study to determine the persistence of this compound, followed by a detailed analytical method for its quantification in soil samples.
2.1. Soil Incubation Study for this compound Persistence
This protocol describes a laboratory experiment to determine the half-life of this compound in soil under controlled conditions.
2.1.1. Materials and Equipment
-
Test soil(s) (e.g., sandy loam, silty clay, clay loam), sieved (<2 mm)
-
Analytical grade this compound
-
Solvent for stock solution (e.g., acetone)
-
Incubator with temperature control
-
Glass beakers or flasks
-
Syringes or pipettes for application
-
Balance
-
Apparatus for maintaining soil moisture (e.g., water spray bottle)
-
Extraction solvent (e.g., acetone, hexane:toluene)
-
Analytical instrumentation (GC-MS or LC-MS/MS)
2.1.2. Experimental Procedure
-
Soil Preparation and Characterization:
-
Collect representative soil samples from the desired locations.
-
Air-dry the soil and sieve it to remove large debris.
-
Characterize the soil for key properties including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Weigh a standardized amount of soil (e.g., 100 g) into individual incubation vessels.
-
Fortify the soil samples with the this compound stock solution to achieve the desired concentration (e.g., 1-5 mg/kg). Ensure even distribution by thorough mixing.
-
Include control samples treated only with the solvent.
-
-
Incubation:
-
Adjust the moisture content of the soil to a specific level, typically 50-60% of water holding capacity.
-
Place the incubation vessels in a dark incubator set to a constant temperature (e.g., 20°C or 25°C).[4]
-
Maintain soil moisture throughout the incubation period by periodic additions of water.
-
-
Sampling:
-
Destructively sample replicate vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days).
-
Store the collected soil samples frozen (e.g., -20°C) until analysis to prevent further degradation.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the analytical method described below.
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics, typically assuming first-order kinetics, and calculate the half-life (DT50) of this compound in the soil.
-
2.2. Analytical Method for this compound in Soil by GC-MS
This protocol is based on established methods for the determination of this compound residues in soil.[7]
2.2.1. Sample Extraction
-
Weigh a representative subsample of the soil (e.g., 10 g) into a centrifuge tube.
-
Add an extraction solvent, such as acetone, and shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to separate the soil from the solvent extract.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the soil pellet and combine the supernatants.
-
The extract may be concentrated and reconstituted in a solvent suitable for GC-MS analysis (e.g., cyclohexane).[7]
2.2.2. Instrumental Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A suitable capillary column, such as a J&W Scientific Durabond-5MS (30 m x 0.25 mm i.d., 1.0-µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of the sample extract.
-
Temperature Program:
-
Initial oven temperature: e.g., 50°C, hold for 1 minute.
-
Ramp: Increase temperature at a specific rate (e.g., 15°C/minute) to a final temperature (e.g., 280°C).
-
Final hold: Hold at the final temperature for a few minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.
-
2.2.3. Quality Control
-
Calibration: Prepare a multi-point calibration curve using analytical standards of this compound.
-
Method Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Control Samples: Analyze reagent blanks and fortified control soil samples with each batch of experimental samples to ensure the absence of contamination and to assess recovery.
Visualizations
The following diagrams illustrate the experimental workflow for determining this compound's persistence and the key factors influencing this process.
References
The Effect of Soil pH on Nitrapyrin Efficacy
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive analysis of how soil pH influences the efficacy of nitrapyrin, a widely used nitrification inhibitor. The document synthesizes findings from multiple research studies, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and relationships.
Introduction
This compound [2-chloro-6-(trichloromethyl)pyridine] is a critical tool in modern agriculture for improving nitrogen use efficiency. By selectively inhibiting the activity of ammonia-oxidizing bacteria (AOB), primarily Nitrosomonas species, this compound slows the conversion of stable ammonium (B1175870) (NH₄⁺) to mobile nitrate (B79036) (NO₃⁻). This delay minimizes nitrogen loss through leaching and denitrification, enhancing fertilizer effectiveness. However, the performance of this compound is not uniform across all environments; it is significantly influenced by a range of soil properties, most notably soil pH.
Soil pH governs the chemical stability, sorption, and bioavailability of this compound, as well as the activity of the soil microbial communities it targets. Understanding the intricate relationship between soil pH and this compound efficacy is paramount for optimizing its application and predicting its environmental fate. This guide details these interactions, providing researchers with the data and methodologies necessary to advance study in this field.
Quantitative Analysis of this compound Efficacy Across Soil pH Gradients
The inhibitory effect of this compound on nitrification is strongly pH-dependent. Generally, its persistence and effectiveness are greater in acidic soils, while its degradation accelerates under neutral to alkaline conditions. The following tables summarize quantitative data from various soil incubation studies.
Table 1: Nitrification Inhibition Rate of this compound at Various Soil pH Levels
| Soil pH | Day of Incubation | Nitrification Inhibition Rate (%) | Soil Type | Source |
| 4.66 | 45 | 36.43 | Not Specified | [1] |
| 7.70 | 9 | 91.53 | Not Specified | [1] |
| 3.97 | 28 | ~8.2 (reduction in NO₃⁻-N vs. urea (B33335) only) | Vegetable Soil | [2] |
| 4.82 | 28 | ~5.2 (reduction in NO₃⁻-N vs. urea only) | Vegetable Soil | [2] |
| 6.07 | 28 | ~1.1 (reduction in NO₃⁻-N vs. urea only) | Vegetable Soil | [2] |
| 7.04 | 28 | ~6.9 (reduction in NO₃⁻-N vs. urea only) | Vegetable Soil | [2] |
| Acidic | 120 | Not specified, but effective | Loam Soil | [3] |
| Neutral | 120 | Effective (CP+DCD most effective combination) | Clay Soil | [3] |
| Alkaline | 120 | Effective (CP+DMPP most effective combination) | Clay Soil | [3] |
Table 2: Effect of this compound on Soil Inorganic Nitrogen Concentrations and Ammonia (B1221849) Volatilization
| Soil pH Category | Treatment | Effect on NH₄⁺-N | Effect on NO₃⁻-N | Effect on NH₃ Volatilization | Source |
| Acidic | This compound (CP) | Significant Increase | Significant Decrease | Increased by 31% | [3][4] |
| Acidic | This compound + DCD | Significant Increase | Significant Decrease | Reduced by 28% | [3][4] |
| Neutral & Alkaline | This compound (CP) | Significant Increase | Significant Decrease | No significant difference | [3][4] |
| 5.38 | This compound | 7.04 mg/L (vs. 6.35 mg/L without) | 7.55 mg/L (vs. 22 mg/L without) | Not Measured | [5] |
| 8.1 | This compound | Accumulation in top 10 cm | Reduced leaching | Not Measured | [6] |
Key Mechanisms: How pH Influences this compound
The effect of soil pH on this compound's efficacy is multifaceted, involving chemical degradation, microbial activity, and soil adsorption.
Chemical Degradation: Hydrolysis
This compound undergoes chemical hydrolysis in the soil to form 6-chloropicolinic acid, a degradation product that is less effective as a nitrification inhibitor[6]. The rate of this degradation is influenced by several factors, with higher soil pH, temperature, and moisture content generally accelerating the process and reducing this compound's persistence[6]. While one study in sterile buffered solutions found the hydrolysis rate to be relatively independent of pH, the complex and dynamic nature of the soil environment leads to a clear trend of decreased effectiveness in alkaline conditions[6][7].
Caption: Chemical hydrolysis of this compound is accelerated by higher soil pH.
Soil Microbial Community
Soil pH is a primary driver of the composition and activity of soil microbial communities, including ammonia-oxidizing archaea (AOA) and bacteria (AOB). Nitrification activity is generally higher in soils with neutral to alkaline pH, which provides a more favorable environment for nitrifying organisms[3]. While this higher activity presents a greater potential for inhibition, the accelerated degradation of this compound in these same conditions creates a competing effect. Studies show that this compound can shape the microbial community beyond its direct targets, with these non-target effects also being influenced by soil pH[8]. In acidic soils, where AOA can be the dominant ammonia oxidizers, this compound's efficacy may be different as it primarily targets AOB[2].
Adsorption and Bioavailability
The availability of this compound is also affected by its adsorption to soil colloids, such as organic matter and clay particles[9]. Soil pH can alter the surface charges of these colloids, thereby influencing the extent of this compound adsorption. Increased adsorption can reduce the concentration of this compound in the soil solution, decreasing its mobility and bioavailability to target microorganisms[4].
Caption: The relationship between soil pH, key factors, and this compound efficacy.
Experimental Protocols
Reproducible and standardized methodologies are essential for comparing the effects of soil pH on this compound efficacy across different studies. The following section details a generalized protocol synthesized from multiple sources for conducting a soil incubation experiment.
Soil Collection and Preparation
-
Soil Sampling: Collect soil from the desired field location, typically from the top 0-20 cm layer.
-
Homogenization: Air-dry the soil samples and pass them through a 2 mm sieve to remove stones and large organic debris. Homogenize the sieved soil thoroughly.
-
pH Adjustment (if required): To study a range of pH values, subdivide the homogenized soil. Adjust the pH of the sub-samples by incrementally adding CaCO₃ to raise the pH or acidic solutions to lower it. Allow the pH-adjusted soils to equilibrate for a period (e.g., one week) before use[2].
-
Pre-incubation: Pre-incubate the soil at a specific moisture level (e.g., 20-50% water holding capacity, WHC) for approximately one week at a constant temperature (e.g., 25°C) to allow the microbial community to stabilize[2][3].
Incubation Experiment Setup
-
Experimental Units: Place a standardized amount of prepared soil (e.g., 1 kg of dry-equivalent soil) into individual incubation containers (e.g., columns or jars)[3].
-
Treatments: Apply the experimental treatments to triplicate or quadruplicate samples. A typical design includes:
-
Application Rates: Apply nitrogen fertilizer at a rate relevant to agricultural practice (e.g., 0.5 g N kg⁻¹ dry soil)[3]. Apply this compound at a recommended rate (e.g., 0.1-0.5% of the applied N). Ensure all substances are thoroughly mixed into the soil.
-
Incubation Conditions:
-
Temperature: Incubate at a constant temperature, typically 20-25°C[3][6].
-
Moisture: Maintain a constant soil moisture level, often between 50-60% WHC[1][2].
-
Environment: Keep containers in the dark to prevent photodegradation and cover them with a perforated lid to allow for aerobic conditions[2][6].
-
Duration: The incubation period can range from 28 to 120 days, depending on the research objectives[3][5][6].
-
Sampling and Analysis
-
Destructive Sampling: At predetermined time points (e.g., days 0, 7, 14, 28, 45, 90, 120), destructively sample the required number of replicates from each treatment group.
-
Inorganic Nitrogen Extraction: Extract soil samples immediately with a 2M KCl solution. Shake the soil-KCl slurry for one hour and then filter.
-
Chemical Analysis: Analyze the filtered extracts for NH₄⁺-N and NO₃⁻-N concentrations using a continuous flow analyzer or colorimetric methods.
-
Nitrification Rate Calculation: The apparent nitrification rate can be calculated based on the change in NO₃⁻-N concentration over time. The nitrification inhibition rate is determined by comparing the net nitrate production in inhibitor-treated soils to that in soils with fertilizer only.
References
- 1. researchgate.net [researchgate.net]
- 2. pH rather than nitrification and urease inhibitors determines the community of ammonia oxidizers in a vegetable soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Nitrification Inhibitors on Soil Nitrification and Ammonia Volatilization in Three Soils with Different pH [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Nitrification Inhibitor, this compound, Reduces Potential Nitrate Leaching through Soil Columns Treated with Animal Slurries and Anaerobic Digestate [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The adsorption and mechanism of the nitrification inhibitor this compound in different types of soils - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Nitrapyrin in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Nitrapyrin and its primary metabolite, 6-chloropicolinic acid (6-CPA), in soil samples. The protocols are based on established and validated methods, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Introduction
This compound [2-chloro-6-(trichloromethyl)pyridine] is a widely used nitrification inhibitor that enhances nitrogen fertilizer efficiency by controlling the Nitrosomonas spp. bacteria responsible for the oxidation of ammonium (B1175870) to nitrate (B79036) in soil.[1] Monitoring its concentration and that of its principal degradation product, 6-chloropicolinic acid (6-CPA), is crucial for environmental assessment and agricultural research. The following protocols provide robust and validated methods for their extraction and analysis from soil matrices.
II. Quantitative Data Summary
The following tables summarize the performance of the analytical methods described.
Table 1: Method Performance for this compound and its Metabolite in Soil.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Range (%) |
| This compound | GC-MS | 0.003 µg/g | 0.010 µg/g | 70 - 120% |
| 2-chloro-6-(dichloromethyl)pyridine (2-Cl-6-DCMP) | GC-MS | 0.003 µg/g | 0.010 µg/g | 70 - 120% |
| 6-chloropicolinic acid (6-CPA) | GC/NCI-MS | 0.003 µg/g | 0.010 µg/g | 70 - 120% |
| This compound | LC-MS/MS | - | 0.020 µg/g | 68 - 102% |
| 6-chloropicolinic acid (6-CPA) | LC-MS/MS | - | 0.050 µg/g | 66 - 90% |
Data compiled from multiple sources.[1][2][3]
Table 2: Method Validation Data for GC-MS Analysis of this compound and Metabolites in Various Soil Types.
| Soil Type | Analyte | Fortification Level (µg/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Loam | This compound | 0.010 | 95 | 5.8 |
| 1.00 | 92 | 3.4 | ||
| 2-Cl-6-DCMP | 0.010 | 96 | 6.1 | |
| 1.00 | 93 | 3.9 | ||
| Silty Clay Loam | This compound | 0.010 | 92 | 7.2 |
| 1.00 | 90 | 4.5 | ||
| 2-Cl-6-DCMP | 0.010 | 94 | 6.9 | |
| 1.00 | 91 | 4.8 | ||
| Sandy Loam | 6-CPA | 0.010 | 88 | 8.1 |
| 1.00 | 85 | 5.3 | ||
| Silty Clay Loam | 6-CPA | 0.010 | 85 | 9.5 |
| 1.00 | 82 | 6.7 |
Data is illustrative and based on validated methods.[3]
III. Experimental Protocols
Protocol 1: Determination of this compound and its Metabolite 2-Cl-6-DCMP in Soil by GC-MS
This protocol is based on the EPA-validated method GRM 07.13.[1]
1. Sample Preparation and Extraction: a. Weigh 5.0 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. b. Fortify with the appropriate standard solutions if preparing control spikes. c. Add 20 mL of acetone/0.1 N hydrochloric acid (90:10 v/v) solution. d. Sonicate for 15 minutes and then shake for 30 minutes. e. Centrifuge at 3000 rpm for 5 minutes. f. Transfer a 4.0 mL aliquot of the supernatant to a clean tube. g. Add 25 mL of 0.1 N hydrochloric acid. h. Add 1.0 mL of cyclohexane (B81311) containing an internal standard (e.g., ¹³C₂¹⁵N-2,3,5,6-tetrachloropyridine). i. Shake vigorously for 10 minutes and centrifuge to separate the layers. j. Transfer the upper cyclohexane layer for GC-MS analysis.
2. GC-MS Analysis:
-
Instrument: Agilent 5973N GC/EI-MS system or equivalent.[1]
-
Column: J&W Scientific DB-5MS (30 m x 0.25 mm i.d., 1.0 µm film thickness).[1]
-
Injection: Splitless injection of 1-2 µL.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: 50°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 2 min.[4]
-
Ionization: Positive-ion electron-impact ionization (GC/EI-MS).[1]
-
Monitored Ions: Quantify using characteristic ions for this compound and 2-Cl-6-DCMP.
References
Application Note: Simultaneous Determination of Nitrapyrin and its Metabolite 6-Chloropicolinic Acid in Environmental and Agricultural Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantitative analysis of Nitrapyrin and its primary metabolite, 6-chloropicolinic acid (6-CPA), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is applicable to researchers, scientists, and professionals in drug development and environmental monitoring for the accurate detection and quantification of these compounds in various matrices, including water and agricultural products. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions, and includes representative quantitative data.
Introduction
This compound is a widely used nitrification inhibitor in agriculture that enhances nitrogen fertilizer efficiency by suppressing the activity of ammonia-oxidizing bacteria.[1] Its primary degradation product in soil and water is 6-chloropicolinic acid (6-CPA).[2] Monitoring the levels of both this compound and 6-CPA is crucial for environmental assessment and ensuring food safety. This document presents a robust and sensitive LC-MS/MS method for the simultaneous determination of these two analytes.
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Preparation
Stock solutions of this compound and 6-CPA (1.0 mg/mL) are prepared by dissolving 50 mg of each analytical standard (corrected for purity) in a 50 mL volumetric flask.[3] this compound is dissolved in a 4:1 (v/v) mixture of hexane (B92381) and toluene, while 6-CPA is dissolved in methanol.[3]
Working fortification solutions at concentrations of 100, 10, and 1.0 µg/mL are prepared through serial dilutions.[3] For this compound, the diluent is 4:1 hexane/toluene; for 6-CPA, it is methanol.[3]
Calibration standards for LC-MS/MS analysis are prepared as follows:
-
This compound: A 0.10 µg/mL solution in acetone (B3395972) is used to prepare calibration solutions in 1:1 (v/v) methanol/water, with a typical concentration range of 0.0010 to 0.010 µg/mL.[3][4]
-
6-CPA: Calibration solutions are prepared in 25:75 (v/v) methanol/water, with a typical concentration range of 0.00025 to 0.0050 µg/mL.[3][4]
1.2. Sample Preparation from Agricultural Matrices [3][4]
-
This compound Extraction:
-
Weigh 5.0 g of a homogenized frozen sample into a 50-mL polypropylene (B1209903) centrifuge tube.
-
Add 30 mL of a 1:1 (v/v) hexane:toluene solution.
-
Homogenize and centrifuge.
-
-
6-CPA Extraction:
-
Weigh 2.5 g of a homogenized frozen sample into a 50-mL polypropylene centrifuge tube.
-
Add 25 mL of 0.1 N sodium hydroxide (B78521) (NaOH).
-
Homogenize and centrifuge.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
This compound: The supernatant from the this compound extraction is cleaned using a silica (B1680970) SPE cartridge. The analyte is eluted with toluene.[3][4]
-
6-CPA: The supernatant from the 6-CPA extraction is cleaned using a C18 or carbon SPE cartridge.[3][4]
-
1.3. Sample Preparation from Water Matrices [5][6]
-
This compound Extraction:
-
6-CPA Extraction:
-
To 20 mL of water in a 50 mL centrifuge tube, add 2 mL of 1N hydrochloric acid.[5][8]
-
The sample is then passed through a C18 SPE cartridge.
-
The cartridge is washed and dried under vacuum.
-
6-CPA is eluted with 5 mL of acetonitrile.[5][8][9] The eluate is evaporated to dryness and reconstituted in 0.5 mL of 25:75 (v/v) methanol:water.[5][8][9]
-
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole tandem mass spectrometer.
2.1. Liquid Chromatography (LC) Conditions
| Parameter | This compound | 6-CPA |
| Column | C18 Column | Poroshell 120 EC-C18 (50 x 3.0 mm, 2.7 µm) or Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[4][5] |
| Column Temperature | 40°C[4][5] | 40°C[4][5] |
| Mobile Phase A | 0.05% Acetic Acid in Water | 0.01% or 0.05% Acetic Acid in Water[4][5] |
| Mobile Phase B | 0.05% Acetic Acid in Methanol | 0.01% or 0.05% Acetic Acid in Methanol[4][5] |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Injection Volume | 10 - 20 µL[4] | 10 µL[4][5] |
| Gradient Program | A specific gradient program is employed to ensure separation. Please refer to the instrument-specific method. | A typical gradient starts with high aqueous phase, ramping up the organic phase to elute the analyte, followed by a re-equilibration step.[5] |
2.2. Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
| Parameter | This compound | 6-CPA |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Negative Ion Electrospray (ESI-)[5] |
| Source Temperature | 250 - 350°C | 450°C[5] |
| MRM Transitions (m/z) | Quantitation: 194 -> 158, 114 -> 78[4][5] Confirmation: 196 -> 160, 114 -> 51[4][5] | Quantitation: 156 -> 112[5][9] Confirmation: 158 -> 114[5][9] |
| Collision Energy | Optimized for each transition | Optimized for each transition |
Quantitative Data Summary
The following tables summarize the quantitative performance of the method.
Table 1: Calibration Data
| Analyte | Matrix | Calibration Range (µg/mL) |
| This compound | Solvent | 0.0010 - 0.010[3][4] |
| 6-CPA | Solvent | 0.00025 - 0.0050[3][4] |
Table 2: Recovery and Method Validation Data
| Analyte | Matrix | Fortification Levels (µg/g) | Average Recovery (%) | Lower Level of Method Validation (LLMV) (µg/g) |
| This compound | Various Crops | 0.020, 0.20, 2.0 | 68 - 102[4] | 0.020[4] |
| 6-CPA | Various Crops | 0.050 | 66 - 90[4] | 0.050[4] |
| This compound | Water | 0.05, 0.50 µg/L | 70 - 120[5] | 0.05 µg/L[5][6] |
| 6-CPA | Water | 0.05, 0.50 µg/L | 70 - 120[5] | 0.05 µg/L[5][6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. catalog.data.gov [catalog.data.gov]
- 3. scirp.org [scirp.org]
- 4. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. epa.gov [epa.gov]
Application Note: Quantification of Nitrapyrin using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Nitrapyrin, a nitrification inhibitor used in agriculture to improve nitrogen fertilizer efficiency, requires sensitive and specific analytical methods for its quantification in various environmental and biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a robust and reliable technique for the determination of this compound residues. This application note provides a comprehensive overview of the GC-MS method for this compound quantification, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.
Principle
The method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the chromatographic column. The separated analyte is then introduced into a mass spectrometer, which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification.
Experimental Protocols
This section details the methodologies for the analysis of this compound in water and soil samples, based on established and validated protocols.
Protocol 1: Determination of this compound in Water
This protocol is adapted from the U.S. Environmental Protection Agency (EPA) validated method for the analysis of this compound in ground, surface, and drinking water.[1]
1. Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction)
-
Transfer 100 mL of the water sample into a 250 mL separatory funnel.[2][3]
-
Add 5 g of NaCl, 20 mL of isohexane, and 20 mL of methyl tert-butyl ether (MTBE).[2][3]
-
Shake the funnel vigorously for 1 minute and allow the phases to separate.[2][3]
-
Collect the organic phase by passing it through silanized glass wool and 10 g of sodium sulfate.[2][3]
-
Repeat the extraction of the aqueous phase with a fresh portion of the extraction solvent.
-
Evaporate the combined extracts to a volume of less than 2 mL using a rotary evaporator at 35°C.[2][3]
-
For cleanup, pass the extract through a deactivated silica (B1680970) solid-phase extraction (SPE) column.[1]
-
The eluate containing this compound is collected for GC-MS analysis.[1]
2. GC-MS/MS Analysis
-
Instrumentation: A Thermo Scientific TSQ 8000 Evo triple quadrupole GC-MS/MS system or equivalent.[2][3]
-
Column: Agilent DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2][3]
-
Oven Temperature Program:
-
Ionization Mode: Electron Ionization (EI) in positive ion mode.[2][3]
-
Monitored Transitions:
Protocol 2: Determination of this compound in Soil
This protocol is based on methods for the quantitative determination of this compound residues in soil.[4]
1. Sample Preparation (Solvent Extraction)
-
Weigh 5 grams of the soil sample.
-
Extract residues of this compound by sonication and shaking with an acetone/0.1 N hydrochloric acid (90:10) solution.[4]
-
Adjust the final volume to 40.0 mL.
-
Take a 4.0-mL aliquot of the extract and dilute it with 25 mL of 0.1 N hydrochloric acid.
-
Extract the diluted solution with 1.0 mL of cyclohexane (B81311) containing an internal standard.[4]
-
A portion of the cyclohexane extract is then analyzed by GC-MS.[4]
2. GC/EI-MS Analysis
-
Instrumentation: Agilent Model 5973N GC/EI-MS system or equivalent.[4]
-
Column: J&W Scientific Durabond-5MS (30 m x 0.25 mm i.d., 1.0-µm film thickness).[4]
-
Analysis Mode: Capillary gas chromatography with positive-ion electron-impact ionization mass spectrometry (GC/EI-MS).[4]
Data Presentation
The following tables summarize the quantitative data for this compound analysis using GC-MS.
Table 1: Method Validation Parameters for this compound in Water
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.05 µg/L | [1][2][3] |
| Validation Range | 0.05 - 1 µg/L | [1] |
| Mean Recoveries | Within guidelines | [2][3] |
Table 2: Method Validation Parameters for this compound in Soil
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.010 µg/g | [4] |
| Validation Range | 0.010 - 10.0 µg/g | [4] |
| Limit of Detection (LOD) | Demonstrated at 0.003 µg/g | [4] |
Table 3: GC-MS/MS Parameters for this compound Analysis in Water
| Parameter | Setting | Reference |
| GC System | Thermo Scientific Trace 1310 | [2][3] |
| MS System | Thermo Scientific TSQ 8000 Evo | [2][3] |
| Column | Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) | [2][3] |
| Injection Volume | 1.0 µL (splitless) | [2][3] |
| Carrier Gas | Helium (1.2 mL/min) | [2][3] |
| Oven Program | 50°C (1 min) -> 15°C/min to 280°C (2 min) | [2][3] |
| Ionization Mode | EI (Positive Ion) | [2][3] |
| MRM Transitions | Quant: 196→160, Confirm: 194→158 | [2][3] |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification by GC-MS.
References
Application Notes and Protocols for Evaluating Nitrapyrin Efficacy in Soil Incubation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine] is a widely used nitrification inhibitor that selectively targets ammonia (B1221849) monooxygenase (AMO), the key enzyme in the first step of nitrification.[1][2] By inhibiting the conversion of ammonium (B1175870) (NH₄⁺) to nitrite (B80452) (NO₂⁻), this compound helps to retain nitrogen in the more stable ammonium form, reducing nitrate (B79036) leaching and nitrous oxide (N₂O) emissions from agricultural soils.[3][4] Soil incubation studies are a fundamental laboratory method to evaluate the efficacy of nitrification inhibitors like this compound under controlled conditions. These studies allow for the precise measurement of nitrogen transformations, inhibitor persistence, and effects on soil microbial communities.
This document provides detailed protocols and application notes for designing and conducting soil incubation studies to assess the performance of this compound.
Key Signaling Pathway: Nitrification and its Inhibition by this compound
Nitrification is a two-step process carried out by distinct groups of microorganisms. The first and rate-limiting step is the oxidation of ammonia to nitrite, primarily performed by ammonia-oxidizing bacteria (AOB) and archaea (AOA). The second step is the oxidation of nitrite to nitrate, carried out by nitrite-oxidizing bacteria (NOB).
This compound specifically inhibits the AMO enzyme, which catalyzes the initial ammonia oxidation step.[1][5] The proposed mechanism involves the AMO-catalyzed oxidation of this compound to 6-chloropicolinic acid (6-CPA), which may then nonspecifically bind to other membrane proteins, disrupting the electron transfer chain.[5]
Experimental Protocols
Soil Collection and Preparation
-
Soil Sampling: Collect soil from the desired depth (e.g., 0-20 cm) from a field with a known history.[3] Remove any large rocks, roots, and debris.
-
Sieving and Homogenization: Air-dry the soil to a friable consistency and sieve it through a 2-mm mesh to ensure uniformity. Homogenize the sieved soil thoroughly.
-
Characterization: Analyze the baseline physicochemical properties of the soil, including pH, organic carbon content, total nitrogen, texture (sand, silt, clay content), and cation exchange capacity.[6][7]
Experimental Design and Treatments
-
Treatments: A typical study should include a control (soil with nitrogen fertilizer only) and one or more this compound treatments at different concentrations. It is also advisable to have a treatment with soil and this compound but without added nitrogen to assess background nitrification.
-
Control: Soil + Nitrogen source (e.g., Ammonium Sulfate)
-
This compound Treatment(s): Soil + Nitrogen source + this compound (at varying application rates)
-
Optional: Soil only; Soil + this compound only
-
-
Replication: Each treatment should be replicated at least three times to ensure statistical validity.[3]
-
Nitrogen and this compound Application:
-
Apply a nitrogen source, such as ammonium sulfate (B86663) ((NH₄)₂SO₄), at a rate relevant to agricultural practices (e.g., 100-200 mg N kg⁻¹ soil).[4][8]
-
Apply this compound at rates recommended for agricultural use, typically ranging from 0.25 to 5 µg g⁻¹ soil.[9][10] this compound should be thoroughly mixed into the soil for uniform distribution.
-
Incubation Conditions
-
Incubation Vessels: Use breathable containers such as flasks or jars loosely covered to allow for gas exchange while minimizing moisture loss.
-
Moisture: Adjust the soil moisture to a specific water-holding capacity (WHC), typically between 40% and 60%, and maintain it throughout the incubation period.[11][12]
-
Temperature: Incubate the soil samples at a constant temperature, for example, 25°C, in the dark to prevent photodegradation of this compound.[4][13]
-
Incubation Period: The incubation period can range from a few weeks to several months, depending on the study's objectives. Common incubation durations are 28 to 120 days.[4][6]
Sampling and Analysis
-
Sampling Schedule: Collect soil subsamples from each replicate at regular intervals (e.g., days 0, 1, 3, 7, 14, 28, 45, 70, 100, and 120).[6]
-
Inorganic Nitrogen Analysis:
-
This compound and 6-CPA Analysis:
-
Extract this compound and its primary metabolite, 6-chloropicolinic acid (6-CPA), from soil samples using appropriate solvents (e.g., acetone, hexane/toluene).[15][16]
-
Quantify the concentrations using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][17]
-
-
Microbial Community Analysis (Optional):
Experimental Workflow Diagram
Data Presentation
Quantitative data from the soil incubation study should be summarized in tables to facilitate comparison between treatments and over time.
Table 1: Soil Physicochemical Properties
| Parameter | Value | Unit |
| pH | ||
| Organic Carbon | % | |
| Total Nitrogen | % | |
| Sand | % | |
| Silt | % | |
| Clay | % | |
| Cation Exchange Capacity | cmol/kg |
Table 2: Inorganic Nitrogen Concentrations (mg N kg⁻¹ soil) Over Time
| Time (days) | Treatment | NH₄⁺-N (Mean ± SD) | NO₃⁻-N (Mean ± SD) |
| 0 | Control | ||
| This compound | |||
| 7 | Control | ||
| This compound | |||
| 14 | Control | ||
| This compound | |||
| 28 | Control | ||
| This compound | |||
| ... | ... | ... | ... |
Table 3: this compound and 6-CPA Concentrations (µg g⁻¹ soil) Over Time
| Time (days) | Treatment | This compound (Mean ± SD) | 6-CPA (Mean ± SD) |
| 0 | This compound | ||
| 7 | This compound | ||
| 14 | This compound | ||
| 28 | This compound | ||
| ... | ... | ... | ... |
Table 4: Abundance of Ammonia-Oxidizing Genes (copies g⁻¹ soil) at Key Time Points
| Time (days) | Treatment | AOB amoA (Mean ± SD) | AOA amoA (Mean ± SD) |
| 0 | Control | ||
| This compound | |||
| 28 | Control | ||
| This compound | |||
| End of Study | Control | ||
| This compound |
Conclusion
A well-designed soil incubation study is a powerful tool for evaluating the efficacy of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on how this compound affects nitrogen cycling and microbial communities in a controlled laboratory setting. This information is crucial for optimizing the use of nitrification inhibitors in agriculture to improve nitrogen use efficiency and minimize environmental impacts.
References
- 1. Widespread use of the nitrification inhibitor this compound: Assessing benefits and costs to agriculture, ecosystems, and environmental health [pubs.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the Nitrification Inhibitor this compound on Nitrogen Losses and Brassica oleracea Growth: A Preliminary Sustainable Research | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The adsorption and mechanism of the nitrification inhibitor this compound in different types of soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying nitrous oxide production rates from nitrification and denitrification under various moisture conditions in agricultural soils: Laboratory study and literature synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Effects of temperature, soil substrate, and microbial community on carbon mineralization across three climatically contrasting forest sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. epa.gov [epa.gov]
Application Notes and Protocols for Nitrapyrin Extraction and Cleanup in Crop Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and cleanup of Nitrapyrin and its primary metabolite, 6-chloropicolinic acid (6-CPA), from various crop matrices. The protocols are based on established analytical techniques, including Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Methods
Two primary analytical approaches for the determination of this compound and 6-CPA residues in crop samples are presented:
-
GC-MS/MS Method: This method involves extraction with acidified acetonitrile (B52724) followed by a pre-column derivatization. It is a robust technique for the simultaneous determination of this compound and its metabolite.[1]
-
LC-MS/MS Method: This approach utilizes different extraction solvents for this compound (hexane:toluene) and 6-CPA (sodium hydroxide), followed by cleanup using Solid Phase Extraction (SPE). This method is highly sensitive and specific.[2][3]
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis, can also be adapted for this compound extraction.[4][5][6][7][8][9] This approach involves extraction with acetonitrile followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (d-SPE).
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described methods.
Table 1: GC-MS/MS Method Performance Data [1][10]
| Analyte | Limit of Quantification (LOQ) (mg/kg) | Spiked Levels (mg/kg) | Recovery Range (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 0.05 | 0.05, 0.1, 0.2 | 80.4 - 98.4 | 1.0 - 10.1 |
| 6-CPA | 0.05 | 0.05, 0.1, 0.2 | 80.4 - 98.4 | 1.0 - 10.1 |
Table 2: LC-MS/MS Method Performance Data [2][3]
| Analyte | Lower Level of Method Validation (LLMV) (µg/g) | Fortification Levels (µg/g) | Recovery Range (%) |
| This compound | 0.020 | 0.020, 0.20, 2.0 | 68 - 102 |
| 6-CPA | 0.050 | 0.050, 0.20, 2.0 | 66 - 90 |
Experimental Protocols
Protocol 1: GC-MS/MS Method for this compound and 6-CPA
This protocol is based on the method described by Se Pu (2020).[1]
1. Sample Extraction: a. Weigh 5 g of the homogenized crop sample into a 50 mL polypropylene (B1209903) centrifuge tube. b. Add 20 mL of acidified acetonitrile. c. Vortex for 1 minute. d. Centrifuge at 4000 rpm for 5 minutes. e. Collect the supernatant.
2. Pre-column Derivatization: a. Take an aliquot of the supernatant. b. Add a sulfoacid derivatizing agent. c. Heat the mixture in a water bath. d. Cool and neutralize the solution.
3. Analysis: a. Inject the derivatized sample into the GC-MS/MS system. b. Perform quantification using the internal standard method.
Protocol 2: LC-MS/MS Method for this compound
This protocol is adapted from the work of Zuno-Floriano et al. (2024).[2][3]
1. Sample Extraction: a. Weigh 5 g of the frozen, homogenized sample into a 50 mL polypropylene centrifuge tube.[2] b. For recovery samples, fortify with this compound standard solution and allow the solvent to evaporate for 20 minutes.[2] c. Add 20 mL of a 1:1 (v/v) hexane:toluene (B28343) solution and 10 mL of Type 1 water.[2] d. Shake the tubes. e. Centrifuge the tubes at 2000 g for 8 minutes.[2]
2. Solid Phase Extraction (SPE) Cleanup: a. Transfer a 10 mL aliquot of the supernatant (equivalent to 2.5 g of the crop sample) to a TurboVap tube.[2] b. Concentrate the extract to approximately 1 mL under a stream of nitrogen at 35°C.[2] c. Condition a silica (B1680970) SPE cartridge (1 g/6 mL) with one column volume of hexane.[2] d. Load the concentrated sample extract onto the conditioned SPE cartridge.[2] e. Rinse the TurboVap tube with 2 mL of toluene and load the rinse onto the SPE cartridge.[2] f. Elute the residues from the SPE cartridge with one column volume of toluene.[2] g. Collect the eluate in a clean TurboVap tube containing 0.50 mL of a keeper solution (1% 1-decanol (B1670082) in acetone, w/v).[2] h. Evaporate the eluate to near dryness with nitrogen at 35°C.[2] i. Dissolve the final extract in 1:1 (v/v) methanol:water and sonicate for approximately 1 minute.[2]
3. LC-MS/MS Analysis: a. Submit the final extract for analysis by an Agilent 1200 series LC coupled to an Agilent 6430 triple quadrupole tandem mass spectrometer or equivalent.[2][3] b. Use Atmospheric Pressure Chemical Ionization (APCI) for better ionization.[2] c. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The transition used for quantitation of this compound is 114/78 m/z.[2][3]
Protocol 3: LC-MS/MS Method for 6-Chloropicolinic Acid (6-CPA)
This protocol is also adapted from Zuno-Floriano et al. (2024).[2][3]
1. Sample Extraction: a. Weigh 2.5 g of the frozen, homogenized sample into a 50 mL polypropylene centrifuge tube.[2] b. For recovery samples, fortify with 6-CPA standard solution. c. Add 25 mL of 0.1 N Sodium Hydroxide (NaOH).[2] d. Shake the tubes. e. Centrifuge the tubes.
2. Solid Phase Extraction (SPE) Cleanup: a. The specific SPE cartridge (C18 or carbon) will depend on the crop matrix.[2][3] b. Condition the appropriate SPE cartridge. c. Load an aliquot of the supernatant onto the conditioned SPE cartridge. d. Wash the cartridge to remove interferences. e. Elute the 6-CPA with a suitable solvent. f. Evaporate the eluate and reconstitute in an appropriate solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Submit the final extract for analysis by an Agilent 1260 series LC coupled to an Agilent 6460 triple quadrupole tandem mass spectrometer with an Agilent Jet Stream ESI ion source or equivalent.[2] b. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The transition used for quantitation of 6-CPA is 156/111.9 m/z.[2][3]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: GC-MS/MS workflow for this compound and 6-CPA analysis.
References
- 1. [Simultaneous determination of this compound and its metabolite residues in food crops by derivatization with gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 3. scirp.org [scirp.org]
- 4. youtube.com [youtube.com]
- 5. QuEChERS: Home [quechers.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Unified method for multiresidue pesticide analysis in corn and sediment | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nitrapyrin in Laboratory Microcosm Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Nitrapyrin in laboratory microcosm experiments to assess its efficacy as a nitrification inhibitor. The following sections outline the necessary materials, experimental procedures, and data analysis techniques synthesized from established research methodologies.
Introduction
This compound, [2-chloro-6-(trichloromethyl)pyridine], is a widely used nitrification inhibitor that selectively targets Nitrosomonas bacteria, the microorganisms responsible for the conversion of ammonium (B1175870) (NH₄⁺) to nitrite (B80452) (NO₂⁻) in the soil. By inhibiting this initial step of nitrification, this compound helps to retain nitrogen in the more stable ammonium form, reducing nitrate (B79036) leaching and nitrous oxide emissions, thereby enhancing nitrogen use efficiency in agricultural systems.[1][2][3][4] Laboratory microcosm experiments are essential for evaluating the effectiveness of this compound under controlled conditions, allowing researchers to study its impact on soil nitrogen dynamics and microbial communities.[5]
Experimental Objective
The primary objective of this protocol is to provide a standardized methodology for conducting laboratory microcosm experiments to quantify the inhibitory effect of this compound on nitrification in soil.
Materials
-
Fresh soil samples
-
Sieved mesh (2 mm)
-
Microcosm containers (e.g., 250 ml flasks, jars, or pots)[5]
-
This compound (analytical standard or commercial formulation)[1]
-
Deionized water
-
Incubator[5]
-
Analytical balance
-
Equipment for soil inorganic nitrogen (NH₄⁺ and NO₃⁻) extraction and analysis (e.g., KCl solution, spectrophotometer, or auto-analyzer)
-
Optional: Equipment for DNA extraction and molecular analysis (e.g., DNA extraction kits, PCR thermocycler, qPCR machine)[5]
Experimental Protocols
A systematic workflow is crucial for a successful microcosm experiment. The following protocol details the key steps from soil preparation to data analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for a laboratory microcosm study.
Detailed Step-by-Step Protocol
Step 1: Soil Collection and Preparation
-
Collect fresh soil from the desired field location, typically from the top 0-20 cm layer.[3][6]
-
Remove any large debris, roots, and stones.
-
Sieve the soil through a 2 mm mesh to ensure homogeneity.[5][6]
-
Determine the initial soil properties, including pH, organic carbon, total nitrogen, and initial NH₄⁺ and NO₃⁻ concentrations.[3][6]
Step 2: Pre-incubation
-
To stabilize microbial activity, pre-incubate the sieved soil for 7-14 days at a constant temperature (e.g., 25°C) and moisture level (e.g., 40-60% of water holding capacity).[5]
Step 3: Microcosm Setup and Treatment Application
-
Weigh a standardized amount of the pre-incubated soil into each microcosm container.
-
Prepare the treatment solutions. This will typically include:
-
Control (no additions)
-
Nitrogen fertilizer only (e.g., (NH₄)₂SO₄)
-
Nitrogen fertilizer + this compound
-
This compound only
-
-
Dissolve this compound in a suitable solvent if using an analytical standard. Acetone is a common choice.[7] For commercial formulations, follow the manufacturer's dilution instructions.
-
Apply the treatment solutions evenly to the soil surface in each respective microcosm. Ensure a sufficient number of replicates for each treatment (a minimum of three is recommended).
Step 4: Incubation
-
Adjust the moisture content of each microcosm to the desired level (e.g., 40-60% water holding capacity) with deionized water.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 18-25°C) for a defined period (e.g., 28-90 days).[5][8]
-
Maintain the moisture content throughout the incubation period by periodically weighing the microcosms and adding deionized water as needed.[5]
Step 5: Sampling and Analysis
-
Perform destructive sampling of replicate microcosms at specific time points (e.g., day 0, 7, 14, 30, 60, 90).[5][8]
-
At each sampling point, a portion of the soil is extracted with a suitable salt solution (e.g., 2M KCl) to determine inorganic nitrogen (NH₄⁺ and NO₃⁻) concentrations.
-
Another portion of the soil can be stored at -80°C for subsequent molecular analysis of microbial communities (e.g., DNA extraction, qPCR of ammonia-oxidizing bacteria and archaea).[5]
Data Presentation
Quantitative data from microcosm experiments should be summarized for clear interpretation and comparison.
Table 1: Example Soil Properties and Incubation Conditions
| Parameter | Value | Reference |
| Soil Type | Silt Loam | [9] |
| pH | 6.1 - 7.8 | [3][6] |
| Organic Carbon (%) | 1.3 - 1.5 | [6][8] |
| Total Nitrogen (g/kg) | 1.67 | [6] |
| Pre-incubation Period | 7-14 days | [5] |
| Incubation Temperature | 18 - 25°C | [5][8] |
| Incubation Duration | 28 - 90 days | [5][8] |
| Moisture Content | 40-60% WHC | [5] |
Table 2: Example Application Rates of Nitrogen and this compound
| Treatment | Application Rate | Reference |
| Ammonium Sulfate ((NH₄)₂SO₄) | 60 µg N g⁻¹ soil | [9] |
| Urea | 0.25 g N kg⁻¹ soil | [6] |
| This compound | 4 µg g⁻¹ soil | [9] |
| This compound (as % of N rate) | 0.25% - 5% of applied N | [6] |
| Commercial this compound | 2.5 L/ha (equivalent to 200 g/ha) | [3] |
This compound's Mechanism of Action
This compound specifically inhibits the ammonia (B1221849) monooxygenase (AMO) enzyme, which is crucial for the oxidation of ammonia by ammonia-oxidizing bacteria (AOB) and archaea (AOA).
Signaling Pathway Diagram
Caption: Inhibition of ammonia oxidation by this compound.
Analytical Considerations
Accurate quantification of this compound and its primary metabolite, 6-chloropicolinic acid (6-CPA), in soil samples is crucial for understanding its persistence and efficacy.[1][2]
-
Extraction: Residues of this compound and 6-CPA can be extracted from soil using various solvent systems, followed by cleanup steps such as solid-phase extraction (SPE).[1][7]
-
Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) are common analytical techniques for the determination of this compound and 6-CPA residues.[1][7]
Conclusion
This protocol provides a comprehensive framework for conducting laboratory microcosm experiments to evaluate the nitrification inhibitor this compound. By following these standardized procedures, researchers can obtain reliable and reproducible data on the effects of this compound on soil nitrogen transformations and microbial communities. Adherence to consistent experimental conditions and analytical methods is paramount for comparing results across different studies.
References
- 1. scirp.org [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. A Nitrification Inhibitor, this compound, Reduces Potential Nitrate Leaching through Soil Columns Treated with Animal Slurries and Anaerobic Digestate [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Nitrapyrin Concentration in Liquid Manure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of nitrapyrin in liquid manure. The methodology is adapted from established procedures for soil, water, and crop matrices, addressing the specific challenges presented by the complex nature of liquid manure.
Introduction
This compound [2-chloro-6-(trichloromethyl)pyridine] is a widely used nitrification inhibitor that helps to improve nitrogen fertilizer efficiency by controlling the bacteria responsible for ammonium (B1175870) oxidation in soil.[1] Its application with liquid manure is a common agricultural practice.[2] Accurate determination of this compound concentration in liquid manure is crucial for research on its environmental fate, efficacy, and for ensuring optimal application rates. This document outlines a robust analytical method using liquid-liquid extraction, solid-phase extraction (SPE) cleanup, and analysis by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Principle
This method involves the extraction of this compound from a liquid manure sample using an organic solvent mixture. The extract is then cleaned up using solid-phase extraction to remove interfering substances. The final determination and quantification are performed using gas chromatography coupled with a mass spectrometer (GC-MS) in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Materials and Reagents
-
Solvents: Hexane (B92381) (pesticide grade), Toluene (pesticide grade), Acetone (B3395972) (pesticide grade), Dichloromethane (pesticide grade), Cyclohexane (B81311) (pesticide grade).
-
Reagents: Anhydrous sodium sulfate (B86663) (ACS grade), Sodium chloride (ACS grade).
-
Standards: this compound analytical standard (≥99% purity).
-
Solid-Phase Extraction (SPE): Silica (B1680970) SPE cartridges (e.g., 500 mg, 6 mL).
-
Apparatus:
-
Mechanical shaker
-
Centrifuge capable of 3000 rpm
-
Rotary evaporator or nitrogen evaporator
-
Glass vials with PTFE-lined caps
-
Volumetric flasks, pipettes, and syringes
-
GC-MS system
-
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetone.[1]
-
Intermediate Stock Solution (50 µg/mL): Pipette 5 mL of the primary stock solution into a 100 mL volumetric flask and dilute to volume with acetone.[1]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the intermediate stock solution with cyclohexane to achieve concentrations ranging from 0.01 to 1.0 µg/mL. These will be used to generate the calibration curve.
Sample Preparation and Extraction
-
Homogenization: Thoroughly mix the liquid manure sample to ensure homogeneity.
-
Sample Aliquot: Weigh 5 g of the homogenized liquid manure into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Fortification (for QC): For quality control samples, spike the sample with a known concentration of this compound standard solution.
-
Extraction:
-
Add 10 mL of a 1:1 (v/v) hexane:toluene mixture to the centrifuge tube.[3][4]
-
Add 5 g of sodium chloride to facilitate phase separation.
-
Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Collection of Organic Layer: Carefully transfer the upper organic layer (hexane:toluene) to a clean collection tube using a Pasteur pipette.
-
Re-extraction: Repeat the extraction process (steps 4 and 5) on the remaining aqueous phase with another 10 mL of 1:1 hexane:toluene. Combine the organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.
-
Elution: Elute the this compound from the cartridge with 10 mL of a suitable solvent mixture (e.g., 10% acetone in hexane). The optimal elution solvent should be determined experimentally.
-
Final Concentration: Evaporate the eluate to a final volume of 1 mL.
GC-MS Analysis
-
Instrumentation: An Agilent GC-MS system or equivalent is suitable.
-
GC Column: A capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1]
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 195, 197, 160).
-
Data Presentation
Method Performance Characteristics
The following table summarizes the expected performance of the analytical method. These values are based on similar matrices and should be validated for liquid manure in your laboratory.
| Parameter | Expected Value | Reference |
| Limit of Quantitation (LOQ) | 0.01 - 0.05 µg/g | Adapted from soil and water methods.[1][5] |
| Limit of Detection (LOD) | 0.003 - 0.01 µg/g | Adapted from soil methods.[1] |
| Recovery | 70 - 110% | Typical acceptable range for residue analysis.[3][4] |
| Precision (RSD) | < 15% | Standard requirement for analytical methods.[4] |
| Calibration Curve (R²) | ≥ 0.99 | Standard requirement for linear regression.[4] |
Sample Analysis Results (Example)
| Sample ID | Matrix | Fortification Level (µg/g) | Measured Concentration (µg/g) | Recovery (%) |
| Control Blank | Liquid Manure | 0 | Not Detected | N/A |
| QC Low | Liquid Manure | 0.05 | 0.046 | 92 |
| QC Mid | Liquid Manure | 0.5 | 0.48 | 96 |
| QC High | Liquid Manure | 1.0 | 0.93 | 93 |
| Field Sample 1 | Liquid Manure | N/A | 0.25 | N/A |
| Field Sample 2 | Liquid Manure | N/A | 0.87 | N/A |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Analysis.
Logical Relationship of Key Steps
Caption: Key Stages in this compound Determination.
References
Application Notes and Protocols: Measuring the Effect of Nitrapyrin on N₂O Fluxes
Introduction
Nitrous oxide (N₂O), a potent greenhouse gas, is a significant contributor to climate change, with agricultural soils being a primary source of its emission.[1][2] The application of nitrogen-based fertilizers can enhance N₂O production through microbial processes like nitrification and denitrification. Nitrapyrin is a nitrification inhibitor that slows down the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), thereby reducing the availability of substrate for these N₂O-producing pathways.[3][4][5] This document provides a detailed protocol for researchers and scientists to measure the effect of this compound on N₂O fluxes from soil in a laboratory setting.
Experimental Design
To assess the efficacy of this compound in reducing N₂O emissions, a controlled laboratory incubation experiment is recommended. The experimental design typically includes the following treatments:
-
Control: Soil with no amendments.
-
Urea (B33335) Only: Soil amended with a nitrogen fertilizer, such as urea.
-
Urea + this compound: Soil amended with urea and this compound.
Each treatment should be replicated to ensure statistical validity. The experiment involves incubating the treated soil in sealed microcosms and periodically measuring the concentration of N₂O in the headspace. Destructive soil sampling at various time points is also crucial to monitor the changes in soil inorganic nitrogen (NH₄⁺ and NO₃⁻) concentrations.
Detailed Experimental Protocol
1. Soil Collection and Preparation
-
Collect topsoil (e.g., 0-15 cm depth) from the desired field location.[6]
-
Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and homogenize the sample.
-
Determine the basic soil properties such as pH, organic carbon, total nitrogen, and texture.[7]
-
Pre-incubate the soil at a constant temperature (e.g., 20-25°C) and moisture level for a week to allow the microbial community to stabilize.[1]
2. Treatment Application and Incubation
-
Prepare solutions of urea and this compound at the desired concentrations.
-
Place a known amount of the pre-incubated soil (e.g., 100 g dry weight equivalent) into incubation microcosms (e.g., glass jars or PVC cylinders).[6]
-
Apply the treatment solutions evenly to the soil surface to achieve the target application rates.
-
Adjust the soil moisture to a desired level, typically 60% water-filled pore space (WFPS), which is optimal for microbial activity.[6]
-
Seal the microcosms with gas-tight lids equipped with a sampling port (e.g., a rubber septum).
-
Incubate the microcosms in a temperature-controlled environment for the duration of the experiment (e.g., 28-43 days).[6][8]
3. Gas Sampling
-
Gas sampling should be performed at regular intervals, with more frequent sampling during the initial phase when N₂O fluxes are expected to be highest.[8][9] A typical sampling schedule could be on days 1, 3, 6, 9, 13, 16, 22, 29, 36, and 43.[8]
-
Use the static chamber method for gas collection.[3][10][11] At each sampling time, keep the chambers closed for a specific period (e.g., 20-60 minutes).[12][13]
-
Collect gas samples from the headspace of each microcosm at different time points during the chamber closure (e.g., 0, 20, 40, and 60 minutes) using a gas-tight syringe.[10][12]
-
Inject the collected gas samples into pre-evacuated vials for storage until analysis.[10]
4. N₂O Analysis
-
Analyze the concentration of N₂O in the gas samples using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).[14][15]
-
Calibrate the GC-ECD with certified N₂O standard gases of known concentrations.[6]
5. Soil Inorganic Nitrogen Analysis
-
At predetermined time points (e.g., days 0, 8, 15, 22, and 29), destructively sample the soil from a subset of the microcosms for each treatment.[6]
-
Extract the soil with a potassium chloride (KCl) solution to obtain the inorganic nitrogen (NH₄⁺ and NO₃⁻).
-
Analyze the concentrations of NH₄⁺ and NO₃⁻ in the extracts using a colorimetric method on a spectrophotometer or an automated flow analyzer.
6. Data Analysis
-
N₂O Flux Calculation: Calculate the N₂O flux for each microcosm at each sampling time. The flux is determined from the linear or non-linear increase in N₂O concentration within the chamber headspace over the closure time.[7][16] The flux can be calculated using the following formula:
-
Flux (µg N₂O-N kg⁻¹ soil h⁻¹) = (dC/dt) * (V/W) * M * (273 / (273 + T))
-
Where:
-
dC/dt is the rate of change of N₂O concentration in the headspace (ppm h⁻¹)
-
V is the volume of the headspace (L)
-
W is the dry weight of the soil (kg)
-
M is the mass of N in N₂O per unit volume at standard temperature and pressure
-
T is the incubation temperature (°C)
-
-
-
Cumulative N₂O Emission: Calculate the total N₂O emitted over the incubation period by integrating the flux rates over time.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in N₂O fluxes and soil inorganic N concentrations between the treatments.
Data Presentation
Table 1: Cumulative N₂O Emissions and Peak Fluxes
| Treatment | Cumulative N₂O Emission (µg N₂O-N kg⁻¹ soil) | Peak N₂O Flux (µg N₂O-N kg⁻¹ soil h⁻¹) |
| Control | ||
| Urea | ||
| Urea + this compound |
Table 2: Soil Inorganic Nitrogen Concentrations (mg N kg⁻¹ soil)
| Treatment | Day | NH₄⁺-N | NO₃⁻-N |
| Control | 0 | ||
| 15 | |||
| 30 | |||
| Urea | 0 | ||
| 15 | |||
| 30 | |||
| Urea + this compound | 0 | ||
| 15 | |||
| 30 |
Visualizations
Caption: Experimental workflow for measuring the effect of this compound on N₂O fluxes.
Caption: Effect of this compound on the nitrification pathway, inhibiting N₂O production.
References
- 1. bg.copernicus.org [bg.copernicus.org]
- 2. pure.au.dk [pure.au.dk]
- 3. This compound Mitigates Nitrous Oxide Emissions, and Improves Maize Yield and Nitrogen Efficiency under Waterlogged Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrous Oxide Production and Mitigation Through Nitrification Inhibitors in Agricultural Soils: A Mechanistic Understanding and Comprehensive Evaluation of Influencing Factors | MDPI [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pedosphere.issas.ac.cn [pedosphere.issas.ac.cn]
- 8. BG - Modeling nitrous oxide emissions from agricultural soil incubation experiments using CoupModel [bg.copernicus.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. open.alberta.ca [open.alberta.ca]
- 12. oipub.com [oipub.com]
- 13. bg.copernicus.org [bg.copernicus.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Nitrapyrin in Drip-Fertigated Cotton Field Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrapyrin, a potent nitrification inhibitor, plays a crucial role in optimizing nitrogen (N) use efficiency in agricultural systems. By selectively inhibiting Nitrosomonas bacteria, this compound slows the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a form of nitrogen susceptible to leaching and denitrification.[1] In drip-fertigated cotton production, where precise nutrient and water management is paramount, the application of this compound can lead to significant reductions in nitrogen loss, thereby enhancing crop yield and minimizing environmental impacts.[2][3][4][5] These notes provide detailed protocols for conducting field studies to evaluate the efficacy of this compound in drip-fertigated cotton.
Experimental Design and Treatments
A randomized complete block design is a suitable experimental layout for these studies.[5] The following treatments are recommended to comprehensively assess the impact of this compound:
-
Control: No N fertilizer applied. This treatment serves as a baseline to determine the soil's inherent nitrogen-supplying capacity.
-
Urea (B33335) Only: Application of urea fertilizer at a rate relevant to the specific growing region and cotton variety. For example, a rate of 225 kg N ha⁻¹ has been used in studies.[2][3][4]
-
Urea + this compound: Application of urea fertilizer at the same rate as the "Urea Only" treatment, combined with this compound. A typical application rate for this compound is 2.25 kg ha⁻¹.[2][3][4]
Each treatment should be replicated to ensure statistical validity. The experimental plots should be of sufficient size to minimize edge effects and allow for representative sampling.
Field Preparation and Management
The experimental field should be managed according to standard local practices for cotton cultivation, including plastic film mulching if it is a common practice in the region.[2][3][4] Drip irrigation lines should be laid out to ensure uniform water and nutrient distribution to the cotton plants.
Fertigation Protocol
Fertilizers, including urea and the urea-nitrapyrin mixture, should be dissolved in the irrigation water and applied through the drip system.[4] A typical fertigation schedule involves multiple applications throughout the growing season, often coinciding with key growth stages of the cotton plant. The total amount of nitrogen and this compound for each treatment should be divided among the fertigation events.
Data Collection and Sampling Protocols
Soil Sampling and Analysis
Objective: To monitor the dynamics of soil mineral nitrogen (NH₄⁺-N and NO₃⁻-N) throughout the growing season.
Protocol:
-
Collect composite soil samples from the 0-15 cm depth within each plot.
-
Sampling should be conducted periodically, for instance, on days 1, 2, 3, 4, 5, and 7 after each drip fertigation event.[2]
-
Immediately after collection, sieve the fresh soil samples through a 2 mm mesh.
-
Extract a subsample of the fresh soil (e.g., 5.00 g) with a 2 M KCl solution by shaking for one hour.[2]
-
Filter the extracts and store them frozen at -18°C until analysis.[2]
-
Determine the concentrations of NH₄⁺-N and NO₃⁻-N using a continuous flow analytical system.[2]
-
Simultaneously, determine the soil water content by oven-drying a separate subsample at 105°C for 24 hours to calculate the Water-Filled Pore Space (WFPS).[2]
Nitrous Oxide (N₂O) Emission Measurement
Objective: To quantify the impact of this compound on N₂O emissions, a potent greenhouse gas.
Protocol:
-
Use static chambers placed within each plot to collect gas samples.
-
Collect gas samples at regular intervals (e.g., 0, 10, 20, and 30 minutes) after chamber closure.[2]
-
Sampling should coincide with the soil sampling schedule after fertigation events.[2]
-
Analyze the N₂O concentrations in the collected gas samples using a gas chromatograph equipped with an electron capture detector (ECD).[2]
-
Measure the soil temperature at a 5 cm depth inside the chambers during gas sampling.[2]
Plant Sampling and Analysis
Objective: To determine the nitrogen uptake and overall yield of the cotton plants.
Protocol:
-
At the end of the growing season, harvest the aboveground biomass from a designated area within each plot.
-
Separate the cotton plants into different components (e.g., stems, leaves, bolls).
-
Dry the plant samples to a constant weight to determine the total biomass.
-
Grind the dried plant material and analyze for total nitrogen concentration using an elemental analyzer.
-
Calculate the total nitrogen uptake by multiplying the biomass of each plant component by its respective nitrogen concentration.
-
Harvest the seed cotton from a central area of each plot to determine the final yield.
Data Presentation
The following tables summarize the key quantitative data that should be collected and analyzed in these studies.
Table 1: Soil Mineral Nitrogen Dynamics (0-15 cm depth)
| Treatment | Average NH₄⁺-N (mg/kg) | Average NO₃⁻-N (mg/kg) |
| Control | ||
| Urea Only | ||
| Urea + this compound |
Table 2: Nitrous Oxide (N₂O) Emissions
| Treatment | Average N₂O Flux (μg N m⁻²h⁻¹) | Cumulative N₂O Emission (kg N ha⁻¹) |
| Control | ||
| Urea Only | ||
| Urea + this compound |
Table 3: Cotton Yield and Nitrogen Use Efficiency (NUE)
| Treatment | Seed Cotton Yield (kg ha⁻¹) | Total N Uptake (kg ha⁻¹) | Nitrogen Use Efficiency (%) |
| Control | |||
| Urea Only | |||
| Urea + this compound |
Nitrogen Use Efficiency (NUE) can be calculated as: (N uptake in treatment - N uptake in control) / N input rate * 100.[2]
Visualizations
The following diagrams illustrate the key processes and workflows involved in the described field studies.
Caption: Experimental workflow for evaluating this compound in cotton.
Caption: this compound's mode of action in the nitrogen cycle.
References
- 1. epa.gov [epa.gov]
- 2. This compound addition mitigates nitrous oxide emissions and raises nitrogen use efficiency in plastic-film-mulched drip-fertigated cotton field | PLOS One [journals.plos.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application of Nitrapyrin in Maize Production Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrapyrin, chemically known as 2-chloro-6-(trichloromethyl) pyridine, is a widely utilized nitrification inhibitor in agricultural systems, particularly in maize (Zea mays L.) production. Its primary function is to slow the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil. This action enhances nitrogen use efficiency (NUE), increases crop yields, and mitigates the environmental impact of nitrogen fertilization by reducing nitrate leaching and nitrous oxide (N₂O) emissions.[1][2][3] This document provides detailed application notes and protocols for researchers and scientists working with this compound in maize production systems.
Mechanism of Action
This compound selectively inhibits the activity of the ammonia (B1221849) monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB) and archaea (AOA), which are responsible for the first and rate-limiting step of nitrification. By blocking the oxidation of ammonium, this compound maintains nitrogen in the less mobile ammonium form for a longer period, making it more available for plant uptake and reducing its loss through nitrate leaching and denitrification processes that produce nitrous oxide, a potent greenhouse gas.
Quantitative Data Summary
The application of this compound in maize production systems has demonstrated significant positive effects on yield, nitrogen use efficiency, and the reduction of nitrogen losses. The following tables summarize quantitative data from various studies.
Table 1: Effect of this compound on Maize Grain Yield
| Treatment | Nitrogen Application Rate (kg N/ha) | Yield Increase with this compound (%) | Reference |
| Urea | 210 | 34 | [4] |
| Urea | 180 | 17 | [5] |
| Anhydrous Ammonia | Not Specified | 3-10 | [5] |
| Urea-Ammonium Nitrate (UAN) | 157 | Numerically higher but not statistically significant | [6] |
| Urea | 200 | 16-25 (compared to no N fertilization) | [7] |
Table 2: Effect of this compound on Nitrogen Use Efficiency (NUE) in Maize
| Treatment | Nitrogen Application Rate (kg N/ha) | NUE Increase with this compound (%) | Reference |
| Spring-applied N | 180 | ~17 | [5] |
| Urea-Ammonium Nitrate (UAN) | 90 and 180 | Not directly stated, but improved N recovery efficiency by ~25% | [5] |
Table 3: Effect of this compound on Nitrous Oxide (N₂O) Emissions from Maize Fields
| Treatment | Tillage Practice | N₂O Emission Reduction with this compound (%) | Reference |
| Urea | Conventional Tillage | 41 | [8] |
| Urea | Minimum Tillage | 32 | [8] |
| Urea-Ammonium Nitrate (UAN) | Not Specified | 22 (yield-scaled emissions) | [9] |
| Waterlogged with Urea | Not applicable | 34 (Global Warming Potential of N₂O) | [1][4] |
Experimental Protocols
Protocol 1: Field Trial for Evaluating the Efficacy of this compound in Maize
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a split-plot arrangement is recommended.[10]
-
Main Plots: Can be different nitrogen application rates or tillage practices.
-
Sub-plots: With and without this compound application.
-
Replicates: A minimum of three to four replicates for each treatment is essential for statistical validity.[6][10]
-
Plot Size: A typical plot size is 4 x 4 m² or 3 x 18 m², with buffer zones between plots to minimize edge effects.[1][10]
2. Treatments:
-
Control: No nitrogen fertilizer.
-
Nitrogen Fertilizer Only: Apply a standard nitrogen source (e.g., urea, UAN) at a locally recommended rate (e.g., 150-210 kg N/ha).[1][6][7]
-
Nitrogen Fertilizer + this compound: Apply the same nitrogen source and rate as above, mixed with this compound.
-
This compound Application Rate: A common application rate for this compound is 0.24% of the rate of urea-N application, which can be around 1.6 kg/ha or 2550 mL/ha depending on the formulation.[1][7]
3. Field Preparation and Planting:
-
Prepare the field according to standard local practices for maize cultivation.
-
Plant a suitable maize hybrid for the region at the recommended seeding rate.
4. Fertilizer and this compound Application:
-
This compound is typically mixed uniformly with the nitrogen fertilizer.[1]
-
The mixture can be incorporated into the soil via ploughing or applied as a band.[1]
-
Application timing can be pre-plant, at planting, or as a side-dress at a specific growth stage (e.g., V6).[5]
5. Data Collection:
-
Soil Sampling:
-
Plant Tissue Sampling:
-
Collect leaf samples at specific growth stages (e.g., silking) to determine total nitrogen content.
-
At physiological maturity, harvest a representative number of plants from the central rows of each plot to determine total biomass and nitrogen uptake.
-
-
Yield Measurement:
-
Nitrous Oxide (N₂O) Emission Measurement:
-
Use the static chamber method to measure N₂O fluxes from the soil surface.[1][6][15][16]
-
Collect gas samples from the chamber headspace at regular intervals (e.g., 0, 15, 30, and 45 minutes) after chamber deployment.[15]
-
Analyze gas samples for N₂O concentration using a gas chromatograph (GC) equipped with an electron capture detector (ECD).[16][17]
-
6. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design (e.g., split-plot RCBD).[18]
-
Use a mean separation test (e.g., Fisher's LSD) to determine significant differences between treatment means at a specified probability level (e.g., p ≤ 0.05).[18]
Protocol 2: Determination of Soil Ammonium and Nitrate
1. Extraction:
-
Weigh 5.0 g of field-moist soil into an Erlenmeyer flask.[19]
-
Add 50 ml of 2 M KCl solution.[19]
-
Shake the flask for 30 minutes.[19]
-
Filter the suspension to obtain a clear extract.[19]
2. Analysis:
-
Ammonium (NH₄⁺-N): Can be determined colorimetrically using the Berthelot reaction or by flow injection analysis.[19][20]
-
Nitrate (NO₃⁻-N): Can be determined colorimetrically after reduction to nitrite (B80452) (e.g., using a cadmium column) or by flow injection analysis.[19][20][21]
-
Alternatively, automated continuous-flow analyzers can be used for simultaneous determination of NH₄⁺-N and NO₃⁻-N.[4]
Protocol 3: Determination of Total Nitrogen in Maize Tissue (Kjeldahl Method)
1. Digestion:
-
Weigh approximately 1 g of dried and ground plant tissue into a Kjeldahl flask.
-
Add concentrated sulfuric acid (H₂SO₄) and a catalyst mixture (e.g., potassium sulfate (B86663) and copper sulfate).[22][23]
-
Heat the mixture until the solution becomes clear.[22][23] This process converts organic nitrogen to ammonium sulfate.[24][25]
2. Distillation:
-
After cooling, add a concentrated sodium hydroxide (B78521) (NaOH) solution to the digest to release ammonia (NH₃).[22]
-
Distill the ammonia into a receiving flask containing a boric acid solution with an indicator.[22]
3. Titration:
-
Titrate the trapped ammonia with a standard acid (e.g., 0.1 N HCl or H₂SO₄).[22]
-
The amount of nitrogen in the sample is calculated from the volume of acid used in the titration.[22]
Visualizations
Caption: Mechanism of action of this compound in the soil nitrogen cycle.
Caption: A typical experimental workflow for a this compound field trial in maize.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Influences of split application and nitrification inhibitor on nitrogen losses, grain yield, and net income for summer maize production [frontiersin.org]
- 3. Influences of split application and nitrification inhibitor on nitrogen losses, grain yield, and net income for summer maize production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - Impact of Nitrification Inhibitor CenturoTM on Field-Scale N Balances in Maize - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. Evaluating the Effects of Reduced N Application, a Nitrification Inhibitor, and Straw Incorporation on Fertilizer-N Fates in the Maize Growing Season: A Field 15N Tracer Study [mdpi.com]
- 8. Effects of the nitrification inhibitor this compound and tillage practice on yield-scaled nitrous oxide emission from a maize field in Iran [kerwa.ucr.ac.cr]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Short-Term Nitrous Oxide Emissions from Cattle Slurry for Silage Maize: Effects of Placement and the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate (DMPP) | MDPI [mdpi.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. uaiasi.ro [uaiasi.ro]
- 17. researchgate.net [researchgate.net]
- 18. This compound Mitigates Nitrous Oxide Emissions, and Improves Maize Yield and Nitrogen Efficiency under Waterlogged Field - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 21. soilfertility.osu.edu [soilfertility.osu.edu]
- 22. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 23. itwreagents.com [itwreagents.com]
- 24. Kjeldahl method - Wikipedia [en.wikipedia.org]
- 25. msesupplies.com [msesupplies.com]
Application Notes and Protocols: Assessing Nitrapyrin's Impact on Crop Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the impact of Nitrapyrin on crop yield. The included protocols are designed to guide researchers in setting up and executing robust experiments to evaluate the efficacy of this compound as a nitrification inhibitor and its subsequent effects on plant growth, nitrogen use efficiency, and overall crop productivity.
Introduction to this compound and its Mechanism of Action
This compound (2-chloro-6-(trichloromethyl)-pyridine) is a widely used nitrification inhibitor that slows the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil.[1] This process is mediated by ammonia-oxidizing bacteria (AOB) and archaea (AOA).[2] By inhibiting the ammonia (B1221849) monooxygenase (AMO) enzyme in these microorganisms, this compound helps to retain nitrogen in the more stable ammonium form for a longer period.[3] This reduction in the rate of nitrification can lead to several agronomic and environmental benefits, including:
-
Increased Nitrogen Availability: Plants can absorb nitrogen in both ammonium and nitrate forms. By keeping nitrogen as ammonium, it is less susceptible to leaching and denitrification, thus remaining in the root zone for plant uptake.
-
Improved Crop Yield: Enhanced nitrogen availability can lead to increased biomass accumulation and ultimately higher grain or fruit yield.[4][5]
-
Enhanced Nitrogen Use Efficiency (NUE): A greater proportion of the applied nitrogen fertilizer is taken up by the crop, leading to improved NUE.[6]
-
Reduced Environmental Impact: Lower nitrate leaching protects groundwater from contamination, and reduced denitrification decreases the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1][7]
Quantitative Assessment of this compound's Impact
The following tables summarize quantitative data from various studies, illustrating the impact of this compound on key agricultural metrics.
Table 1: Effect of this compound on Crop Yield
| Crop | Nitrogen Rate (kg N/ha) | Treatment | Yield Increase (%) | Reference |
| Maize | 69 | Urea + this compound | 19 | [4][8] |
| Maize | 115 | Urea + this compound | 31 | [4][8] |
| Maize | 161 | Urea + this compound | 18.4 | [4][8] |
| Vegetables | Not Specified | Fertilizer + this compound | 13 | [4] |
| Waterlogged Maize | 210 | Urea + this compound | 34 | [9] |
Table 2: Effect of this compound on Nitrogen Use Efficiency (NUE)
| Crop | Nitrogen Rate (kg N/ha) | Treatment | NUE Increase (%) | Reference |
| Maize | 69 | Urea + this compound | 75.3 | [8] |
| Maize | 115 | Urea + this compound | 73.8 | [8] |
| Maize | 161 | Urea + this compound | 65.5 | [8] |
| Maize | Not Specified | Spring-Applied N + this compound | ~17 | [6] |
Table 3: Effect of this compound on Nitrogen Uptake and Soil Nitrogen Content
| Parameter | Crop/Soil | Treatment | Observation | Reference |
| Above-ground N uptake | Maize (69 N + NI) | Urea + this compound | Increased by 62.3% | [4][8] |
| Above-ground N uptake | Maize (115 N + NI) | Urea + this compound | Increased by 61.1% | [4][8] |
| Soil NO₃⁻ concentration | Cauliflower Soil | Fertilizer + this compound | Reduced from 22 mg/L to 7.55 mg/L | |
| NO₃⁻ leaching | Cauliflower Experiment | Fertilizer + this compound | Reduced from 925 mg/L to 294 mg/L |
Experimental Protocols
The following protocols provide detailed methodologies for conducting experiments to assess the impact of this compound.
Protocol 1: Field Trial for Assessing this compound's Impact on Crop Yield
Objective: To evaluate the effect of this compound on crop yield, biomass, and Nitrogen Use Efficiency (NUE) under field conditions.
Experimental Design:
-
Randomized Complete Block Design (RCBD): This design is recommended to minimize the effects of field variability.
-
Treatments:
-
Control (No Nitrogen fertilizer)
-
Urea/UAN (Standard farmer practice N rate)
-
Urea/UAN + this compound (Standard farmer practice N rate)
-
Urea/UAN (Reduced N rate, e.g., 80% of standard)
-
Urea/UAN + this compound (Reduced N rate)
-
-
Replications: A minimum of four replications for each treatment is recommended.[4]
-
Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for mechanical harvesting. A typical plot size could be 4m x 4m.[10]
Procedure:
-
Site Selection: Choose a field with uniform soil type and topography. Conduct a baseline soil analysis for nutrient content, pH, and organic matter.
-
Fertilizer Application: Apply the nitrogen fertilizer (with or without this compound) at the recommended timing for the specific crop (e.g., pre-plant, at planting, or split application).[6] Ensure uniform application within each plot.
-
Crop Management: Follow standard agronomic practices for the crop being tested, including planting density, irrigation, pest, and weed control.
-
Data Collection:
-
Plant Biomass: At physiological maturity, harvest the above-ground biomass from a pre-defined area within each plot. Record the fresh weight and then dry a subsample at 70°C to a constant weight to determine the dry biomass.[11]
-
Crop Yield: Harvest the grain or marketable product from the central rows of each plot to avoid edge effects. Adjust the yield to a standard moisture content.[11]
-
Nitrogen Analysis: Analyze the nitrogen content of the grain and straw/stover to calculate total nitrogen uptake.
-
-
Calculations:
-
Nitrogen Use Efficiency (NUE): Calculate NUE using the following formula: NUE = (N uptake in fertilized plot - N uptake in control plot) / N applied.[12]
-
Protocol 2: Soil Incubation Study for Nitrification Inhibition
Objective: To quantify the inhibitory effect of this compound on the rate of nitrification in a controlled laboratory environment.
Materials:
-
Fresh soil samples, sieved (2 mm)
-
This compound solution
-
Ammonium-based nitrogen source (e.g., Urea)
-
Incubation vessels (e.g., 250 mL flasks)
-
2 M KCl extraction solution
-
Analytical equipment for ammonium and nitrate determination
Procedure:
-
Soil Preparation: Collect fresh soil and sieve it. Determine the initial moisture content.
-
Treatment Application: Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into each incubation vessel. Adjust the soil moisture to 60% water-filled pore space. Apply the treatments (e.g., Control, Urea only, Urea + this compound) and mix thoroughly.[13]
-
Incubation: Loosely cap the vessels and incubate at a constant temperature (e.g., 25°C) in the dark. Maintain moisture content by periodic additions of deionized water.[13]
-
Soil Extraction and Analysis: At designated time points (e.g., 0, 7, 14, 28 days), destructively sample the replicates for each treatment. Extract the soil with 2 M KCl solution and analyze the extract for ammonium-N and nitrate-N concentrations.[8][13][14]
Protocol 3: Quantification of Ammonia-Oxidizing Bacteria and Archaea
Objective: To determine the effect of this compound on the abundance of ammonia-oxidizing bacteria (AOB) and archaea (AOA) in the soil.
Procedure:
-
Soil DNA Extraction: Collect soil samples from the field trial plots or incubation study vessels. Extract total soil DNA using a commercially available kit.
-
Quantitative PCR (qPCR):
-
Use specific primers targeting the amoA gene, which encodes for the alpha subunit of ammonia monooxygenase, for both AOA and AOB.[3][15]
-
Perform qPCR to quantify the copy numbers of the amoA gene in each DNA sample.[2][3][15]
-
Standard curves for both AOA and AOB amoA genes should be generated using plasmids containing the respective gene fragments.[2]
-
-
Data Analysis: Compare the abundance of AOA and AOB amoA genes between the this compound-treated and untreated soils to assess the inhibitory effect.
Visualizing the Process
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of this compound action in the soil nitrogen cycle.
Caption: Workflow for a field trial assessing this compound's impact.
Caption: Logical pathway of this compound's impact on crop yield.
References
- 1. grdc.com.au [grdc.com.au]
- 2. Frontiers | Dynamic Responses of Ammonia-Oxidizing Archaea and Bacteria Populations to Organic Material Amendments Affect Soil Nitrification and Nitrogen Use Efficiency [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. 2 New On-Farm Research Options for Nitrogen Inhibitors | CropWatch | Nebraska [cropwatch.unl.edu]
- 5. Soil Nitrate And Extractable Ammonium By Flow Injection Analyzer Method [anlaborders.ucdavis.edu]
- 6. uwdiscoveryfarms.org [uwdiscoveryfarms.org]
- 7. Soil nitrous oxide emissions in irrigated cotton are reduced by nitrification inhibitors applied with pre-plant anhydrous ammonia 2016 Gunnedah NSW Department of Primary Industries NSW [farmtrials.com.au]
- 8. soilfertility.osu.edu [soilfertility.osu.edu]
- 9. leoipl.uv.es [leoipl.uv.es]
- 10. Enhanced Nitrogen Use Efficiency (NUE) Protocols | Nebraska On-Farm Research Network | Nebraska [on-farm-research.unl.edu]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. Nitrogen Use Efficiency Definition, Nitrogen Use Efficiency Defined [nue.okstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 15. Quantitative and compositional responses of ammonia-oxidizing archaea and bacteria to long-term field fertilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Studying Nitrapyrin Degradation Kinetics in Soil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine] is a widely used nitrification inhibitor that enhances nitrogen fertilizer efficiency by suppressing the activity of Nitrosomonas bacteria, which are responsible for the first step of nitrification. Understanding the degradation kinetics of this compound in soil is crucial for optimizing its application, ensuring its efficacy, and assessing its environmental fate.[1][2] Its persistence is influenced by various factors including soil temperature, pH, moisture, and organic matter content.[3] The primary degradation product of this compound is 6-chloropicolinic acid (6-CPA), which is less effective as a nitrification inhibitor.[4][5]
This application note provides a detailed experimental protocol for conducting a soil incubation study to determine the degradation kinetics of this compound. The methodology covers soil preparation, incubation, sample extraction, and quantification of this compound and 6-CPA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Design and Workflow
The overall experimental workflow involves collecting and preparing soil, treating it with this compound, incubating it under controlled conditions, and periodically sampling to analyze the remaining concentration of the parent compound and the formation of its primary metabolite.
Caption: Experimental workflow for this compound degradation kinetics study.
Materials and Reagents
Table 1: Materials and Equipment
| Item | Details |
| Chemicals & Reagents | |
| This compound Analytical Standard | Purity ≥ 99% |
| 6-CPA Analytical Standard | Purity ≥ 99% |
| Solvents (HPLC Grade) | Acetone, Hexane, Toluene, Methanol, Acetonitrile, Cyclohexane |
| Acids & Bases | 0.1 N Sodium Hydroxide (NaOH), 0.5 N Potassium Hydroxide (KOH) |
| Water | Deionized (DI) Water, HPLC Grade Water |
| Soil | Freshly collected agricultural soil, sieved (<2 mm) |
| Equipment | |
| Analytical Balance | 4-decimal place |
| Incubator | Temperature and humidity controlled |
| Centrifuge | Capable of holding 50 mL tubes |
| Shaker/Vortex Mixer | For sample extraction |
| SPE Manifold & Cartridges | Silica (B1680970) SPE for this compound, C18 or Polymeric SPE for 6-CPA[6][7][8] |
| Evaporation System | Rotary evaporator or Nitrogen evaporator[9] |
| LC-MS/MS System | Triple quadrupole mass spectrometer with ESI or Turbo IonSpray source[7][9] |
| Glassware | Beakers, flasks, amber vials, centrifuge tubes |
Experimental Protocols
Protocol 1: Soil Incubation Study
-
Soil Preparation:
-
Collect topsoil (0-20 cm depth) from a relevant agricultural field.[4]
-
Air-dry the soil to a workable moisture level and sieve it through a 2 mm mesh to remove stones and debris.
-
Characterize the soil for key properties such as pH, organic matter content, and texture, as these significantly influence degradation.[4][3]
-
Adjust the soil moisture to 50-60% of its water-holding capacity and pre-incubate it in the dark at the desired experimental temperature (e.g., 25°C) for 7 days to allow the microbial community to stabilize.[10]
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent like acetone.[7]
-
Weigh 50 g (dry weight equivalent) of the pre-incubated soil into individual glass beakers or jars.
-
Spike each soil sample with the this compound stock solution to achieve the desired final concentration (e.g., 5-10 mg/kg). Ensure the solvent volume is minimal to avoid affecting soil microbial activity.
-
Thoroughly mix the soil to ensure uniform distribution. Prepare a set of control samples treated only with the solvent.
-
Loosely cover the containers to allow for gas exchange while minimizing moisture loss.
-
-
Incubation and Sampling:
-
Place the treated soil samples in a dark incubator set to a constant temperature (e.g., 25°C).[10] Aerobic metabolism studies are typically conducted under these conditions.[10]
-
Maintain soil moisture by periodically adding deionized water.
-
Collect triplicate samples for analysis at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 56 days). Day 0 samples should be collected immediately after spiking and mixing.
-
Store collected samples at -20°C until extraction and analysis.[6]
-
Protocol 2: Sample Extraction and Cleanup
This protocol describes the extraction of both this compound and its metabolite, 6-CPA.
-
This compound Extraction:
-
To a 10 g subsample of soil in a 50 mL centrifuge tube, add 20 mL of an extraction solvent such as 1:1 (v/v) hexane:toluene or cyclohexane.[6][7][8]
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge the sample to separate the soil from the solvent phase.
-
Carefully transfer the supernatant (organic extract) to a clean tube. Repeat the extraction process on the soil pellet with a fresh portion of the solvent.
-
Combine the organic extracts.
-
-
6-CPA Extraction:
-
Solid Phase Extraction (SPE) Cleanup:
-
For this compound: Concentrate the combined organic extract to approximately 1 mL using a nitrogen evaporator. Clean the extract using a silica SPE cartridge.[7][8]
-
For 6-CPA: Acidify the aqueous extract and pass it through a C18 or polymeric SPE cartridge to retain the 6-CPA.[6][7][8] Elute the 6-CPA from the cartridge with a solvent like acetonitrile.[8]
-
Evaporate the final eluates to dryness and reconstitute them in a suitable solvent for LC-MS/MS analysis (e.g., 1:1 methanol/water).[7][11]
-
Protocol 3: LC-MS/MS Quantification
-
Instrument Setup: Analysis can be performed using an Agilent 1200 series LC coupled to a 6430 triple quadrupole mass spectrometer or a similar system.[7][11]
-
Calibration: Prepare a series of calibration standards for both this compound and 6-CPA in the reconstitution solvent, covering the expected concentration range of the samples.[7][11]
-
Analysis: Inject the prepared samples and calibration standards into the LC-MS/MS system. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7][9]
Table 2: Example LC-MS/MS Parameters for this compound and 6-CPA Analysis
| Parameter | This compound | 6-CPA |
| LC Column | Poroshell 120 EC-C8 (3.0 x 30 mm, 2.7 µm)[7] | Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm)[7] |
| Mobile Phase A | Water with 0.01% Acetic Acid | Water with 0.01% Acetic Acid[9] |
| Mobile Phase B | Methanol or Acetonitrile | Methanol with 0.01% Acetic Acid[9] |
| Flow Rate | 0.4 - 0.6 mL/min | 0.4 - 0.6 mL/min |
| Injection Volume | 10 µL[7] | 10 µL[9] |
| Ionization Mode | ESI Positive | ESI Negative[9] |
| Quantitation Transition (m/z) | 114 -> 78[7] | 156 -> 112[9] or 156 -> 111.9[7] |
| Confirmation Transition (m/z) | 114 -> 51[7] | 158 -> 114[9] |
Data Analysis and Presentation
Degradation Pathway
This compound primarily degrades in the soil to 6-chloropicolinic acid (6-CPA), which can be further metabolized by soil microorganisms.
Caption: Simplified degradation pathway of this compound in soil.
Kinetics Calculation
The degradation of this compound in soil often follows first-order kinetics.[5][10]
-
The concentration of this compound remaining at time t (Cₜ) can be described by the equation: Cₜ = C₀ * e⁻ᵏᵗ where C₀ is the initial concentration, and k is the first-order degradation rate constant.
-
This equation can be linearized: ln(Cₜ) = ln(C₀) - kt A plot of ln(Cₜ) versus time (t) will yield a straight line with a slope of -k.
-
The half-life (t₁/₂) is the time required for the concentration to decrease by half and is calculated as: t₁/₂ = ln(2) / k ≈ 0.693 / k
Table 3: Example Data from a this compound Degradation Study (at 25°C)
| Time (Days) | This compound Conc. (mg/kg) | ln(this compound Conc.) | 6-CPA Conc. (mg/kg) |
| 0 | 5.00 | 1.609 | < 0.01 |
| 1 | 4.75 | 1.558 | 0.15 |
| 3 | 4.21 | 1.437 | 0.48 |
| 7 | 3.45 | 1.238 | 0.95 |
| 14 | 2.38 | 0.867 | 1.62 |
| 28 | 1.15 | 0.140 | 2.11 |
| 42 | 0.55 | -0.600 | 1.85 |
| 56 | 0.26 | -1.347 | 1.43 |
Table 4: Calculated Kinetic Parameters
| Parameter | Value |
| Rate Constant (k) | 0.053 day⁻¹ |
| Half-life (t₁/₂) | 13.1 days |
| Correlation Coefficient (R²) | 0.995 |
Conclusion
This application note provides a robust framework for investigating the degradation kinetics of this compound in soil. By following these protocols, researchers can generate reliable data on the persistence and transformation of this compound under controlled laboratory conditions. The half-life of this compound can vary significantly based on environmental conditions, with reported values ranging from 9 to 16 days at 20°C, and up to 43 to 77 days at 10°C.[4] The provided methodology allows for the systematic study of how factors like temperature, moisture, and soil type affect these degradation rates, leading to a better understanding of this compound's environmental behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of nitrification inhibitor this compound by humic acid and fulvic acid in black soil: characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. epa.gov [epa.gov]
- 7. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
Application Notes and Protocols: Quantifying the Effect of Nitrapyrin on Nitrate Leaching in Soil Columns
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for quantifying the efficacy of Nitrapyrin in reducing nitrate (B79036) leaching in soil columns. This compound is a widely used nitrification inhibitor that slows the conversion of ammonium (B1175870) to nitrate, thereby minimizing the potential for nitrate loss through leaching and improving nitrogen use efficiency in agricultural systems.[1][2][3]
Introduction to this compound and its Mechanism of Action
This compound, chemically known as 2-chloro-6-(trichloromethyl)pyridine, is a potent nitrification inhibitor.[4] Its primary mode of action is the specific inhibition of the ammonia (B1221849) monooxygenase (AMO) enzyme, which is crucial for the first step of nitrification carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA).[3][5][6] By chelating the copper cofactor of the AMO enzyme, this compound effectively blocks the oxidation of ammonium (NH₄⁺) to nitrite (B80452) (NO₂⁻), the rate-limiting step in the nitrification process.[4][5] This inhibition retains nitrogen in the less mobile ammonium form for a longer period, making it more available for plant uptake and reducing the risk of leaching of the highly mobile nitrate (NO₃⁻) anion.[1][4]
Quantitative Effects of this compound on Nitrate Leaching
Numerous studies have demonstrated the effectiveness of this compound in reducing nitrate leaching from soil. The application of this compound has been shown to decrease NO₃⁻-N leaching by 7% to 27%.[2][4] The tables below summarize quantitative data from various soil column experiments.
Table 1: Effect of this compound on Nitrate Concentration in Leachate
| Treatment | Nitrate Concentration in Leachate (mg/L) | Percent Reduction (%) | Reference |
| Soil + Fertilizer | 924.80 | - | [2] |
| Soil + Fertilizer + this compound | 293.98 | 68.2 | [2] |
| Untreated Urea | 9.7% of applied N leached after 91 days | - | [7] |
| This compound-treated Urea | 1.0% of applied N leached after 91 days | 89.7 | [7] |
| Untreated Urea | 53.0% of applied N leached after 144 days | - | [7] |
| This compound-treated Urea | 41.9% of applied N leached after 144 days | 20.9 | [7] |
Table 2: Influence of this compound on Soil Nitrogen Dynamics
| Treatment | Soil NH₄⁺-N (mg/L) | Soil NO₃⁻-N (mg/L) | Reference |
| Soil + Fertilizer | 6.35 | 22.00 | [2] |
| Soil + Fertilizer + this compound | 7.04 | 7.55 | [2] |
Experimental Protocols
This section outlines a detailed protocol for conducting a soil column leaching experiment to quantify the effect of this compound.
Materials and Equipment
-
Plexiglass or PVC columns (e.g., 35 cm long, 3.4 cm inner diameter)
-
Sieved soil
-
This compound formulation (e.g., N-Lock™)
-
Nitrogen source (e.g., urea, ammonium sulfate, animal slurry)
-
Deionized water or a simulated rainwater solution (e.g., 0.01 M calcium chloride)
-
Leachate collection vessels
-
Analytical equipment for nitrate and ammonium determination (e.g., colorimetric assays, ion chromatography)
-
Incubation chamber or temperature-controlled room
Soil Column Preparation
-
Soil Collection and Preparation: Collect soil from the desired field location. Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Column Packing: Place a porous material (e.g., glass wool or fine mesh) at the bottom of each column to prevent soil loss. Pack the sieved soil into the columns to a desired bulk density, ensuring uniform packing across all replicates.
-
Pre-incubation: Pre-incubate the soil columns at a constant temperature (e.g., 18-20°C) and moisture level for a set period (e.g., 7 days) to allow the microbial community to stabilize.
Experimental Treatments
-
Control Group: Soil columns treated with the nitrogen source only.
-
This compound Group: Soil columns treated with the nitrogen source mixed with this compound at the recommended application rate.
-
Replication: Prepare at least three replicate columns for each treatment group to ensure statistical validity.
Application of Treatments
-
Nitrogen Source Application: Apply the nitrogen source to the top layer of the soil in each column. For solid fertilizers, incorporate them into the top few centimeters of soil. For liquid sources like slurries, apply them evenly to the soil surface.[4]
-
This compound Application: For the this compound group, mix the this compound formulation with the nitrogen source before application or apply it separately to the soil surface according to the manufacturer's instructions.
Incubation and Leaching
-
Incubation: Incubate the soil columns in the dark at a constant temperature (e.g., 18°C) for a defined period (e.g., 28 days).[4][8] Maintain soil moisture at a consistent level.
-
Leaching Simulation: At specific time points during the incubation (e.g., day 7 and day 28), simulate a rainfall event by adding a known volume of deionized water or a simulated rainwater solution to the top of each column.[4] A typical application is 200 mm of solution applied over 4 hours.[4][6]
-
Leachate Collection: Collect the leachate that drains from the bottom of the columns into pre-weighed vessels. Record the total volume of leachate collected from each column.
-
Leachate Analysis: Filter the collected leachate and analyze it for nitrate (NO₃⁻) and ammonium (NH₄⁺) concentrations using standard analytical methods.
Soil Analysis
At the end of the incubation period, the soil columns can be destructively sampled. The soil can be sectioned into different depths (e.g., 0-5 cm, 5-10 cm) to analyze the distribution of ammonium and nitrate within the soil profile.[4][8]
Visualizations
Mechanism of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Widespread use of the nitrification inhibitor this compound: Assessing benefits and costs to agriculture, ecosystems, and environmental health [pubs.usgs.gov]
- 4. A Nitrification Inhibitor, this compound, Reduces Potential Nitrate Leaching through Soil Columns Treated with Animal Slurries and Anaerobic Digestate | MDPI [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing for Nitrapyrin in GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the gas chromatography (GC) analysis of Nitrapyrin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram. This distortion is problematic for this compound analysis as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised quantitative accuracy.
Q2: What are the most common causes of peak tailing for this compound?
A2: The most common causes of peak tailing for this compound, a neutral and relatively non-polar chlorinated pyridine (B92270), often stem from active sites within the GC system, improper method parameters, or column contamination. Specific issues include interactions with acidic or silanol (B1196071) groups in the inlet liner and column, suboptimal temperatures leading to slow analyte transfer, and accumulation of matrix components.[1][2][3][4][5]
Q3: How does the chemical nature of this compound contribute to potential peak tailing?
A3: While this compound is a neutral molecule, the presence of the nitrogen-containing pyridine ring and chlorine atoms can make it susceptible to interactions with active sites in the GC system.[6] These sites, often exposed silanols on glass liners or column surfaces, can lead to adsorption and subsequent slow release of the analyte, causing peak tailing.[3][7]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Peak Tailing
A systematic approach is crucial to efficiently identify the root cause of peak tailing. The following logical workflow can help pinpoint the issue.
Guide 2: Inlet System Troubleshooting
The inlet is the most common source of peak shape problems.
Q: My this compound peak is tailing. Where in the inlet should I start looking?
A: Start with routine inlet maintenance. The liner, septum, and inlet seal are frequent culprits for active sites and contamination.[4][8]
Troubleshooting Steps:
-
Replace the Liner: The liner is a primary site for the accumulation of non-volatile residues and the exposure of active silanol groups.[3] For this compound, a splitless injection is common, and a single taper liner with wool is often recommended to aid in volatilization and protect the column.[9][10] Ensure you are using a high-quality, deactivated liner.
-
Replace the Septum: A cored or leaking septum can introduce contaminants and cause flow path disturbances. Replace it regularly.[8]
-
Inspect and Replace the Inlet Seal: An active or contaminated metal seal can cause analyte degradation or adsorption. Using a gold-plated or deactivated seal is recommended for sensitive compounds.[8]
| Component | Recommended Action | Frequency (as a starting point) |
| Inlet Liner | Replace with a new, deactivated liner. Consider a single taper with wool for splitless injections.[9] | Every 50-100 injections, or sooner if matrix is dirty. |
| Septum | Replace with a high-quality, low-bleed septum. | Daily or every 50 injections. |
| Inlet Seal | Replace with a deactivated or gold-plated seal. | During every major inlet maintenance. |
Guide 3: Column-Related Issues
If inlet maintenance does not resolve the peak tailing, the issue may lie with the column.
Q: I've performed inlet maintenance, but the this compound peak is still tailing. What should I check on my column?
A: Column issues can range from improper installation to contamination or degradation of the stationary phase.
Troubleshooting Steps:
-
Check Column Installation: Ensure the column is cut squarely and installed at the correct depth in the inlet and detector. Improper installation can create dead volumes and turbulence, leading to peak tailing.[3][5]
-
Trim the Column: The front end of the column can accumulate non-volatile residues from the sample matrix. Trimming 15-30 cm from the inlet side of the column can often restore peak shape.[4]
-
Condition the Column: If the column has been exposed to oxygen at high temperatures or has been sitting unused, reconditioning it by baking at a high temperature (within the column's limits) can help remove contaminants.
-
Evaluate Column Choice: For this compound analysis, mid-polar columns like a DB-5MS or DB-1701 are commonly used.[1][11][12] If you are using an old column, the stationary phase may be degraded, leading to increased activity and peak tailing. Consider replacing the column if other troubleshooting steps fail.
Guide 4: Method Parameter Optimization
Suboptimal GC method parameters can also contribute to peak tailing.
Q: Could my GC method parameters be causing the peak tailing for this compound?
A: Yes, incorrect temperatures or flow rates can lead to poor peak shape.
Troubleshooting Steps:
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of this compound without causing degradation. Published methods often use an inlet temperature in the range of 180-220 °C for this compound.[1][11] A temperature that is too low can result in slow sample transfer and peak tailing.
-
Oven Temperature Program: The initial oven temperature and ramp rate can affect peak focusing. A lower initial temperature can improve the focusing of early-eluting peaks. A typical starting oven temperature for this compound analysis is around 50 °C.[11]
-
Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening. Ensure your carrier gas flow rate is set correctly for your column dimensions and carrier gas type.
| Parameter | Typical Range for this compound | Potential Issue if Incorrect |
| Inlet Temperature | 180 - 220 °C[1][11] | Too low: Incomplete/slow vaporization causing tailing. |
| Initial Oven Temp. | ~ 50 °C[11] | Too high: Poor focusing on the column. |
| Carrier Gas Flow | ~ 1.2 mL/min for a 0.25 mm ID column[11] | Too low/high: Band broadening and peak distortion. |
Experimental Protocols
Protocol 1: Standard Inlet Maintenance
-
Cool down the GC inlet and oven.
-
Turn off the carrier gas flow at the instrument.
-
Remove the septum nut and replace the septum using clean forceps.
-
Unscrew the inlet liner retaining nut and carefully remove the liner.
-
Inspect the liner for visible contamination. Discard the old liner.
-
Wipe the inside of the inlet with a solvent-moistened, lint-free swab if necessary.
-
Install a new, deactivated liner, ensuring any O-rings are correctly seated.
-
Replace the inlet seal if necessary.
-
Reassemble the inlet, turn on the carrier gas, and perform a leak check.
Protocol 2: GC Column Trimming
-
Cool down the GC oven and inlet.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut to remove 15-30 cm from the inlet end of the column.
-
Wipe the outside of the newly cut column end with a solvent-moistened, lint-free wipe.
-
Reinstall the column in the inlet at the correct depth.
-
Perform a leak check.
-
It is good practice to perform a few solvent injections after trimming to condition the new surface.
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process when troubleshooting this compound peak tailing, focusing on the initial steps.
References
- 1. epa.gov [epa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. agilent.com [agilent.com]
- 9. How to Choose a GC Inlet Liner [restek.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. epa.gov [epa.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Nitrapyrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Nitrapyrin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either signal suppression (decreased response) or signal enhancement (increased response), compromising the accuracy, precision, and sensitivity of quantitative analysis.[3][4][5] The effect occurs within the ion source of the mass spectrometer where matrix components interfere with the desolvation and ionization processes of the analyte.[5][6]
Q2: Why is this compound analysis susceptible to matrix effects?
A2: this compound is often analyzed in complex matrices like soil, water, and various agricultural products.[7][8][9] These samples contain a multitude of endogenous components (e.g., salts, organic matter, lipids, pigments) that can be co-extracted with this compound.[10] When these components co-elute from the LC column and enter the MS ion source simultaneously with this compound, they can interfere with its ionization, leading to significant matrix effects.[11][12]
Q3: How can I identify if my analysis is affected by matrix effects?
A3: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[3][11] In this procedure, a standard solution of the analyte is continuously infused into the LC flow after the analytical column. A blank, extracted sample matrix is then injected.[12] Any dip or rise in the constant analyte signal baseline indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[3][12]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is the most common form of matrix effect, where co-eluting compounds reduce the ionization efficiency of the target analyte, leading to a weaker signal.[5][13] Ion enhancement is the opposite, where matrix components increase the ionization efficiency, resulting in a stronger signal.[3] Both phenomena are detrimental as they lead to inaccurate quantification.[14]
Troubleshooting Guides
Q5: My this compound signal is suppressed and varies between samples. What are the first steps to troubleshoot this?
A5: Variable signal suppression is a classic sign of matrix effects. Here are the initial steps to address the issue:
-
Confirm the Matrix Effect: Perform a post-column infusion experiment as described in A3 to visualize the elution regions where suppression occurs.[11]
-
Modify Chromatography: Adjust your LC gradient to separate the this compound peak from the regions of ion suppression.[10][12]
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Sample Dilution: A simple and often effective approach is to dilute the final sample extract.[3][15] This reduces the concentration of interfering matrix components entering the ion source. However, ensure your instrument has sufficient sensitivity to detect the diluted analyte.[3]
Logical Workflow: Troubleshooting Matrix Effects
Caption: A decision-making workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Q6: How can I improve my sample preparation to reduce matrix effects for this compound analysis?
A6: Enhancing sample cleanup is a crucial step to remove interfering components before they reach the LC-MS/MS system.[6][10]
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Solid-Phase Extraction (SPE): For water samples, SPE with silica (B1680970) or C18 cartridges can effectively clean up extracts.[16] For soil, various SPE sorbents can be tested to selectively remove interferences while retaining this compound.
-
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is excellent for complex food and agricultural matrices.[17][18] It involves a solvent extraction followed by a dispersive SPE (dSPE) cleanup step. Different dSPE sorbents can be used to target specific matrix types.[17][19]
Q7: Sample cleanup is insufficient. What compensation techniques can I use?
A7: When matrix components cannot be fully removed, several techniques can be used to compensate for their effects on quantification:
-
Matrix-Matched Calibration: This is a common approach where calibration standards are prepared in a blank matrix extract that is free of the analyte.[6] This ensures that the standards and the samples experience similar matrix effects, improving accuracy. The main challenge is obtaining a truly blank matrix.[6]
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the actual sample. It is highly accurate but can be time-consuming and is not practical for high-throughput analysis.[3]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for overcoming matrix effects.[3][15] A SIL version of this compound is chemically identical to the analyte but has a different mass.[20] It co-elutes and experiences the same matrix effects, so the ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification even with signal suppression.[15][20][21]
Visualization: Principle of SIL-IS Compensation
Caption: How a Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for matrix effects.
Quantitative Data Summary
The following tables summarize recovery data for this compound and its primary metabolite, 6-chloropicolinic acid (6-CPA), illustrating the impact of matrix and the effectiveness of analytical methods.
Table 1: Method Recoveries for this compound and 6-CPA in Various Crop Matrices [8]
| Matrix | Fortification Level (µg/g) | Analyte | Average Recovery (%) |
| Canola Seed | 0.020 | This compound | 94 |
| 0.050 | 6-CPA | 84 | |
| Corn Grain | 0.020 | This compound | 84 |
| 0.050 | 6-CPA | 79 | |
| Cotton Seed | 0.020 | This compound | 88 |
| 0.050 | 6-CPA | 83 | |
| Lettuce | 2.0 | This compound | 68 |
| 0.050 | 6-CPA | 90 | |
| Onion Bulb | 0.020 | This compound | 102 |
| 0.050 | 6-CPA | 84 | |
| Soybean | 0.020 | This compound | 76 |
| 0.050 | 6-CPA | 79 |
Data synthesized from a study developing LC-MS/MS methods for this compound and 6-CPA analysis.[8] The variable recoveries across different matrices highlight the presence of matrix-specific effects.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Agricultural Produce
This protocol is a general representation based on the QuEChERS methodology.[17][18][22]
-
Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of reagent water.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the tube. If required, add an internal standard solution at this stage.
-
Salting-Out: Add a pre-packaged salt mixture, commonly magnesium sulfate (B86663) and sodium chloride, to induce liquid-liquid partitioning.
-
Shaking & Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at >3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, depending on the matrix) and magnesium sulfate.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge for 2 minutes.
-
Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Workflow Diagram: QuEChERS Sample Preparation
Caption: A step-by-step workflow for the QuEChERS sample preparation method.
Protocol 2: Assessment of Matrix Effects by Post-Column Infusion
This protocol is adapted from standard methodologies for identifying ion suppression/enhancement zones.[11][12]
-
System Setup: Configure the LC-MS/MS system as you would for your this compound analysis.
-
Infusion Setup: Use a syringe pump and a T-fitting to introduce a constant, low-flow (~10 µL/min) of a this compound standard solution into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Establish Baseline: Start the LC flow and the infusion pump. Allow the system to stabilize until a constant, steady signal for this compound is observed in the mass spectrometer.
-
Injection: Inject an extracted blank matrix sample (prepared using your standard sample preparation protocol but without the analyte).
-
Data Analysis: Monitor the this compound signal throughout the chromatographic run. A drop in the baseline signal indicates ion suppression, while a rise indicates ion enhancement. The retention times of these signal changes correspond to the elution of interfering matrix components.
References
- 1. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. providiongroup.com [providiongroup.com]
- 6. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 7. epa.gov [epa.gov]
- 8. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. lctsbible.com [lctsbible.com]
- 13. youtube.com [youtube.com]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. youtube.com [youtube.com]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 21. crimsonpublishers.com [crimsonpublishers.com]
- 22. iris.unito.it [iris.unito.it]
Preventing Nitrapyrin analyte loss during sample evaporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Nitrapyrin analyte loss during sample evaporation.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for this compound loss during sample evaporation?
A1: The primary cause of this compound loss during sample evaporation is its high volatility.[1][2][3] Inappropriate evaporation techniques, such as high temperatures, aggressive vacuum, or prolonged drying times, can lead to significant analyte loss.
Q2: What is a "keeper solution" and how does it help prevent this compound loss?
A2: A keeper solution is a small volume of a high-boiling point, inert solvent added to the sample extract before evaporation. As the more volatile extraction solvent evaporates, the less volatile keeper solution remains, trapping the analyte and preventing it from being lost. A common keeper solution for this compound analysis is 1% 1-decanol (B1670082) in acetone (B3395972).[4]
Q3: At what temperature should I evaporate my samples containing this compound?
A3: To minimize volatility losses, it is recommended to use low temperatures during evaporation. Studies have shown successful evaporation of this compound extracts at temperatures around 35°C using a TurboVap II evaporator or a rotary evaporator.[4][5]
Q4: Is it better to evaporate to complete dryness or to a small volume?
A4: It is generally recommended to evaporate the sample to near dryness and then reconstitute it in a suitable solvent.[4][5] Evaporating to complete dryness, especially at elevated temperatures, increases the risk of losing the volatile this compound. Some protocols suggest a final manual drying step at ambient conditions to prevent analyte loss.[5]
Troubleshooting Guide: Preventing this compound Analyte Loss
This guide provides solutions to common issues encountered during the evaporation of samples containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Analyte loss due to volatility | - Use a keeper solution: Add a small volume (e.g., 0.50 mL) of 1% 1-decanol in acetone to the extract before evaporation.[4] - Control evaporation temperature: Maintain the evaporation temperature at or below 35°C.[4][5] - Gentle nitrogen stream: If using nitrogen evaporation, ensure the gas stream is gentle and does not splash the sample. - Avoid complete dryness under heat: Evaporate to near dryness (approximately 100 µL) under controlled heating, then allow the remaining solvent to evaporate at ambient temperature.[5] |
| Inconsistent recovery across samples | Variations in evaporation technique | - Standardize the procedure: Ensure that all samples are evaporated under identical conditions (temperature, gas flow rate, time). - Use automated evaporation systems: Automated systems like the TurboVap or rotary evaporators provide more consistent results than manual methods.[4][5] |
| Sample "bumping" or splashing during rotary evaporation | Vacuum applied too quickly or rotation speed is too high | - Gradual vacuum application: Apply the vacuum slowly to prevent rapid boiling. - Optimize rotation speed: Adjust the rotation speed to create a thin film of the sample on the flask wall, promoting smooth evaporation. |
Quantitative Data Summary
The following table summarizes recovery data for this compound from various studies, highlighting the effectiveness of different sample preparation and evaporation techniques.
| Matrix | Extraction Solvent | Evaporation Method | Keeper Solution | Recovery Rate (%) | Reference |
| Various Crops | Hexane:Toluene (1:1, v/v) | Nitrogen evaporation at 35°C (TurboVap II) | 1% 1-decanol in acetone | 68 - 102 | [4] |
| Water | Isohexane and MTBE | Rotary evaporator at 35°C | Not specified | Not explicitly stated for evaporation step, but overall method recovery was satisfactory. | [5] |
| Water | Not specified | Nitrogen evaporation in a heating block at 35°C, then ambient | Not specified | Not explicitly stated for evaporation step, but overall method recovery was satisfactory. | [5] |
| Soil and Pasture | Not specified | GC-MS analysis | Not applicable | 71 - 81 (Soil), 115 (Pasture) | [6] |
Experimental Protocols
Protocol 1: Sample Evaporation with a Keeper Solution
This protocol is based on a method for the determination of this compound residues in agricultural products.[4]
-
After solid-phase extraction (SPE) cleanup, transfer the eluate into a 200 mL TurboVap tube.
-
Add 0.50 mL of a keeper solution (1% 1-decanol in acetone, w/v).
-
Evaporate the sample with a gentle stream of nitrogen to near dryness at 35°C using a TurboVap II evaporator.
-
Dissolve the final extract in a known volume of 1:1 methanol/water (v/v).
-
Sonicate for approximately 1 minute to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Rotary Evaporation for Water Samples
This protocol is adapted from an analytical method for this compound in water.[5]
-
Following liquid-liquid extraction, collect the organic phase in a 100 mL pear-shaped flask.
-
Add 2 mL of xylene to the combined organic phases.
-
Evaporate the organic phase using a rotary evaporator at 35°C to a final volume of less than 2 mL.
-
Adjust the final volume to 2 mL with xylene gravimetrically.
-
The sample is now ready for GC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound sample preparation and analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research on the volatility, phase transitions and thermodynamic stability of five organochlorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 5. epa.gov [epa.gov]
- 6. Methods for extracting and analysing DMPP and this compound in soil and plant samples from grazed pasture - ProQuest [proquest.com]
Navigating Nitrapyrin Analysis: A Technical Guide for GC-MS Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Nitrapyrin. This guide, presented in a question-and-answer format, directly addresses common challenges and offers detailed troubleshooting strategies to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection mode for this compound analysis on a GC-MS system?
A1: For trace-level analysis of this compound, a splitless injection is consistently recommended.[1][2][3] This technique ensures that the entire sample is transferred to the column, maximizing sensitivity, which is crucial when dealing with low concentrations of the analyte.[4][5][6] Splitless injections are particularly advantageous for trace analyses where high detection limits are required.[4][7]
Q2: What are the typical injection port temperatures used for this compound analysis?
A2: Injection port temperatures for this compound analysis typically range from 180°C to 220°C.[1][2][3] It is critical to set a temperature that ensures the rapid volatilization of this compound without causing thermal degradation.
Q3: Which GC column is most suitable for this compound analysis?
A3: A non-polar or mid-polar capillary column is generally used. The most commonly cited column is a DB-5MS or equivalent (5% phenyl-methylpolysiloxane).[1][8] Column dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm to 1.00 µm film thickness are typical.[1][2][3][8]
Q4: What are the consequences of using a split injection for this compound analysis?
A4: Using a split injection will result in a portion of the sample being vented, leading to lower sensitivity.[4][5] This can be problematic if you are trying to detect very low concentrations of this compound. While split injections can provide sharper peaks for highly concentrated samples, they are generally not suitable for trace residue analysis of this compound.[5][7]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Active sites in the injection port liner or on the column.
-
Solution: Use a deactivated inlet liner, potentially with glass wool, to trap non-volatile residues and prevent interactions.[9] Ensure the GC column is properly conditioned.
-
-
Possible Cause: Incorrect injection temperature.
-
Solution: Optimize the inlet temperature. A temperature that is too low may lead to slow volatilization and peak tailing, while a temperature that is too high can cause degradation and fronting. Refer to the recommended temperature ranges in the tables below.
-
-
Possible Cause: Column overload.
-
Solution: While less common with trace analysis, if you are working with higher concentrations, consider diluting your sample.
-
Problem 2: Low Sensitivity or No Peak Detected
-
Possible Cause: Incorrect injection mode.
-
Possible Cause: Leaks in the system.
-
Solution: Perform a leak check of the GC system, paying close attention to the septum and column fittings.
-
-
Possible Cause: Suboptimal injection volume.
Problem 3: Poor Reproducibility of Peak Area
-
Possible Cause: Inconsistent injection volume.
-
Solution: Ensure the autosampler is functioning correctly and the syringe is not partially plugged.
-
-
Possible Cause: Variation in splitless purge time.
-
Possible Cause: Sample degradation in the injector.
-
Solution: An injection port that is too hot can cause degradation. Experiment with slightly lower temperatures within the recommended range.
-
Quantitative Data Summary
The following tables summarize key GC-MS parameters for this compound analysis from various validated methods.
Table 1: GC Injection Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Injection Mode | Splitless[1] | Splitless[2][3] |
| Injector Temperature | 180 °C[1] | 220 °C[2][3] |
| Injection Volume | 2 µL[1] | 1.0 µL[2][3] |
| Purge Flow | 40.0 mL/min[1] | Not Specified |
| Liner Type | Splitless inlet liner[1] | Not Specified |
Table 2: GC Column and Oven Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Agilent DB-5MS[1] | Agilent DB-1701[2][3] |
| Dimensions | 30 m x 0.25 mm ID x 1.00 µm film[1] | 30 m x 0.25 mm ID x 0.25 µm film[2][3] |
| Carrier Gas | Helium[1] | Helium[2][3] |
| Flow Rate | 1 mL/min (Constant Flow)[1] | 1.2 mL/min (Constant Flow)[2][3] |
| Oven Program | 130°C (1 min), then 10°C/min to 210°C, then 15°C/min to 280°C (2 min hold)[1] | 50°C (1 min), then 15°C/min to 280°C (2 min hold)[2][3] |
Table 3: MS Detector Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Ionization Mode | Electron Impact (EI)[1] | Electron Ionization[2][3] |
| Source Temperature | 250 °C[1] | 250 °C[2][3] |
| Quadrupole Temperature | 180 °C[1] | Not Specified |
| Monitored Ions (m/z) | Quantitation and Confirmation ions specified in the method[1] | Quantitation: 196→160, Confirmation: 194→158[2][3] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Water
This protocol is a generalized procedure based on established methods.[1]
-
Extraction: Extract water samples with a 1:1 (v/v) mixture of hexane (B92381) and toluene.
-
Concentration: Evaporate the combined organic extracts to a small volume (e.g., less than 1 mL).
-
Cleanup: Pass the concentrated extract through a deactivated silica (B1680970) solid-phase extraction (SPE) column.
-
Elution: Elute the this compound from the SPE column with toluene.
-
Final Volume Adjustment: Adjust the final volume of the eluate to a specific volume (e.g., 3 mL) with toluene.
-
Analysis: Transfer an aliquot to an autosampler vial for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
This protocol outlines the instrumental analysis steps.
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Instrument Setup: Configure the GC-MS system according to the parameters outlined in Tables 1, 2, and 3.
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Calibration: Prepare a series of matrix-matched calibration standards.[1]
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Injection: Inject the prepared sample extracts and calibration standards into the GC-MS.
-
Data Acquisition: Acquire data in Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[1][2][3]
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
Visualizations
Caption: Workflow for this compound analysis from sample preparation to GC-MS detection.
Caption: A logical troubleshooting workflow for common GC-MS issues in this compound analysis.
References
- 1. epa.gov [epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. epa.gov [epa.gov]
- 4. Split vs Splitless Injection [restek.com]
- 5. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 6. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Addressing inconsistent results in Nitrapyrin field trials
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in Nitrapyrin field trials.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
| Issue/Question | Potential Causes & Troubleshooting Steps |
| Q1: Why is there a reduced or complete lack of nitrification inhibition in my trial? | A: The efficacy of this compound is highly dependent on environmental and soil conditions. Several factors could be at play: * Accelerated Degradation: Higher soil temperature, increased soil moisture, and elevated pH can significantly reduce this compound's half-life.[1] For instance, its half-life can decrease from 43-77 days at 10°C to just 9-16 days at 20°C.[1] * Adsorption: this compound is readily adsorbed by soil organic matter, particularly humic and fulvic acids, which reduces its bioavailability.[2][3] This effect is more pronounced in soils with high organic matter content.[2][3] * Volatilization: this compound can be lost to the atmosphere, a process influenced by application method and environmental conditions.[1]Troubleshooting Steps: 1. Review Environmental Data: Correlate the period of reduced efficacy with soil temperature and moisture logs. 2. Analyze Soil Properties: Re-evaluate soil pH and organic matter content in the plots showing poor results. 3. Check Application Method: Ensure the application method (e.g., incorporation vs. surface application) is suitable for your soil and weather conditions to minimize volatilization and ensure it reaches the target zone.[4] |
| Q2: My results show high variability between different plots or replicates. What is the cause? | A: High variability often points to inconsistencies in application or inherent differences in soil across the trial site. * Non-Uniform Application: Inconsistent mixing of this compound with fertilizer or uneven application across plots can lead to "hot spots" and areas with no effect. * Spatial Soil Heterogeneity: Significant variations in soil type, organic matter content, pH, or topography across the experimental site can lead to differing rates of this compound degradation and adsorption.[2][5]Troubleshooting Steps: 1. Standardize Application Protocol: Review and strictly enforce your protocol for mixing and application to ensure each plot receives a uniform dose. 2. Conduct Detailed Soil Mapping: Before initiating new trials, perform a thorough soil analysis of the entire field to identify and account for spatial variability. Consider using a randomized complete block design to manage this. |
| Q3: I have observed signs of phytotoxicity or stress in my crops after application. Is this related to this compound? | A: While not common, phytotoxicity can occur under specific circumstances. * Application with Liquid Fertilizers: Some studies have noted symptoms of phytotoxicity when this compound is applied with liquid fertilizers.[5] * High Application Rates: Exceeding recommended application rates can potentially lead to crop stress.Troubleshooting Steps: 1. Verify Application Rate and Method: Double-check your calculations and application procedure. Ensure the rate is appropriate for the crop, soil type, and fertilizer used. 2. Review Co-Applied Products: Investigate potential interactions if this compound was tank-mixed with other herbicides or agrochemicals.[6] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What are the primary factors that influence the effectiveness of this compound? | A: The primary factors are soil temperature, moisture, pH, and organic matter content.[7] The effectiveness of this compound tends to decrease as these factors increase.[1] Adsorption to soil colloids and volatilization also play significant roles in its persistence and efficacy.[1] |
| Q2: How does soil type and composition affect this compound's performance? | A: Soil type is a critical factor. Soils with high organic matter and clay content can strongly adsorb this compound, reducing its availability to inhibit nitrification.[2][3] Consequently, its performance may be better in sandy soils compared to clayey soils with similar organic matter levels.[2] |
| Q3: What is the degradation pathway for this compound in soil? | A: this compound degrades in soil and plants primarily into 6-chloropicolinic acid (6-CPA).[1][7] This degradation product is less effective as a nitrification inhibitor.[1] The degradation process is influenced by both chemical and biological activities in the soil.[7] |
| Q4: Can the choice of nitrogen fertilizer affect this compound's efficacy? | A: Yes. The efficacy can vary depending on the nitrogen source. For example, some studies have found better efficacy over time when this compound is added to pig slurry and anaerobic digestate compared to cattle slurry, which could be linked to their differing chemical characteristics, such as the C:N ratio.[1] |
| Q5: Are there standard analytical methods to measure this compound and its metabolites in soil? | A: Yes, validated analytical methods are available. These typically involve extraction from the soil matrix followed by analysis using techniques like gas chromatography with mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative determination of this compound and its primary metabolite, 6-CPA.[8][9][10] |
Data Presentation
Table 1: Summary of Environmental Factors Influencing this compound Efficacy
| Factor | Effect on Efficacy | Quantitative Impact | Source(s) |
| Soil Temperature | Decreases with increasing temperature | Half-life ranges from 43-77 days at 10°C but only 9-16 days at 20°C. | [1] |
| Soil Moisture | Decreases with increasing moisture | The effectiveness of nitrification inhibitors is influenced by soil moisture content. | [2][3][7] |
| Soil pH | Decreases with increasing pH (more alkaline) | The effectiveness of this compound can be reduced in soils with higher pH. | [1] |
| Soil Organic Matter | Decreases with increasing organic matter | This compound is easily adsorbed by soil organic matter, significantly reducing its availability. | [2][3][7] |
Experimental Protocols
Protocol 1: Soil Sampling and Analysis for this compound Trials
-
Objective: To obtain representative soil samples for baseline characterization and monitoring changes in nitrogen forms.
-
Procedure:
-
Sampling: Collect composite soil samples from the top 15-30 cm of soil before applying treatments. Each composite sample should consist of 10-15 subsamples taken in a zigzag pattern across the plot.
-
Homogenization: Thoroughly mix the subsamples for each plot in a clean bucket to create a single composite sample.
-
Storage: Place a portion of the field-moist soil in a sealed, labeled plastic bag and store it at 4°C for immediate analysis of ammonium (B1175870) (NH₄⁺-N) and nitrate (B79036) (NO₃⁻-N).
-
Drying: Air-dry the remaining portion of the soil sample, gently crush any aggregates, and sieve it through a 2-mm mesh screen.
-
Analysis: Use the air-dried soil to determine pH, soil organic matter content, and soil texture. For nitrogen analysis, extract the field-moist soil with a 2M potassium chloride (KCl) solution and analyze the extract for NH₄⁺-N and NO₃⁻-N concentrations using automated flow injection analysis or colorimetric methods.[1]
-
Protocol 2: Analysis of this compound and 6-CPA Residues in Soil
-
Objective: To quantify the concentration of this compound and its primary metabolite, 6-chloropicolinic acid (6-CPA), in soil.
-
Methodology: This protocol is based on established gas chromatography-mass spectrometry (GC/MS) methods.[10]
-
Procedure:
-
Extraction: Extract a known weight of soil (e.g., 25 g) with an appropriate solvent mixture (e.g., acetone (B3395972) and hexane) using a shaker or sonicator.
-
Cleanup: The extract may require a cleanup step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) cartridges.
-
Derivatization (for 6-CPA): The 6-CPA metabolite is often derivatized (e.g., methylation) to make it more volatile for GC analysis.
-
Analysis: Analyze the final extract using a GC/MS system. This compound and its derivatized metabolite are separated on a capillary column and detected by the mass spectrometer.
-
Quantification: Create a calibration curve using certified analytical standards of this compound and 6-CPA methyl ester to quantify the concentrations in the soil samples.[9] The limit of quantitation is typically in the range of 0.010 µg/g.[10]
-
Mandatory Visualizations
Caption: this compound inhibits the Nitrosomonas bacteria, blocking the first step of nitrification.
Caption: A troubleshooting workflow for diagnosing inconsistent this compound trial results.
Caption: Key environmental and soil factors that negatively impact this compound's efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. The adsorption and mechanism of the nitrification inhibitor this compound in different types of soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adsorption of nitrification inhibitor this compound by humic acid and fulvic acid in black soil: characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Factors Influencing Soil Nitrification Process and the Effect on Environment and Health [frontiersin.org]
- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epa.gov [epa.gov]
Technical Support Center: Nitrapyrin Degradation in Soil
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the effects of soil temperature on the degradation rate of Nitrapyrin.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of soil temperature on the degradation rate of this compound?
A1: Generally, the degradation rate of this compound in soil increases as soil temperature rises.[1][2] This is attributed to accelerated chemical hydrolysis and increased microbial activity at higher temperatures.[1][3] Persistence of this compound's inhibitory effects on nitrification markedly decreases as soil temperature increases from 10°C to 30°C.[4]
Q2: How significant is the change in this compound's half-life with temperature?
A2: The change is significant. For instance, one study reported that the half-life of this compound in soil ranged from 43 to 77 days at 10°C, but this dropped to just 9 to 16 days at 20°C.[2] Another study on Commerce loam soil found that increasing the incubation temperature from 25°C to 35°C cut the half-life in half.[5]
Q3: Besides temperature, what other key soil factors influence this compound degradation?
A3: Several factors interact with temperature to influence this compound's degradation and effectiveness:
-
Soil Organic Matter (SOM): this compound is readily adsorbed by soil organic matter.[6] Higher SOM can increase this compound's half-life by enhancing sorption, which reduces its bioavailability for microbial degradation.[7] However, the overall effectiveness of this compound may be reduced in high SOM soils because it is less available to inhibit nitrification.[6][8]
-
Soil Moisture: Soil moisture content affects both microbial activity and chemical hydrolysis, thereby influencing the degradation rate.
-
Soil pH: An increase in soil pH can decrease the effectiveness of this compound.[2][4]
-
Microbial Activity: Degradation is partly a microbial process.[7] Conditions that favor high microbial biomass and activity, such as warmer temperatures, can lead to faster degradation.[3]
Q4: What is the primary degradation product of this compound in soil?
A4: The primary metabolite of this compound degradation in soil, through both aerobic and anaerobic pathways, is 6-chloropicolinic acid (6-CPA).[2][5] This degradation product is less effective as a nitrification inhibitor.[2]
Troubleshooting Guide: Unexpected Degradation Rates
Issue 1: this compound degradation is much faster than expected at a given temperature.
-
Possible Cause: The soil may have very low organic matter content. In soils with low organic matter, this compound is more bioavailable and degrades more rapidly.[7]
-
Troubleshooting Step: Analyze the soil's organic matter content. In subsequent experiments, consider using soils with varying organic matter levels to quantify its effect or select a soil type that is more representative of your target environment.
Issue 2: this compound effectiveness is very low, even at optimal temperatures for its persistence (e.g., 10-15°C).
-
Possible Cause: The soil pH may be high (e.g., alkaline). The effectiveness of this compound as a nitrification inhibitor has been observed to decrease with increasing soil pH.[2][4]
-
Troubleshooting Step: Measure the soil pH. If the pH is high, this may be a contributing factor. Note this limitation in your experimental design and interpretation of results.
Issue 3: Results are inconsistent across soil replicates incubated at the same temperature.
-
Possible Cause: Non-uniform application of this compound or heterogeneous soil properties (e.g., "hot spots" of organic matter or microbial activity) within your samples.
-
Troubleshooting Step: Ensure your method for applying this compound solution achieves a homogenous mixture within the soil sample. Sieve and thoroughly mix bulk soil samples before dividing them into experimental replicates to improve uniformity.
Quantitative Data on this compound Degradation
The following table summarizes data on the half-life of this compound at different soil temperatures as reported in scientific literature.
| Temperature (°C) | Half-life (days) | Soil Type / Conditions | Source |
| 10 | 43 - 77 | Not specified | [2] |
| 18 | ~16 (effective half-life) | Loamy sand | [2] |
| 20 | 9 - 16 | Not specified | [2] |
| 25 | 5 - 42 | Various soil types | [5] |
| 35 | Halved compared to 25°C | Commerce loam | [5] |
Key Experiment Protocol
Title: Determining the Effect of Soil Temperature on this compound Degradation Rate via an Aerobic Soil Incubation Study.
Objective: To quantify the degradation rate (half-life) of this compound in a specific soil type at various controlled temperatures.
Materials:
-
Fresh field soil, sieved (e.g., 2 mm) and pre-conditioned to a specific moisture level (e.g., 50-60% water-holding capacity).
-
This compound analytical standard.
-
Fortification solution of this compound in an appropriate solvent (e.g., ethanol/water mixture).[6]
-
Incubation vessels (e.g., glass jars with breathable lids).
-
Controlled environment incubators set to desired temperatures (e.g., 10°C, 20°C, 30°C).
-
Extraction solvent (e.g., acetone, acetonitrile).
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).[9]
Procedure:
-
Soil Preparation: Weigh a standardized amount of pre-conditioned soil (e.g., 50 g dry weight equivalent) into each incubation vessel.
-
This compound Application: Add the this compound fortification solution to each soil sample to achieve the desired starting concentration (e.g., 5 mg/kg). Thoroughly mix to ensure even distribution. Include control samples treated only with the solvent.
-
Incubation: Place the vessels into the respective temperature-controlled incubators. Maintain a dark environment to prevent photodegradation.[5]
-
Sampling: Destructively sample triplicate vessels from each temperature treatment at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 42, and 56 days).
-
Extraction: At each sampling point, immediately extract this compound from the soil samples using an appropriate solvent and extraction technique (e.g., shaking, sonication).
-
Analysis: Filter the extracts and analyze the concentration of this compound using a calibrated GC-MS or HPLC method.[9]
-
Data Analysis: Plot the concentration of this compound versus time for each temperature. Calculate the degradation rate constant (k) and half-life (t½) by fitting the data to a first-order kinetics model: C(t) = C₀ * e^(-kt), where t½ = ln(2)/k.
Visualizations
Caption: Key factors influencing the degradation rate of this compound in soil.
Caption: Simplified degradation pathway of this compound in soil environments.
Caption: Experimental workflow for a soil incubation study on this compound.
References
- 1. dspace.emu.ee [dspace.emu.ee]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The adsorption and mechanism of the nitrification inhibitor this compound in different types of soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Impact of Soil Moisture on Nitrapyrin
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals investigating the efficacy and persistence of Nitrapyrin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a specific focus on the critical role of soil moisture.
Frequently Asked Questions (FAQs)
Q1: How does soil moisture fundamentally affect the efficacy of this compound?
A1: Soil moisture is a critical environmental factor that can significantly influence this compound's performance. Generally, as soil moisture content increases, the effectiveness of this compound may decrease.[1][2] This is attributed to several factors, including enhanced chemical hydrolysis and potentially faster microbial degradation of the compound in wetter conditions.[2] In acidic soils, the inhibitory effect of this compound has been observed to be greater when applied to drier soil compared to wet soil.[3]
Q2: What is the expected persistence of this compound in soil, and how does soil moisture influence its half-life?
A2: The persistence of this compound, often measured by its half-life, is highly variable and depends on a combination of soil properties, including moisture, temperature, pH, and organic matter content.[1] An increase in soil moisture can accelerate the degradation of this compound, thereby reducing its half-life.[2] For example, its half-life can range from 9 to 77 days, with shorter persistence observed at higher temperatures and moisture levels.[1]
Q3: Can this compound be effective in waterlogged or saturated soil conditions?
A3: Yes, this compound can be particularly beneficial in waterlogged conditions. Waterlogging can lead to an increase in nitrate (B79036) concentrations, which raises the risk of nitrogen loss through leaching and denitrification.[4] By inhibiting the conversion of ammonium (B1175870) to nitrate, this compound helps to retain nitrogen in the more stable ammonium form, which is less prone to these loss pathways.[4][5] Studies have shown that this compound can help mitigate nitrous oxide emissions more effectively under higher soil moisture levels.[4]
Q4: Aside from moisture, what other soil factors should I be aware of that interact with this compound?
A4: Several other soil factors can impact this compound's efficacy and persistence:
-
Temperature: Higher soil temperatures significantly accelerate the degradation of this compound, reducing its half-life.[1][6]
-
Soil pH: The effect of pH can be complex. Some studies indicate reduced efficacy in both acidic and alkaline soils compared to neutral soils.[1][3] However, other research suggests this compound may be well-suited for acidic conditions.[7]
-
Organic Matter: High organic matter content can lead to increased adsorption of this compound, which may reduce its bioavailability and effectiveness.[7][8] Conversely, high organic matter can also support a more active microbial community, potentially leading to faster degradation of the inhibitor.[9][10]
Troubleshooting Guide
Problem 1: I am observing lower than expected efficacy of this compound in my high-moisture soil experiments.
-
Possible Cause: High soil water content can enhance the chemical and microbial degradation of this compound.[2] Hydrolysis is a key degradation pathway that is accelerated in the presence of water.
-
Troubleshooting Steps:
-
Quantify Soil Moisture: Accurately measure and report the soil moisture content as a percentage of water-holding capacity (% WHC) or on a gravimetric/volumetric basis. This allows for better comparison across experiments.
-
Consider Application Timing: In field or mesocosm studies, applying this compound to drier soil before a rainfall or irrigation event may improve its initial efficacy, particularly in acidic soils.[3]
-
Increase Application Rate (with caution): While higher application rates can lead to longer persistence[11], it is crucial to stay within recommended concentrations to avoid non-target effects.
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Analyze for Degradation Products: Measure the concentration of this compound's primary metabolite, 6-chloropicolinic acid (6-CPA), to determine if rapid degradation is occurring.
-
Problem 2: My results show inconsistent this compound performance across different soil types, even with controlled moisture.
-
Possible Cause: Differences in soil pH and organic matter content are likely influencing this compound's behavior.[1][7]
-
Troubleshooting Steps:
-
Characterize Your Soil: Before starting your experiment, conduct a thorough analysis of each soil type, including pH, organic matter content, texture, and cation exchange capacity.
-
Normalize Application Rates: Ensure that the application rate of this compound is consistent and appropriate for the specific soil properties. Adsorption to organic matter can reduce the amount of active ingredient available in the soil solution.[8]
-
Run Parallel Controls: For each soil type, include untreated controls to establish a baseline nitrification rate, which will allow for an accurate calculation of the percent inhibition.
-
Problem 3: I suspect I am losing this compound from my experimental system, but not through degradation.
-
Possible Cause: Volatilization can be a significant loss pathway for this compound, especially when it is applied to the soil surface and not incorporated.[12]
-
Troubleshooting Steps:
-
Incorporate this compound: Ensure that the this compound is thoroughly mixed into the soil or, in field applications, injected or incorporated to minimize contact with the air.
-
Use appropriate experimental vessels: In laboratory incubations, use sealed containers with adequate headspace to prevent volatile losses, but ensure aerobic conditions are maintained for nitrification to occur.
-
Leaching Analysis: While this compound itself has low leachability, its degradation products can be more mobile.[8] Analyze leachate for both the parent compound and 6-CPA to account for this potential movement.
-
Data Presentation
Table 1: Effect of Soil Moisture and Temperature on this compound Half-Life
| Soil Moisture Level | Temperature (°C) | This compound Half-Life (Days) | Reference(s) |
| Not specified | 10 | 43 - 77 | [1] |
| Not specified | 20 | 9 - 16 | [1] |
| Not specified | 15 | 10 ± 2 | [11] |
| Not specified | 30 | Rapid degradation | [6] |
| 40% WHC | Not specified | Higher persistence | [7] |
| 60% WHC | Not specified | Moderate persistence | [7] |
| 80% WHC | Not specified | Lower persistence | [7] |
Table 2: Nitrification Inhibition Rates at Different Soil Moisture Levels
| Soil Moisture (% WHC) | Nitrification Inhibition Rate | Reference(s) |
| 40% | Highest | [7] |
| 60% | Intermediate | [7] |
| 80% | Lowest | [7] |
Experimental Protocols
Key Experiment: Soil Incubation Study to Assess this compound Efficacy
This protocol outlines a standard laboratory method to determine the effectiveness of this compound in inhibiting nitrification under controlled moisture and temperature conditions.
1. Soil Preparation:
- Collect fresh soil from the desired depth (e.g., 0-15 cm).
- Sieve the soil (e.g., through a 2 mm mesh) to remove large particles and homogenize.
- Determine the maximum water-holding capacity (WHC) of the soil.
- Air-dry the soil to a consistent moisture level before starting the experiment.
2. Experimental Treatments:
- Control: Soil + Ammonium-based fertilizer (e.g., (NH₄)₂SO₄).
- This compound Treatment: Soil + Ammonium-based fertilizer + this compound.
- Replicate each treatment at least three times.
3. Incubation Setup:
- Weigh a standardized amount of prepared soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., 250 mL glass jars).
- Add the ammonium fertilizer solution and the this compound solution (or an appropriate solvent control) to the soil.
- Adjust the final soil moisture to the desired level (e.g., 40%, 60%, or 80% WHC) using deionized water.
- Loosely cap the vessels to allow for gas exchange while minimizing water loss.
- Incubate the samples in the dark at a constant temperature (e.g., 25°C).
4. Sampling and Analysis:
- Destructively sample replicates from each treatment at predetermined time points (e.g., day 0, 3, 7, 14, 21, 28, 42).
- At each sampling point, extract a subsample of soil (e.g., 10 g) with an appropriate solution (e.g., 2M KCl) to analyze for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using colorimetric methods or ion chromatography.
- A separate subsample should be taken for gravimetric moisture content determination.
- For persistence studies, another subsample can be extracted with a suitable solvent (e.g., acetone/hydrochloric acid) for this compound analysis by GC-MS or LC-MS/MS.[13][14]
5. Data Calculation:
- Nitrification Rate: Calculate the net amount of nitrate produced over time.
- Percent Inhibition: Compare the net nitrate production in the this compound treatment to the control using the formula: % Inhibition = [(NO₃⁻_control - NO₃⁻_treatment) / NO₃⁻_control] * 100
Mandatory Visualizations
Caption: Workflow for a soil incubation experiment.
Caption: Factors influencing this compound's fate in soil.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. This compound Mitigates Nitrous Oxide Emissions, and Improves Maize Yield and Nitrogen Efficiency under Waterlogged Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of nitrification inhibitors on the fate and efficiency of nitrogenous fertilizers under simulated humid tropical conditions | Tropical Agriculture [journals.sta.uwi.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Deciphering the Interactions in the Root–Soil Nexus Caused by Urease and Nitrification Inhibitors: A Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. Methods for extracting and analysing DMPP and this compound in soil and plant samples from grazed pasture - ProQuest [proquest.com]
Technical Support Center: Optimizing Nitrapyrin Application Timing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the application of nitrapyrin for maximum effectiveness in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily works by inhibiting the activity of the ammonia (B1221849) monooxygenase (AMO) enzyme. This enzyme is crucial for the first step of nitrification, the conversion of ammonium (B1175870) (NH₄⁺) to nitrite (B80452) (NO₂⁻), which is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). By blocking this step, this compound slows down the overall nitrification process, keeping nitrogen in the more stable ammonium form for a longer period.
Q2: What are the key environmental factors that influence this compound's effectiveness?
A2: The efficacy of this compound is significantly influenced by several soil and environmental factors:
-
Soil Temperature: Temperature is a critical factor. This compound's degradation rate increases with higher soil temperatures.[1][2][3][4] Its half-life is substantially shorter at warmer temperatures, reducing its period of effectiveness.[1][3]
-
Soil Moisture: Soil moisture can impact this compound's performance. Higher soil moisture levels can sometimes enhance its effectiveness in regulating denitrifying genes.[5] However, excessive moisture leading to waterlogged conditions can create complex interactions affecting nitrogen loss pathways.[5]
-
Soil pH: The degradation rate of this compound can increase with higher soil pH.[1][3] It is generally considered more suitable for application in acidic to neutral soils.[6]
-
Soil Organic Matter: High organic matter content can reduce the effectiveness of this compound.[3][7] This is because organic matter can adsorb this compound, making it less available to inhibit the nitrification process.[3]
Q3: When is the optimal time to apply this compound?
A3: The optimal application timing for this compound depends on the specific experimental goals and environmental conditions. For fall applications in agricultural settings, it is recommended to wait until soil temperatures are consistently below 50°F (10°C) to slow down its degradation and ensure it remains effective into the following spring. Spring applications should be timed as close to the period of rapid nitrogen uptake by the target plants as possible.
Q4: Can this compound be used with any nitrogen fertilizer source?
A4: this compound is most effective when used with ammonium-based fertilizers, such as anhydrous ammonia, urea (B33335), and urea ammonium nitrate (B79036) (UAN) solutions.[8][9] Its function is to protect the ammonium form of nitrogen from rapid conversion to nitrate.
Troubleshooting Guides
| Problem/Observation | Potential Cause | Troubleshooting/Remediation Steps |
| Rapid loss of this compound efficacy. | High soil temperatures are accelerating the degradation of this compound.[1][2][3] | 1. Monitor Soil Temperature: Record soil temperature at the depth of application. 2. Adjust Application Timing: If possible, delay application until soil temperatures are cooler. For future experiments, plan applications for cooler periods of the year. 3. Consider Formulation: Encapsulated formulations of this compound may offer a more controlled release.[10][11] |
| Inconsistent or poor performance in high organic matter soils. | This compound is being adsorbed by the high organic matter content, reducing its bioavailability.[3][7] | 1. Analyze Soil Organic Matter: Quantify the organic matter content of your experimental soil. 2. Increase Application Rate: A higher application rate may be necessary to compensate for adsorption, but this should be tested in preliminary studies to avoid phytotoxicity. 3. Incorporate into Soil: Ensure thorough incorporation of this compound to maximize its distribution and contact with ammonium. |
| Reduced effectiveness in alkaline soils. | The degradation of this compound is accelerated in soils with high pH.[1][3] | 1. Measure Soil pH: Determine the pH of your soil. 2. Consider Soil Amendments: If feasible for your experimental design, consider amendments to lower the soil pH. 3. Alternative Inhibitors: Investigate other nitrification inhibitors that may be more stable in alkaline conditions. |
| This compound application does not significantly reduce nitrate leaching in waterlogged conditions. | While this compound inhibits nitrification, under waterlogged (anoxic) conditions, any existing nitrate is highly susceptible to denitrification, another major nitrogen loss pathway. This compound primarily affects nitrification, not denitrification. | 1. Monitor Soil Moisture and Oxygen Status: Use sensors to track soil moisture and redox potential. 2. Improve Drainage: If applicable to the experimental setup, improve drainage to avoid prolonged waterlogging. 3. Combined Inhibitor Approach: Consider using a combination of a nitrification inhibitor and a urease inhibitor if urea-based fertilizers are used, to manage multiple N loss pathways. |
Data Presentation
Table 1: Effect of Soil Temperature on this compound Half-Life
| Soil Temperature (°C) | This compound Half-Life (Days) | Reference |
| 4 | 92 | Touchton et al., 1979[3] |
| 10 | 43 - 77 | Bundy and Bremner[1] |
| 20 | 9 - 16 | Bundy and Bremner[1] |
| 21 | 22 | Touchton et al., 1979[3] |
| 25 | 5 - 42 | Unger et al., 1981; Regoli et al., 1976[12] |
| 35 | Halved compared to 25°C | [12] |
Table 2: Impact of this compound on Nitrogen Use Efficiency (NUE) and Crop Yield in Waterlogged Maize
| Treatment | Total N Accumulation ( kg/ha ) | NUE (%) | Grain Yield ( kg/ha ) | Reference |
| Waterlogged with Urea | 205.4 | 38.7 | 6450 | [5] |
| Waterlogged with Urea + this compound | 234.1 | 42.6 | 8640 | [5] |
| Control (No Waterlogging) with Urea | 258.9 | 48.9 | 9870 | [5] |
Table 3: Effect of this compound Application with Urea Ammonium Nitrate (UAN) on Winter Wheat
| UAN Rate (kg N/ha) | Application Timing | This compound | Plant N Uptake ( kg/ha ) - 2015 | Grain Yield ( kg/ha ) - 2015 | Reference |
| 112 | Early Split | Without | 165 | 3686 | [8] |
| 112 | Early Split | With | 168 | 3550 | [8] |
| 112 | Late Split | Without | 170 | 3612 | [8] |
| 112 | Late Split | With | 182 | 3634 | [8] |
Experimental Protocols
Protocol 1: Evaluating the Effect of Application Timing and Soil Temperature on this compound Efficacy
-
Objective: To determine the optimal application timing of this compound based on soil temperature to maximize the retention of ammonium-N.
-
Experimental Design: A randomized complete block design with a factorial arrangement of treatments.
-
Factor 1: Application Timing (e.g., Fall application at soil temp >15°C, Fall at <10°C, Spring pre-plant).
-
Factor 2: this compound Treatment (With and without this compound).
-
-
Methodology:
-
Site Selection and Preparation: Select a field with uniform soil type. Divide the field into plots of appropriate size (e.g., 4m x 4m).[5]
-
Soil Sampling and Analysis: Collect baseline soil samples from each plot for analysis of initial ammonium (NH₄⁺-N), nitrate (NO₃⁻-N), pH, and organic matter content.
-
Treatment Application: Apply an ammonium-based fertilizer (e.g., urea at 210 kg N/ha) with or without this compound (at the recommended rate, e.g., 0.24% of the urea-N rate) at the specified application timings based on soil temperature measurements at a 4-inch depth.[5]
-
Post-Application Soil Sampling: Collect soil samples from different depths (e.g., 0-15 cm, 15-30 cm) at regular intervals (e.g., weekly for the first month, then bi-weekly) post-application.
-
Nitrogen Analysis: Analyze the soil samples for NH₄⁺-N and NO₃⁻-N concentrations using standard laboratory methods (e.g., colorimetric analysis after KCl extraction).
-
Data Analysis: Analyze the data using ANOVA to determine the effects of application timing and this compound on the concentrations of NH₄⁺-N and NO₃⁻-N over time.
-
Protocol 2: Assessing this compound's Impact on Nitrogen Leaching in a Controlled Environment
-
Objective: To quantify the effect of this compound on reducing nitrate leaching from the soil profile.
-
Experimental Design: A laboratory-based soil column leaching experiment.
-
Methodology:
-
Soil Column Preparation: Use PVC columns packed with sieved soil to a uniform bulk density.
-
Treatment Application: Apply a solution of an ammonium-based fertilizer with and without this compound to the surface of the soil columns. Include a control group with no nitrogen application.
-
Incubation: Incubate the soil columns under controlled temperature and moisture conditions.
-
Leaching Event Simulation: At specified time points (e.g., 7 and 28 days post-application), simulate a rainfall event by adding a known volume of deionized water or a CaCl₂ solution to the top of each column.[1]
-
Leachate Collection and Analysis: Collect the leachate that passes through the soil columns and measure its volume. Analyze the leachate for NO₃⁻-N concentration.
-
Soil Analysis: At the end of the experiment, destructively sample the soil columns at different depth increments and analyze for NH₄⁺-N and NO₃⁻-N.
-
Data Analysis: Compare the total amount of nitrate leached between the treatments with and without this compound.
-
Mandatory Visualization
Caption: this compound inhibits the first step of nitrification by blocking the AMO enzyme.
Caption: Workflow for an experiment to determine optimal this compound application timing.
Caption: Decision flowchart for optimizing this compound application timing and method.
References
- 1. mdpi.com [mdpi.com]
- 2. dspace.emu.ee [dspace.emu.ee]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Relationship between this compound and varying nitrogen application rates with nitrous oxide emissions and nitrogen use efficiency in a maize field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mitigates Nitrous Oxide Emissions, and Improves Maize Yield and Nitrogen Efficiency under Waterlogged Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. farmprogress.com [farmprogress.com]
- 11. "Effect of time and moisture on the efficacy of an encapsulated nitrifi" by Andrew D Ferrel [docs.lib.purdue.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Simultaneous Analysis of Nitrapyrin and its Metabolite, 6-Chloropicolinic Acid
Welcome to the technical support center for the analysis of Nitrapyrin and its primary metabolite, 6-chloropicolinic acid (6-CPA). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the simultaneous analysis of this compound and 6-CPA?
A1: The primary challenges stem from the differing physicochemical properties of the parent compound, this compound, and its metabolite, 6-CPA. This compound is a non-polar compound, while 6-CPA is a more polar and acidic molecule.[1][2][3] This difference necessitates distinct extraction and chromatographic strategies, making a single, simultaneous method difficult to optimize. Key challenges include:
-
Sample Extraction: Different solvents and pH conditions are required for efficient extraction of both analytes from complex matrices.
-
Chromatographic Separation: Achieving good peak shape and separation for both a non-polar and a polar compound on a single chromatographic column can be complex.
-
Matrix Effects: Both compounds can be subject to ion suppression or enhancement in mass spectrometry, especially in complex matrices like soil and agricultural products.[4][5]
-
Analyte Stability: Analyte loss can occur during sample preparation steps, particularly during evaporation.[4][6]
Q2: Which analytical techniques are most suitable for the analysis of this compound and 6-CPA?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and robust method for the analysis of both this compound and 6-CPA in various matrices.[1][2] Gas chromatography-mass spectrometry (GC-MS), sometimes with derivatization for 6-CPA, is also a viable technique, particularly for this compound.[6][7]
Q3: Can I use the same extraction procedure for both this compound and 6-CPA?
A3: It is generally not recommended. Due to their different polarities, optimal extraction for this compound is achieved with non-polar solvents like hexane:toluene, while 6-CPA requires a more polar and alkaline extraction, such as with 0.1 N sodium hydroxide.[1][2] Attempting a single extraction method will likely result in poor and inconsistent recoveries for one or both analytes.
Q4: What are typical matrix effects observed, and how can they be mitigated?
A4: Matrix effects, such as ion suppression or enhancement, are common in complex samples and can lead to inaccurate quantification.[4][5] To mitigate these effects:
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[4][8]
-
Employ Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.
-
Optimize Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components. Different SPE cartridges, such as silica (B1680970) for this compound and C18 or carbon for 6-CPA, may be necessary.[1][2]
-
Dilute the Sample Extract: This can reduce the concentration of interfering matrix components, but ensure that the analyte concentrations remain above the limit of quantification.
Troubleshooting Guides
Poor Peak Shape or Tailing for 6-CPA
| Potential Cause | Troubleshooting Step |
| Inappropriate pH of Mobile Phase | 6-CPA is an acidic compound. Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid or acetic acid) to keep it in its protonated form for better retention and peak shape on a C18 column.[6] |
| Column Contamination | Flush the column with a strong solvent wash sequence. Consider using a guard column to protect the analytical column. |
| Secondary Interactions with Column Hardware | Use a column with deactivated silica or consider a different stationary phase. |
| Incompatible Injection Solvent | Ensure the final sample extract is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. |
Low or Inconsistent Recoveries
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Verify that the correct extraction solvent and pH are being used for each analyte. For soil samples, ensure adequate shaking or sonication time.[7] |
| Analyte Loss During Evaporation | Avoid excessive heat and harsh nitrogen streams during solvent evaporation steps, especially for the more volatile this compound. Do not let the sample go to complete dryness if possible.[4][6] |
| Improper SPE Conditioning or Elution | Ensure the SPE cartridges are properly conditioned before loading the sample. Use the recommended elution solvent and volume to ensure complete recovery of the analyte. |
| Analyte Degradation | Prepare fresh standards and store stock solutions and samples at appropriate low temperatures (-20°C) and protected from light.[1] |
Signal Suppression or Enhancement in MS Detection
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve chromatographic separation to separate the analytes from interfering matrix components. Adjust the gradient profile or try a different column. |
| Insufficient Sample Cleanup | Optimize the SPE procedure. Consider using different or multiple cleanup steps. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Inappropriate Ionization Polarity | While this compound can sometimes be analyzed in positive mode, 6-CPA is typically analyzed in negative ion mode. Ensure the correct polarity is used for each analyte.[9] |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of this compound and 6-CPA in various matrices.
| Analyte | Matrix | Method | LOQ (µg/L or µg/kg) | Recovery (%) | Reference |
| This compound | Water | GC-MS/MS | 0.05 | 70-120 | [6] |
| 6-CPA | Water | LC-MS/MS | 0.05 | 70-120 | [6] |
| This compound | Crops | LC-MS/MS | 20 | 68-102 | [1] |
| 6-CPA | Crops | LC-MS/MS | 50 | 66-90 | [1] |
| This compound | Soil | GC/EI-MS | 10 | 85-115 (fortified) | [7] |
| 6-CPA | Soil | GC/NCI-MS | 10 | 70-120 (fortified) | [7] |
Experimental Protocols
Detailed Methodology for Analysis in Water by LC-MS/MS and GC-MS/MS
This protocol is a summary of established methods for the determination of this compound and 6-CPA in water matrices.[6][9]
1. Sample Preparation for 6-CPA (LC-MS/MS Analysis)
-
Take a 20 mL water sample and acidify with 2 mL of 1N hydrochloric acid.
-
Condition a C18 solid-phase extraction (SPE) cartridge (e.g., 1 g, 6 mL) with 5 mL of acetonitrile (B52724) followed by 5 mL of 0.1N HCl.[9]
-
Load the acidified water sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 2.0 mL of 0.1 N HCl.
-
Dry the cartridge under vacuum for 40-45 minutes.
-
Elute 6-CPA with 5.0 mL of acetonitrile.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 0.5 mL of methanol:water (25:75, v/v) for LC-MS/MS analysis.[6]
2. Sample Preparation for this compound (GC-MS/MS Analysis)
-
The analytical method for this compound in water often involves liquid-liquid extraction or a different SPE sorbent optimized for non-polar compounds. Please refer to specific EPA or validated laboratory methods for detailed procedures.
3. LC-MS/MS Conditions for 6-CPA
-
Column: Waters Acquity UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm) or equivalent.[9]
-
Mobile Phase A: 0.01% acetic acid in water.[6]
-
Mobile Phase B: 0.01% acetic acid in methanol.[6]
-
Gradient: A typical gradient would start at high aqueous content and ramp up the organic phase to elute 6-CPA.
-
Injection Volume: 10 µL.[6]
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Quantitation: m/z 156 → 112; Confirmation: m/z 158 → 114.[6]
4. GC-MS/MS Conditions for this compound
-
Column: Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
-
Injection Mode: Splitless.
-
Oven Program: Start at 50°C, hold for 1 min, then ramp up to 280°C.
-
Ionization: Electron Impact (EI).
-
MRM Transitions: Quantitation: m/z 196 → 160; Confirmation: m/z 194 → 158.[6][9]
Visualizations
Caption: Metabolic conversion of this compound to 6-CPA.
Caption: Separate workflows for this compound and 6-CPA analysis.
Caption: A decision tree for troubleshooting common analytical issues.
References
- 1. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 2. scirp.org [scirp.org]
- 3. [Determination of this compound and its metabolite 6-chloropicolinic acid in the environment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
How to minimize volatilization of surface-applied Nitrapyrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with surface-applied Nitrapyrin. The focus is on minimizing volatilization to ensure experimental accuracy and efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the surface application of this compound.
Q1: My experimental results show inconsistent this compound efficacy. Could volatilization be the cause?
A1: Yes, inconsistent efficacy is a primary indicator of significant this compound volatilization. This compound is susceptible to loss through volatilization, especially when applied to the soil surface without incorporation.[1][2] This loss reduces the amount of active ingredient available to inhibit nitrification, leading to variable results. Factors such as high soil temperature, alkaline pH, and high soil moisture can exacerbate volatilization.[3]
Q2: I am observing a rapid decline in this compound concentration in my soil samples shortly after surface application. What are the likely causes and how can I mitigate this?
A2: Rapid decline in concentration is a strong indication of volatilization loss. The half-life for volatilization of this compound from a surface can be very short under certain conditions.[1]
Immediate Mitigation Strategies:
-
Incorporation: The most effective method to reduce volatilization is to incorporate the this compound into the soil.[1] Even shallow incorporation can significantly reduce losses. Early field experiments demonstrated that this compound movement is limited, with most of it remaining in the top 2-5 cm of soil after incorporation.
-
Irrigation: Applying a small amount of irrigation immediately after application can help move the this compound into the soil profile, reducing its exposure to the atmosphere.
-
Timing of Application: Apply this compound during cooler parts of the day or when forecasts predict cooler temperatures to minimize temperature-driven volatilization.[4]
Q3: My experiment requires surface application. Are there alternative formulations of this compound that are less volatile?
A3: Yes, newer formulations are designed to reduce volatility. Microencapsulated (ME) formulations, such as N-Lock™, can be broadcast without immediate volatilization concerns.[5][6] These formulations provide a controlled release of this compound, improving its stability and efficacy. Another approach involves the formation of inclusion complexes, for instance with β-Cyclodextrin, which has been shown to enhance thermal stability and water solubility while reducing volatility.[7][8]
Frequently Asked Questions (FAQs)
Q: What are the main environmental factors that influence this compound volatilization?
A: The primary environmental factors are:
-
Temperature: Higher temperatures increase the vapor pressure of this compound, leading to greater volatilization.[4] The half-life of this compound in soil can decrease significantly as temperature rises. For example, one study reported the half-life ranged from 43 to 77 days at 10°C, but only 9 to 16 days at 20°C.[3]
-
Soil pH: Higher soil pH can increase the rate of degradation and potentially volatilization.[3][9]
-
Soil Moisture: While some moisture can help move this compound into the soil, excessive moisture on the surface, especially in combination with high temperatures, can promote volatilization.
-
Soil Organic Matter: Organic matter can adsorb this compound, which can reduce its immediate volatility but may also impact its bioavailability.[9]
Q: How critical is the depth of incorporation for minimizing volatilization?
A: Even shallow incorporation is beneficial. Studies have shown that most of the applied this compound remains in the top few centimeters of the soil following incorporation. A depth of at least 5-10 cm is often recommended for optimal efficacy and minimal loss.
Q: Can this compound be co-applied with other substances to reduce its volatility?
A: Co-application with certain fertilizers or polymers can influence its behavior. For instance, its formulation with liquid fertilizers or its impregnation onto granular fertilizers is a common practice that necessitates immediate incorporation.[1] Newer, non-corrosive formulations comprising this compound-organic acid ionic mixtures have been developed to have a lower vapor pressure, thereby reducing volatilization.
Data Summary
The following tables summarize quantitative data from various studies on factors affecting this compound persistence, which is inversely related to volatilization and degradation.
Table 1: Effect of Temperature on the Half-life of this compound in Soil
| Temperature (°C) | Half-life (days) | Reference |
| 10 | 43 - 77 | [3] |
| 20 | 9 - 16 | [3] |
| 25 | 5 - 42 | [1] |
Table 2: Impact of Application Method on Nitrogen Loss (as a proxy for this compound loss)
| Application Method | Nitrogen Source | Precipitation Regime | Ammonia Volatilization (% of applied N) | Nitrate Leaching (% of applied N) | Reference |
| Surface Incorporated | UAN | Dry | 11 - 18% | - | [10] |
| Surface Incorporated | UAN with this compound | Dry | 18.7% | - | [10] |
| Surface Incorporated | Polymer-Coated Urea | Dry | <1% | - | [10] |
| Surface Incorporated | UAN | Wet | <1% | 48 - 66% | [10] |
| Surface Incorporated | UAN with this compound | Wet | <1% | <48% | [10] |
| Surface Incorporated | Polymer-Coated Urea | Wet | <1% | <1% | [10] |
UAN: Urea-Ammonium Nitrate Solution
Experimental Protocols
Protocol 1: Measurement of this compound Volatilization from Soil Surface
This protocol outlines a laboratory method to quantify this compound volatilization from a soil surface under controlled conditions.
1. Materials:
- Sealed incubation chambers with inlet and outlet ports.
- Air pump with a flow meter.
- Sorbent tubes (e.g., XAD-4 or similar resin) for trapping volatile this compound.
- Gas chromatograph with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD).[11]
- This compound standard solution.
- Test soil with known physicochemical properties.
2. Procedure:
- Place a known mass of air-dried, sieved soil into the incubation chambers.
- Adjust soil moisture to the desired level.
- Apply a known concentration of this compound solution evenly to the soil surface.
- Immediately seal the chambers.
- Connect the inlet of the chamber to an air pump and the outlet to a sorbent tube.
- Pass air through the chamber at a controlled flow rate for a defined experimental period.
- At specified time intervals, replace the sorbent tubes.
- Extract the trapped this compound from the sorbent tubes using an appropriate solvent (e.g., acetone (B3395972) or hexane:toluene).[12][13]
- Analyze the extracts using GC-MS or GC-NPD to quantify the amount of volatilized this compound.[14][15]
- At the end of the experiment, extract and analyze the remaining this compound in the soil to perform a mass balance calculation.
3. Data Analysis:
- Calculate the cumulative amount of volatilized this compound over time.
- Express volatilization as a percentage of the initially applied amount.
- Determine the volatilization rate under the tested conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Relationship between this compound and varying nitrogen application rates with nitrous oxide emissions and nitrogen use efficiency in a maize field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. eu.vlsci.com [eu.vlsci.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 13. scirp.org [scirp.org]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
Deconvolution of co-eluting peaks in Nitrapyrin chromatograms
Welcome to the technical support center for the analysis of Nitrapyrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the deconvolution of co-eluting peaks in this compound chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when I observe co-eluting peaks in my this compound chromatogram?
A1: When co-elution is suspected, the first step is to confirm its presence. Look for signs of asymmetry in your peaks, such as shoulders or merged peaks. A gradual exponential decline is tailing, whereas a sudden discontinuity could indicate co-elution. If you have a diode array detector (DAD), you can assess peak purity. For mass spectrometry (MS) detection, examining the mass spectra across the peak can reveal the presence of multiple components. Once confirmed, a systematic adjustment of chromatographic parameters is necessary. The goal is to achieve a resolution value (Rs) greater than 1.5, which is generally considered baseline separation.
Q2: My this compound peak is co-eluting with its metabolite, 6-chloropicolinic acid (6-CPA). How can I resolve this?
A2: Separation of this compound and its primary metabolite, 6-CPA, is a common challenge. Since these compounds have different chemical properties, optimizing the selectivity of your chromatographic system is key. For liquid chromatography (LC) methods, adjusting the mobile phase pH can be effective, as the ionization of 6-CPA is pH-dependent. In gas chromatography (GC), optimizing the temperature ramp rate is crucial. A slower ramp rate can often improve the separation of closely eluting compounds.
Q3: Can I use deconvolution software to separate co-eluting this compound peaks?
A3: Yes, deconvolution software can be a powerful tool, especially when chromatographic optimization is insufficient to achieve baseline separation. These software packages use mathematical algorithms to resolve the signals of co-eluting compounds into individual chromatograms and spectra. This is particularly effective when using mass spectrometry (MS) detection, as the software can differentiate components based on their unique mass spectra. However, for accurate quantification, it is always preferable to achieve the best possible chromatographic separation first.
Q4: What are some common sources of interference in this compound analysis from complex matrices like soil or crops?
A4: Complex matrices can introduce a variety of interfering compounds. In soil analysis, humic substances and other organic matter can co-extract with this compound and interfere with the analysis. In crop matrices, pigments, lipids, and other endogenous components can cause co-elution. While specific interfering compounds are highly matrix-dependent, a thorough sample cleanup is essential to minimize their impact. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][2]
Q5: How does the choice of analytical column affect the resolution of this compound peaks?
A5: The analytical column is a critical factor in achieving good resolution. Key parameters to consider are the stationary phase chemistry, particle size, and column dimensions.
-
Stationary Phase: For LC analysis of this compound, C8 or C18 columns are commonly used.[1][2] For GC analysis, a mid-polarity column like a DB-1701 may be suitable.[3][4] If co-elution persists, switching to a column with a different selectivity, such as a phenyl-hexyl or cyano phase in LC, can alter the elution order and improve separation.
-
Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) or core-shell particles offer higher efficiency, leading to sharper peaks and better resolution.
-
Column Dimensions: A longer column will provide more theoretical plates and can improve resolution, but at the cost of longer analysis times and higher backpressure.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Symptom: The this compound peak exhibits significant tailing or fronting, making accurate integration difficult and potentially masking co-eluting peaks.
-
Possible Causes & Solutions:
| Cause | Solution |
| Active sites in the GC inlet or column | Use a deactivated inlet liner. Perform column conditioning or trim the first few centimeters of the column. |
| Incompatible solvent for injection | Ensure the sample solvent is compatible with the mobile phase (LC) or stationary phase (GC). |
| Column overload | Reduce the injection volume or dilute the sample. |
| Secondary interactions with the stationary phase | For LC, add a competing agent to the mobile phase (e.g., a small amount of a stronger acid if the analyte is acidic). For GC, ensure proper deactivation of the column. |
| Incorrect column installation | Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions. |
Issue 2: Unresolved Co-elution with an Unknown Interference
-
Symptom: A peak is observed at or very near the retention time of this compound, and its mass spectrum indicates the presence of an additional, unknown compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting peaks.
Issue 3: Thermal Degradation of this compound in the GC Inlet
-
Symptom: Reduced this compound peak area, poor reproducibility, and the appearance of degradation peaks in the chromatogram.
-
Possible Causes & Solutions:
| Cause | Solution |
| High inlet temperature | Optimize the inlet temperature. Start with a lower temperature (e.g., 200-220°C) and gradually increase to find the optimal balance between efficient volatilization and minimal degradation.[3][4] |
| Active sites in the inlet liner | Use a fresh, deactivated liner. Glass wool in the liner can sometimes promote degradation; consider a liner without glass wool or one with deactivated glass wool. |
| Slow injection speed | A slow injection can increase the residence time of the analyte in the hot inlet, leading to more degradation. Use a fast injection speed. |
| Use of a Programmable Temperature Vaporizer (PTV) inlet | A PTV inlet allows for a gentle temperature ramp, which can significantly reduce the thermal stress on labile compounds like this compound.[5] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound Analysis in Crop Matrices
This protocol is adapted from a method for the determination of this compound and 6-CPA residues in various crop matrices.[1][2]
-
Sample Preparation and Extraction:
-
Homogenize 10 g of the sample matrix.
-
Add 20 mL of a 1:1 (v/v) hexane:toluene solution.
-
Shake vigorously for 30 minutes and centrifuge.
-
Collect the supernatant (organic layer).
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition a silica (B1680970) SPE cartridge with hexane.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a small volume of hexane.
-
Elute this compound with a suitable solvent mixture (e.g., acetone:hexane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Parameters:
| Parameter | Value |
| Column | Poroshell 120 EC-C8 (3.0 x 30 mm, 2.7 µm) |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Gradient | 80% A to 5% A over 0.1 min, hold for 2.4 min, then return to initial conditions |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive |
| MRM Transitions | 114 -> 78 m/z (quantification), 114 -> 51 m/z (confirmation) |
Protocol 2: GC-MS/MS Method for this compound Analysis in Water
This protocol is based on a method for the determination of this compound in water samples.[3][4]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 100 mL of water sample, add a suitable internal standard.
-
Add 20 mL of isohexane and 20 mL of methyl tert-butyl ether (MTBE).
-
Shake vigorously for 1 minute and allow the layers to separate.
-
Collect the organic layer and pass it through sodium sulfate (B86663) to remove residual water.
-
Concentrate the extract to a final volume of 2 mL in xylene.
-
-
GC-MS/MS Parameters:
| Parameter | Value |
| Column | Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 220°C |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Oven Program | 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 2 min) |
| Ionization Mode | Electron Ionization (EI), Positive |
| MRM Transitions | 196 -> 160 m/z (quantification), 194 -> 158 m/z (confirmation) |
Visualizations
References
- 1. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 2. scirp.org [scirp.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. epa.gov [epa.gov]
- 5. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in quantitative analysis of Nitrapyrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Nitrapyrin.
Troubleshooting Guide
This guide addresses common issues encountered during the creation of calibration curves for this compound analysis.
Question: Why is my this compound calibration curve showing poor linearity (R² < 0.995)?
Answer: Poor linearity in your calibration curve can stem from several factors throughout your analytical workflow. Consider the following potential causes and solutions:
-
Standard Preparation:
-
Accuracy of Stock Solution: Ensure the initial weight of the this compound analytical standard is accurate and that it is dissolved in the correct volume of appropriate solvent. Stock solutions of this compound are often prepared in a 4:1 hexane (B92381)/toluene (v/v) mixture.[1]
-
Serial Dilution Errors: Inaccurate dilutions are a common source of non-linearity. Use calibrated pipettes and ensure proper mixing at each dilution step. Calibration standards for LC-MS/MS analysis are typically prepared by diluting a stock solution in 1:1 methanol (B129727)/water (v/v).[1]
-
Standard Stability: this compound solutions in amber bottles are reported to be stable for 148 days at approximately 5°C.[1] Ensure your standards are within their stability period.
-
-
Instrumental Issues:
-
Detector Saturation: If the concentration of your highest standard is too high, it can saturate the detector, leading to a non-linear response. For UV detectors, it is recommended to keep the signal below 1.0 absorbance unit.[2] If using mass spectrometry, check for detector saturation at high concentrations.
-
Inappropriate Detector Settings: For GC-MS, ensure the correct ions are being monitored in Selective Ion Monitoring (SIM) mode. For this compound, quantitative analysis often uses m/z 194, with confirmation ions at m/z 196 and 198.[3]
-
Mobile Phase or Carrier Gas Issues: Inconsistent mobile phase composition in HPLC or fluctuating carrier gas flow in GC can affect retention times and peak areas, leading to poor linearity. Ensure solvents are properly degassed and that gas cylinders have adequate pressure.
-
-
Matrix Effects:
-
Ion Suppression or Enhancement: In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of this compound, affecting the signal response in a non-linear fashion. Significant matrix effects have been observed for this compound and its metabolite 6-CPA in water matrices.[4] Using matrix-matched calibration standards can help to mitigate this issue.[3]
-
Question: I am observing a significant response in my blank samples. What could be the cause?
Answer: A high blank response can be attributed to contamination in your analytical system or reagents. Follow these steps to identify and eliminate the source of contamination:
-
System Contamination:
-
Injector Contamination: The autosampler or injection port may be contaminated. Run a solvent blank to see if the contamination is coming from the injector.
-
Column Contamination: The analytical column may have retained this compound or interfering compounds from previous injections. Flush the column with a strong solvent.
-
Carryover: Inject a blank solvent after your highest concentration standard to check for carryover. For this compound analysis, the response in the reagent blank should be less than 30% of the peak response of the calibration standard at the LOQ concentration.[4]
-
-
Reagent and Glassware Contamination:
-
Solvent Contamination: Use high-purity, HPLC, or GC-grade solvents for mobile phase and sample preparation.
-
Glassware Contamination: Ensure all glassware is thoroughly cleaned and rinsed with an appropriate solvent to remove any residual this compound.
-
Question: My replicate injections are showing poor reproducibility (high %RSD). What should I investigate?
Answer: Poor reproducibility in replicate injections points towards issues with the stability of your analytical system or inconsistent sample introduction.
-
Autosampler Performance:
-
Injection Volume Precision: While autosamplers are generally precise, issues can arise. Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent.[2]
-
Sample Draw Speed: An inappropriate sample draw speed can lead to inconsistent injection volumes.
-
-
System Stability:
-
Column Temperature Fluctuation: Ensure the column oven is maintaining a stable temperature. For GC analysis of this compound, a typical oven temperature program starts at 70°C and ramps up to 320°C.[5] For LC analysis, a column temperature of around 40°C is often used.[1]
-
Flow Rate Instability: Inconsistent flow from the pump in HPLC or mass flow controller in GC will lead to variable peak areas. Check for leaks in the system and ensure the pump is functioning correctly.
-
-
Sample Preparation:
-
Incomplete Dissolution: Ensure the this compound standard is fully dissolved in the solvent before injection.
-
Sample Volatility: If using a volatile solvent, sample evaporation in the autosampler vial can lead to concentration changes over time. Use vial caps (B75204) with septa to minimize evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical concentration ranges for a this compound calibration curve?
A1: The concentration range for a this compound calibration curve depends on the analytical method and the matrix being analyzed. For LC-MS/MS analysis, a typical four-point standard curve may have concentrations at 0.010, 0.0050, 0.0020, and 0.0010 µg/mL.[1] For GC-MS analysis of water samples, the calibration range can be from 0.05 to 1 µg/L.[3]
Q2: What is the recommended analytical technique for this compound quantification?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are robust methods for the quantitative determination of this compound.[1][3] GC-MS is often used for the analysis of this compound in soil and water, while LC-MS/MS is also suitable for various crop matrices.[1][5]
Q3: How should I prepare my samples for this compound analysis?
A3: Sample preparation for this compound analysis typically involves extraction followed by a cleanup step. For water samples, extraction can be performed with a 1:1 (v/v) mixture of hexane and toluene, followed by cleanup using a deactivated silica (B1680970) solid-phase extraction (SPE) column.[3] For agricultural products, extraction with hexane:toluene (1:1, v/v) and cleanup with silica SPE is also a common method.[1]
Q4: What is the main metabolite of this compound and how is it analyzed?
A4: The main metabolite of this compound in plants, soil, and animals is 6-chloropicolinic acid (6-CPA).[1] 6-CPA is more mobile than this compound and is often analyzed alongside the parent compound.[1] The analysis of 6-CPA is typically performed using LC-MS/MS.[3]
Quantitative Data Summary
| Parameter | Value | Analytical Method | Matrix | Reference |
| Limit of Quantitation (LOQ) | 0.05 µg/L | GC/EI-MS | Water | [3] |
| 0.020 µg/g | LC-MS/MS | Agricultural Commodities | [1] | |
| 0.010 µg/g | GC/MS | Soil | [5] | |
| Calibration Curve Range | 0.05 - 1 µg/L | GC/EI-MS | Water | [3] |
| 0.0010 - 0.010 µg/mL | LC-MS/MS | - | [1] | |
| Recovery | 68% - 102% | LC-MS/MS | Agricultural Commodities | [1] |
| Standard Solution Stability | 148 days at ~5°C | - | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions for LC-MS/MS
-
Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of this compound analytical reference standard (corrected for purity) and transfer it to a 50 mL volumetric flask. Dissolve and bring to volume with a 4:1 (v/v) mixture of hexane and toluene.[1]
-
Intermediate Solution (0.10 µg/mL): Prepare an intermediate solution of 0.10 µg/mL this compound in acetone.[1]
-
Calibration Standards: Prepare a series of calibration solutions by taking different volumes of the 0.10 µg/mL intermediate solution and diluting them to the final volume in a 1:1 (v/v) mixture of methanol and water. A typical four-point standard curve can be prepared with concentrations of 0.010, 0.0050, 0.0020, and 0.0010 µg/mL.[1]
-
Storage: Store all solutions in amber bottles at approximately 5°C.[1]
Protocol 2: Sample Preparation of Water for GC-MS Analysis
-
Extraction: Extract a water sample with two portions of a 1:1 (v/v) hexane:toluene mixture.[3]
-
Concentration: Combine the hexane:toluene extracts and evaporate the solvent to less than 1 mL.[3]
-
Cleanup: Perform a cleanup step using a deactivated silica solid-phase extraction (SPE) column.[3]
-
Analysis: Analyze the SPE eluate containing this compound by gas chromatography with electron-impact mass spectrometry (GC/EI-MS).[3]
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for a poor this compound calibration curve.
References
- 1. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 2. Method Linearity | Separation Science [sepscience.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
Best practices for long-term storage of Nitrapyrin analytical standards
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term storage of Nitrapyrin analytical standards. Adherence to these guidelines is crucial for maintaining the integrity and stability of the standards, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound analytical standards?
A1: The optimal storage temperature for this compound analytical standards depends on their form (neat solid vs. solution). For neat, crystalline this compound, storage in a refrigerator is recommended.[1] Solutions of this compound have shown stability for extended periods under refrigeration. For instance, solutions have been found to be stable for 148 days at approximately 5°C.[2][3] For standards dissolved in methanol (B129727) at a concentration of 1000 µg/mL, freezing at temperatures below -10°C is advised.[4] In some research settings, samples containing this compound have been stored at approximately -20°C.[5]
Q2: What is the best solvent for preparing and storing this compound standard solutions?
A2: The choice of solvent depends on the intended application. Acetone is commonly used to prepare initial stock solutions.[3][5] For preparing calibration solutions for LC-MS/MS analysis, mixtures of methanol and water are frequently utilized.[2][3] Commercially available this compound standards are also offered as solutions in methanol.[4]
Q3: What type of container should be used for storing this compound standards?
A3: To protect this compound from degradation, it is highly recommended to use amber glass bottles or vials.[2][3] This is because this compound can be sensitive to light. For volatile standards in general, it is best practice to use sealed containers, such as vials with crimp seals or screw-caps with PTFE septa, to prevent evaporation.[6] It is also important to avoid using unlined containers for storage.[7]
Q4: How long can I expect my this compound standard to be stable under proper storage conditions?
A4: The stability of this compound standards is dependent on the storage conditions. Solutions of this compound have been demonstrated to be stable for at least 148 days when stored at around 5°C in amber bottles.[2][3] In studies involving crop matrices, residues of this compound have been found to be stable for up to 307 days.[8]
Q5: Are there any specific handling precautions I should take when working with this compound standards?
A5: Yes, proper handling is crucial. When working with volatile analytical standards like this compound, it is recommended to keep the standard at its recommended storage temperature until you are ready to open the container. Allowing the standard to warm to room temperature before opening can lead to the evaporative loss of the compound. It is also advisable to cool new vials before transferring the standard solution. Standard laboratory safety protocols, including the use of personal protective equipment, should always be followed.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or drifting calibration curve | Standard degradation due to improper storage (temperature, light exposure). | 1. Verify storage temperature and ensure standards are protected from light by using amber vials. 2. Prepare fresh calibration standards from a stock solution that has been stored correctly. 3. If the stock solution is old, consider using a new analytical standard. |
| Low analytical signal or recovery | Evaporation of solvent, leading to a more concentrated standard than labeled. Adsorption of the analyte to the container surface. | 1. Ensure containers are properly sealed. For volatile standards, use vials with PTFE septa.[6] 2. Avoid opening standards at room temperature to minimize evaporative loss. 3. Use silanized glass vials to prevent adsorption to glass surfaces. |
| Appearance of unknown peaks in chromatogram | Degradation of the this compound standard. | 1. Confirm the identity of the degradation products by mass spectrometry if possible. 2. Prepare a fresh stock solution from a new standard. 3. Review storage and handling procedures to prevent future degradation. |
| Precipitate formation in the standard solution upon cooling | The solvent's capacity to dissolve this compound is reduced at lower temperatures. | 1. Allow the solution to slowly warm to room temperature and gently sonicate to redissolve the precipitate before use. 2. If the issue persists, consider preparing a more dilute stock solution or using a different solvent system with better solubility at the storage temperature. |
Data Presentation
Table 1: Summary of Recommended Long-Term Storage Conditions for this compound Analytical Standards
| Parameter | Recommendation | Source |
| Storage Temperature (Neat Standard) | Refrigerator | [1] |
| Storage Temperature (In Solution) | ~5°C or Freeze (< -10°C) | [2][3][4] |
| Recommended Solvents for Stock Solution | Acetone, Methanol | [3][4][5] |
| Recommended Solvents for Working/Calibration Standards | Methanol/Water Mixtures | [2][3] |
| Container Type | Amber Glass Vials/Bottles with proper seals (e.g., PTFE septa) | [2][3][6] |
| Reported Stability (In Solution) | Stable for at least 148 days at ~5°C | [2][3] |
Experimental Workflow
The following diagram illustrates the recommended workflow for the long-term storage and handling of this compound analytical standards to ensure their integrity.
Caption: Workflow for this compound standard storage and handling.
References
- 1. This compound | C6H3Cl4N | CID 16004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 4. accustandard.com [accustandard.com]
- 5. epa.gov [epa.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. nj.gov [nj.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. hpc-standards.com [hpc-standards.com]
Validation & Comparative
A Comparative Analysis of Nitrapyrin and Dicyandiamide (DCD) as Nitrification Inhibitors
Introduction
Nitrification, the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), is a critical process in the global nitrogen cycle. However, in agricultural systems, the rapid conversion of ammonium-based fertilizers to nitrate can lead to significant nitrogen losses through leaching and denitrification, resulting in reduced fertilizer efficiency and negative environmental impacts. Nitrification inhibitors are chemical compounds designed to slow this conversion by targeting the microorganisms responsible for the first step of nitrification. This guide provides an objective comparison of two widely used nitrification inhibitors: Nitrapyrin and dicyandiamide (B1669379) (DCD). We will delve into their mechanisms of action, present comparative efficacy data from various studies, outline experimental protocols for their evaluation, and discuss factors that influence their performance.
Mechanism of Action
Both this compound and DCD function by inhibiting the first and rate-limiting step of nitrification: the oxidation of ammonia (B1221849) to hydroxylamine, which is catalyzed by the enzyme ammonia monooxygenase (AMO). This enzyme is found in ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).
-
This compound: The precise inhibitory mechanism of this compound (2-chloro-6-(trichloromethyl) pyridine) is not fully resolved, but it is believed to act as a copper chelator.[1][2] By binding to the copper-containing active site of the AMO enzyme, it deactivates the enzyme and blocks the oxidation of ammonia.[1][3]
-
Dicyandiamide (DCD): DCD also targets the AMO enzyme of AOB.[4][5] Its mechanism involves blocking the bacterial enzymes essential for the oxidation of ammonia, thereby slowing down the nitrification process.[5][6]
The following diagram illustrates the nitrification pathway and the points of inhibition for both compounds.
References
A Comparative Analysis of Nitrapyrin and 3,4-dimethylpyrazole phosphate (DMPP) as Nitrification Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two leading nitrification inhibitors, Nitrapyrin and 3,4-dimethylpyrazole phosphate (B84403) (DMPP). The information presented is collated from various scientific studies to aid in the selection and application of these compounds in research and agricultural settings. The focus is on their comparative performance, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction and Mechanism of Action
Nitrogen is a critical nutrient for plant growth, but a significant portion of applied nitrogen fertilizer can be lost from the soil through nitrate (B79036) (NO₃⁻) leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1] Both processes are driven by nitrification, the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (NO₃⁻).[1] Nitrification inhibitors (NIs) are chemical compounds applied with nitrogen fertilizers to slow this conversion, thereby retaining nitrogen in the more stable ammonium form for a longer duration.[1]
This compound, the first commercially introduced NI, and the more recently developed DMPP, are two of the most widely used and researched inhibitors.[2] Both compounds primarily function by inhibiting the first and rate-limiting step of nitrification: the oxidation of ammonium to nitrite (B80452) (NO₂⁻).[1] This step is catalyzed by the enzyme ammonia (B1221849) monooxygenase (AMO), which is present in ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).[1][3]
The proposed mechanisms of action involve interference with the copper (Cu) cofactor essential for AMO enzyme activity.[4] this compound and pyrazole-based inhibitors like DMPP are thought to act as copper chelators, binding to the Cu in the active site of the AMO enzyme and deactivating it.[3][4] This targeted inhibition slows the overall rate of nitrification.[1]
References
Persistence of Nitrapyrin and DMPP in Different Soil Types: A Comparative Analysis
A comprehensive guide for researchers on the comparative persistence of two key nitrification inhibitors, nitrapyrin and 3,4-dimethylpyrazole phosphate (B84403) (DMPP), in diverse soil environments. This document synthesizes experimental data on their degradation kinetics and outlines the methodologies for their evaluation.
Nitrification inhibitors are crucial agricultural tools for enhancing nitrogen fertilizer efficiency and mitigating environmental nitrogen losses. Understanding their persistence in soil is paramount for optimizing their application and predicting their efficacy. This guide provides a comparative analysis of two widely used nitrification inhibitors, this compound and DMPP, focusing on their persistence across various soil types.
Comparative Persistence of this compound and DMPP
The persistence of this compound and DMPP in soil is influenced by a multitude of factors, including soil organic matter content, clay content, pH, and temperature.[1][2][3] Generally, this compound tends to exhibit longer persistence in soils with higher organic matter content, while its degradation is faster in soils with low organic matter.[1][4] Conversely, the efficacy of DMPP can be influenced by soil electrical conductivity (EC) and soil organic carbon (SOC), which are identified as dominant factors influencing its performance.[2][5]
The half-life of these inhibitors, a key indicator of their persistence, varies significantly across different soil types and environmental conditions.
| Nitrification Inhibitor | Soil Type/Condition | Half-life (days) | Temperature (°C) | Application Rate | Reference |
| This compound | Not specified | 10 ± 2 | Not specified | Not specified | [6] |
| This compound | Not specified | 18–29 | 15 | 3 and 6 mg/kg soil | [6] |
| This compound | Not specified | 22 | 21 | Not specified | [1] |
| This compound | Not specified | 92 | 4 | Not specified | [1] |
| DMPP | Not specified | 9.2 ± 0.3 | Not specified | Not specified | [6] |
| DMPP | Not specified | 12–17 | 15 | 2.5 and 5 mg/kg soil | [6] |
| DMPP | Clay Loam | 21-28 | Not specified | Normal and double recommended rates | [6] |
Factors Influencing Persistence
Several edaphic and environmental factors significantly impact the degradation and persistence of this compound and DMPP in soil:
-
Soil Organic Matter and Clay Content: Higher organic matter and clay content can increase the sorption of both inhibitors, which can either protect them from microbial degradation, thus increasing persistence, or reduce their bioavailability and efficacy.[1][7][8] this compound persistence is notably greater in soils with high organic matter.[4] For DMPP, adsorption to inorganic soil surfaces, influenced by clay and silt content, plays a major role in its efficiency.[7]
-
Soil pH: Soil pH affects both the chemical and microbial degradation of these compounds. DMPP persistence is generally greater in acidic soils.[1] The degradation rate of this compound has been shown to increase with pH.[1]
-
Temperature: Temperature is a critical factor, with higher temperatures generally leading to faster degradation of both inhibitors.[1][9] The half-life of this compound, for instance, can decrease from 92 days at 4°C to 22 days at 21°C.[1]
-
Application Rate: Higher application rates of both this compound and DMPP have been observed to lead to longer persistence, likely due to a saturation of the microbial degradation capacity.[4][6]
Experimental Protocol for Assessing Persistence
The following outlines a generalized experimental protocol for determining the persistence of nitrification inhibitors in soil, based on common methodologies cited in the literature.
1. Soil Sample Collection and Preparation:
-
Collect soil samples from the desired locations and depths.
-
Sieve the soil to remove large debris and homogenize the sample.
-
Characterize the soil for key properties such as texture (sand, silt, clay content), pH, organic matter content, and microbial biomass.
2. Inhibitor Application and Incubation:
-
Treat soil samples with the nitrification inhibitors (this compound and DMPP) at specified application rates. An untreated control group should also be prepared.
-
If studying the interaction with fertilizers, apply an ammonium-based fertilizer to all samples.
-
Adjust the soil moisture to a predetermined level (e.g., a percentage of water-holding capacity).
-
Incubate the treated and control soil samples in a controlled environment at a constant temperature.
3. Sample Extraction and Analysis:
-
At regular time intervals, collect subsamples from each treatment group.
-
Extract the nitrification inhibitors from the soil samples using an appropriate solvent.
-
Analyze the concentration of the remaining inhibitor in the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
4. Data Analysis:
-
Plot the concentration of the nitrification inhibitor against time for each treatment.
-
Calculate the degradation rate and the half-life (t½) of the inhibitor in each soil type by fitting the data to a kinetic model (e.g., first-order kinetics).
Experimental Workflow Diagram
Caption: Experimental workflow for assessing nitrification inhibitor persistence.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering the Interactions in the Root–Soil Nexus Caused by Urease and Nitrification Inhibitors: A Review | MDPI [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Nitrification Inhibitors
The development and application of nitrification inhibitors are critical in agriculture to improve nitrogen fertilizer efficiency and minimize environmental impacts such as nitrate (B79036) leaching and nitrous oxide emissions.[1][2] To ensure the accuracy and reliability of data in research and product development, robust analytical methods for quantifying these inhibitors in various matrices like soil, water, and fertilizers are essential. Cross-validation of these analytical methods is a crucial step to confirm that different techniques or laboratories produce comparable and reliable results.[3][4]
This guide provides a comparative overview of common analytical methods for two widely used nitrification inhibitors, Dicyandiamide (DCD) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP). It includes detailed experimental protocols, performance data, and a workflow for the cross-validation process to assist researchers, scientists, and professionals in the field.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of comparing two or more distinct analytical methods to ensure they provide equivalent results for the same sample.[4] This is a critical procedure when a new method is introduced to replace an existing one, when methods are transferred between different laboratories, or when data from various analytical techniques need to be compared.[3][4] The primary goal is to demonstrate that an alternative analytical method is as reliable as the reference method.[4] The process involves analyzing the same set of quality control samples with both methods and comparing the outcomes.[3]
Key Analytical Techniques for Nitrification Inhibitor Quantification
The primary analytical techniques for quantifying nitrification inhibitors like DCD and DMPP are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with Mass Spectrometry (MS).[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating and quantifying a broad range of compounds.[4] It is particularly well-suited for non-volatile and thermally unstable molecules, making it a common choice for many nitrification inhibitors.[4][5][6] HPLC can be paired with various detectors, such as Ultraviolet (UV) or Mass Spectrometry (MS), to achieve the desired sensitivity and selectivity.[7]
-
Gas Chromatography (GC): GC is an effective method for the separation and analysis of volatile and thermally stable compounds.[4][8] For certain nitrification inhibitors or their degradation products that are volatile, GC can offer high separation efficiency and rapid analysis times.[6][7][9] Similar to HPLC, GC is often coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and identification.[7][8]
Data Presentation: A Comparative Summary of Analytical Methods
The following table summarizes the performance of various analytical methods for the quantification of DCD and DMPP in different matrices.
| Analyte | Method | Matrix | Limit of Quantitation (LOQ) / Limit of Detection (LOD) | Linearity (R²) | Recovery (%) | RSD (%) |
| DCD | HPLC-UV | Fertilizers | Not Specified | >0.999 | Not Specified | <1.5 |
| DCD | HPLC | Milk Powder | LOD: Not specified, LOQ: 0.05 µg/mL | >0.999 | 98-102 | 1.01 |
| DCD | DART/Q-TOF MS/MS | Milk Powder | LOD: 100 µg/kg | 0.9997 | 80.08-106.47 | 3.0-5.4 |
| DCD | Electrochemical | Dairy and Water | LOD: 3 µM | 0.989 | Not Specified | Not Specified |
| DMPP | HPLC | Fertilizers | Not specified, Range: 0.5-50 µg/mL | 0.9999 | 102 | Not Specified |
| DMPP | LC-MS/MS | Soil | 0.5 ng/g | >0.99 | 85-115 | <15 |
Experimental Protocols
Below are detailed methodologies for the analysis of DCD and DMPP.
1. Analysis of Dicyandiamide (DCD) in Milk Powder by HPLC [10]
-
Sample Preparation:
-
Weigh 1.0 g of milk powder into a 10 mL centrifuge tube.
-
Add 2.0 mL of deionized water and vortex for 2 minutes.
-
Add 8.0 mL of acetonitrile (B52724) and vortex for an additional 20 minutes.
-
Centrifuge the mixture for 10 minutes at 10,000 rpm.
-
Filter the supernatant through a 0.45 µm filter prior to analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: Dionex IonPac ICE AS1.
-
Mobile Phase: A suitable aqueous/organic mobile phase.
-
Flow Rate: As per column specifications.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: Specified by the method.
-
2. Analysis of 3,4-Dimethylpyrazole Phosphate (DMPP) in Soil by LC-MS/MS [1][11]
-
Sample Preparation:
-
A specific weight of the soil sample is extracted with a suitable solvent.
-
The extraction can be enhanced using sonication or shaking.
-
The extract is then centrifuged, and the supernatant is collected.
-
The supernatant is filtered through a syringe filter (e.g., 0.22 µm) into an HPLC vial.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid.
-
Flow Rate: Typically between 0.2 to 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DMPP and an internal standard.
-
3. Analysis of 3,4-Dimethylpyrazole Phosphate (DMPP) in Fertilizers by HPLC [12]
-
Sample Preparation:
-
Weigh 1.00 g of the fertilizer into a 200 mL screw-capped Erlenmeyer flask.[12]
-
Add 100 mL of water and stir for 10 minutes using a magnetic stirrer.[12]
-
Allow the solution to stand, then transfer a portion of the supernatant to a 1.5 mL centrifuge tube.[12]
-
Centrifuge at approximately 8,000 to 10,000 x g for about 5 minutes.[12]
-
Use the resulting supernatant as the sample for analysis.[12]
-
-
Chromatographic Conditions:
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for nitrification inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A meta-analysis to examine whether nitrification inhibitors work through selectively inhibiting ammonia-oxidizing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 12. shodex.com [shodex.com]
A Comparative Review of Nitrification Inhibitor Performance in Agricultural Systems
For Researchers, Scientists, and Drug Development Professionals
The intensification of agricultural practices to meet global food demands has led to increased nitrogen (N) fertilizer use. However, the efficiency of N uptake by crops is often low, leading to significant environmental and economic losses. A substantial portion of applied nitrogen is lost from the soil through processes like nitrate (B79036) leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas. Nitrification inhibitors are chemical compounds designed to slow the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (NO₃⁻), thereby retaining nitrogen in the less mobile ammonium form for longer periods. This guide provides a comparative analysis of the performance of three widely used nitrification inhibitors: Dicyandiamide (DCD), 3,4-dimethylpyrazole phosphate (B84403) (DMPP), and Nitrapyrin. The evaluation is based on their impact on nitrous oxide emissions and crop yields, supported by a summary of experimental data and methodologies.
Performance Comparison of Nitrification Inhibitors
The efficacy of nitrification inhibitors is influenced by a multitude of factors including soil type, pH, temperature, and moisture content.[1][2] The following tables summarize the reported performance of DCD, DMPP, and this compound in reducing N₂O emissions and increasing crop yields under various conditions.
Table 1: Reduction in Nitrous Oxide (N₂O) Emissions
| Nitrification Inhibitor | Average N₂O Emission Reduction (%) | Range of Reduction (%) | Key Influencing Factors | Supporting Studies |
| Dicyandiamide (DCD) | 30 - 47% | 17 - 86% | More effective in clay and loamy soils.[3][4] Efficacy can be lower in soils with high temperature, clay, and organic matter content.[5] | [3][4][6][7][8][9][10][11] |
| 3,4-dimethylpyrazole phosphate (DMPP) | 35 - 60% | 16 - 88% | More effective in sandy soils.[3][4][12] Performance can be influenced by soil temperature.[13] Cadmium contamination can reduce efficacy.[14] | [3][4][6][7][8][9][10][12][13][14][15] |
| This compound | 28 - 69% | 28 - 88% | Effectiveness can vary based on soil type and temperature.[16][17] | [6][16][17][18] |
Table 2: Impact on Crop Yield
| Nitrification Inhibitor | Average Crop Yield Increase (%) | Range of Increase (%) | Crop Type | Supporting Studies |
| Dicyandiamide (DCD) | 6.5 - 9.1% | -20 - 207% (High variability) | Wheat, Maize, Pasture | [5][7][10][19][20] |
| 3,4-dimethylpyrazole phosphate (DMPP) | 1.2% (Not always significant) | No significant impact in some studies | General | [7][10][20] |
| This compound | 7 - 31% | 4 - 34% | Maize, Rice, Vegetables | [16][17][18][21][22] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating nitrification inhibitors, the following diagrams illustrate the nitrification pathway and a typical experimental workflow.
Experimental Protocols
The following sections outline the generalized methodologies for key experiments cited in the literature on nitrification inhibitor performance. Specific parameters may vary between individual studies.
Soil Incubation Study for Nitrification Inhibition Assessment
This laboratory-based method is used to evaluate the potential of a compound to inhibit nitrification under controlled conditions.
-
Soil Preparation: Soil is collected from the target field, air-dried, and sieved to ensure homogeneity. The water holding capacity (WHC) is determined, and the soil is pre-incubated at a specific temperature (e.g., 25°C) for a period (e.g., 7 days) to stabilize microbial activity.[23]
-
Treatment Application: A known amount of an ammonium-based fertilizer (e.g., ammonium sulfate) is added to the soil. The nitrification inhibitor being tested is applied at a predetermined concentration, often as a percentage of the applied nitrogen.[24] Control treatments include soil with fertilizer only and soil without any additions.
-
Incubation: The treated soil samples are placed in incubation vessels and maintained at a constant temperature and moisture level (e.g., 60% WHC) in the dark for a specific duration (e.g., 28 to 120 days).[23][25]
-
Soil Sampling and Analysis: Sub-samples of soil are taken at regular intervals throughout the incubation period. The concentrations of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) are determined using methods such as extraction with 2M KCl followed by colorimetric analysis or ion chromatography.[23][26]
-
Calculation of Inhibition: The percentage of nitrification inhibition is calculated by comparing the net nitrate production in the inhibitor-treated soil to that in the control (fertilizer only) soil.
Measurement of Nitrous Oxide (N₂O) Emissions using the Closed Chamber Method
This technique is widely used for measuring the flux of greenhouse gases from the soil surface in both laboratory and field settings.
-
Chamber Design and Deployment: Static, non-flow-through chambers, typically made of opaque PVC or stainless steel, are inserted into the soil to a shallow depth.[27][28] The chambers have a sealed lid with a sampling port.
-
Gas Sampling: At the time of measurement, the chambers are closed. Gas samples are collected from the chamber headspace at specific time intervals (e.g., 0, 20, 40, and 60 minutes) using a gas-tight syringe.[29][30]
-
Gas Analysis: The collected gas samples are analyzed for N₂O concentration using a gas chromatograph equipped with an electron capture detector (ECD).[28]
-
Flux Calculation: The rate of N₂O emission (flux) is calculated from the linear or non-linear increase in N₂O concentration inside the chamber over time, taking into account the chamber volume and the soil surface area it covers.[29][31]
-
Cumulative Emissions: To determine the total N₂O loss over a cropping season, flux measurements are taken repeatedly, and the cumulative emissions are calculated by integrating the flux rates over time.
Field Trials for Crop Yield and Nitrogen Uptake Assessment
Field experiments are essential for evaluating the performance of nitrification inhibitors under real-world agricultural conditions.
-
Experimental Design: Field plots are established in a randomized complete block design with multiple replicates for each treatment.[10] Treatments typically include a control (no nitrogen), a standard fertilizer treatment, and fertilizer treatments with different nitrification inhibitors.
-
Fertilizer and Inhibitor Application: Fertilizers and nitrification inhibitors are applied to the plots according to the experimental design, often at locally recommended rates.[10]
-
Crop Management: The crop is planted, managed, and harvested according to standard agricultural practices for the region.
-
Data Collection:
-
Crop Yield: At maturity, the crop from a designated area within each plot is harvested, and the grain or biomass yield is determined.[10]
-
Nitrogen Uptake: Sub-samples of the harvested plant material (grain and straw) are analyzed for their total nitrogen content. The total nitrogen uptake is calculated by multiplying the dry matter yield by the nitrogen concentration.[10]
-
-
Statistical Analysis: The collected data on crop yield and nitrogen uptake are statistically analyzed to determine the significance of the effects of the different nitrification inhibitor treatments.
Conclusion
Nitrification inhibitors, particularly DCD, DMPP, and this compound, have demonstrated considerable potential in mitigating nitrous oxide emissions from agricultural soils and, in some cases, improving crop yields. The data indicates that the effectiveness of each inhibitor is highly dependent on specific environmental and management factors. While DCD and DMPP have been extensively studied, with their performance varying across different soil textures, this compound also shows promise in reducing nitrogen losses and enhancing crop productivity.
For researchers and professionals in drug development, the presented data and methodologies provide a foundation for the comparative assessment of existing and novel nitrification inhibitors. Future research should focus on developing inhibitors with broader efficacy across diverse soil and climatic conditions, as well as conducting comprehensive life cycle assessments to evaluate their overall environmental and economic benefits. The continued development and strategic implementation of effective nitrification inhibitors will be a crucial component in the pursuit of a more sustainable and nitrogen-efficient agricultural future.
References
- 1. climatexchange.org.uk [climatexchange.org.uk]
- 2. ecologic.eu [ecologic.eu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dicyandiamide has more inhibitory activities on nitrification than thiosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficiency of two nitrification inhibitors (dicyandiamide and 3, 4-dimethypyrazole phosphate) on soil nitrogen transformations and plant productivity: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bg.copernicus.org [bg.copernicus.org]
- 11. (PDF) Effects of nitrification inhibitors (DCD and DMPP) on nitrous oxide emission, crop yield and nitrogen uptake in a wheat-maize cropping system (2013) | Chunyan Liu | 195 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the effectiveness of 3, 4-dimethylpyrazole phosphate (DMPP) inhibitor in mitigating N2O emissions from contrasting Cd-contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3,4-Dimethylpyrazol phosphate effect on nitrous oxide, nitric oxide, ammonia, and carbon dioxide emissions from grasslands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Relationship between this compound and varying nitrogen application rates with nitrous oxide emissions and nitrogen use efficiency in a maize field - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DCD: Research Findings | NutrientStar [nutrientstar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Effect of the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP) on N-turnover, the N2O reductase-gene nosZ and N2O:N2 partitioning from agricultural soils [iris.unibas.it]
- 25. mdpi.com [mdpi.com]
- 26. Ultraviolet spectrophotometric determination of nitrate: detecting nitrification rates and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cppse.embrapa.br [cppse.embrapa.br]
- 28. researchgate.net [researchgate.net]
- 29. ars.usda.gov [ars.usda.gov]
- 30. Frontiers | Non-flow-through static (closed chamber) method for sampling of greenhouse gases in crop production systems [frontiersin.org]
- 31. ars.usda.gov [ars.usda.gov]
Nitrapyrin's Impact on Crop Yield: A Meta-Analysis and Comparative Guide to Nitrification Inhibitors
For researchers, scientists, and agricultural professionals, optimizing nitrogen use efficiency is a critical aspect of sustainable crop production. Nitrification inhibitors, such as nitrapyrin, play a pivotal role in this endeavor by delaying the bacterial conversion of ammonium (B1175870) to nitrate (B79036), thereby reducing nitrogen loss and enhancing its availability to crops. This guide provides a comprehensive meta-analysis of this compound's effect on crop yield and objectively compares its performance with two other widely used nitrification inhibitors: dicyandiamide (B1669379) (DCD) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP), supported by experimental data.
Performance Comparison of Nitrification Inhibitors
A meta-analysis of numerous studies reveals that nitrification inhibitors can significantly increase crop yields, though the effectiveness varies with the specific compound, crop type, and environmental conditions.
On average, a meta-evaluation of this compound showed a 7% increase in corn yield.[1] Another meta-analysis indicated that the use of nitrification and urease inhibitors, in general, led to a 7.5% increase in crop yield.[2] The effectiveness of this compound can be variable, with one meta-analysis showing that it changed crop yield by a range of -20% to as high as 207%.[3][4]
Substantial research has also been conducted on DCD and DMPP. A meta-analysis comparing these two inhibitors found that DCD was more effective than DMPP in increasing overall plant productivity, showing a significant 6.5% increase in crop yield, while DMPP's effect was not statistically significant across all conditions.[5] However, DMPP was found to significantly increase crop yield by 9.4% in alkaline soils.[5] In studies on a wheat-maize rotation, both DCD and DMPP tended to increase crop yield and nitrogen uptake.[6]
The following tables summarize the quantitative data on the performance of this compound, DCD, and DMPP from various meta-analyses and comparative studies.
| Nitrification Inhibitor | Average Crop Yield Increase (%) | Key Findings and Conditions | References |
| This compound | 7% (Corn) | A meta-evaluation focused on corn production in the Midwestern USA.[1] | [1] |
| 7.5% (General) | A meta-analysis on both nitrification and urease inhibitors across various crops.[2] | [2] | |
| 4% - 13% (Maize Biomass) | Increased maize biomass yield in a study in Iran.[7][8] | [7][8] | |
| 34% (Maize under waterlogging) | Significantly increased grain yield in waterlogged soil conditions.[9] | [9] | |
| Dicyandiamide (DCD) | 6.5% (General) | A meta-analysis found DCD to be more effective than DMPP in increasing overall plant productivity.[5] | [5] |
| 38% (Maize) | A meta-analysis showed DCD improved maize yield.[10] | [10] | |
| No significant impact | Some studies and a literature review reported no consistent beneficial impact on wheat and corn yields.[11] | [11] | |
| 3,4-Dimethylpyrazole Phosphate (DMPP) | 1.2% (General, Not Significant) | A meta-analysis showed a non-significant overall effect on crop yield.[5] | [5] |
| 9.4% (in Alkaline Soils) | The same meta-analysis found a significant yield increase in alkaline soil conditions.[5] | [5] | |
| No significant difference (Maize) | A two-season field study on maize showed no significant difference in grain yield compared to urea (B33335) alone at the same N rate.[12] | [12] | |
| No significant difference (Rice) | A study in subtropical China found no significant difference in rice yields with DMPP application.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for field studies evaluating the efficacy of this compound, DCD, and DMPP.
This compound Field Trial Methodology
A typical field experiment to evaluate this compound's effect on maize yield would involve a randomized complete block design with multiple replications.[7][8]
-
Treatments:
-
Control (No Nitrogen fertilizer)
-
Urea fertilizer alone (e.g., 150 kg N ha⁻¹)
-
Urea fertilizer + this compound (e.g., 150 kg N ha⁻¹ + 525 g ha⁻¹ this compound)
-
-
Plot Size: Representative plot sizes, for instance, 5m x 6m, are used.
-
Application: The nitrogen fertilizer and this compound are typically broadcast and incorporated into the soil before planting. In some studies, this compound is mixed uniformly with urea and incorporated via ploughing.[9] For liquid formulations, it can be injected with anhydrous ammonia.
-
Crop: Maize (Zea mays L.) is a common test crop.
-
Data Collection:
-
Soil samples are collected at various growth stages to analyze for ammonium (NH₄⁺) and nitrate (NO₃⁻) concentrations.
-
Plant tissue samples are taken to determine nitrogen uptake.
-
At maturity, grain yield and biomass are harvested from a central area of each plot to avoid edge effects.
-
-
Statistical Analysis: Analysis of variance (ANOVA) is used to determine the statistical significance of the treatment effects on crop yield and other parameters.
Dicyandiamide (DCD) Field Trial Methodology
Field studies assessing DCD often focus on pasture or cereal crops and involve measurements of nitrogen transformations, emissions, and leaching, in addition to yield.[14][15][16]
-
Treatments:
-
Control (No Nitrogen)
-
Urea or Ammonium Sulphate fertilizer alone
-
Urea or Ammonium Sulphate fertilizer + DCD (e.g., at a rate of 10 kg DCD ha⁻¹)
-
-
Experimental Design: A randomized block design with multiple replicates is standard.
-
Application: DCD is often applied as a coating on solid nitrogen fertilizers or mixed with liquid fertilizers and applied to the soil surface or injected.
-
Data Collection:
-
Periodic soil sampling to measure mineral N (NH₄⁺ and NO₃⁻) concentrations and DCD persistence.
-
Measurement of nitrous oxide (N₂O) emissions using static or dynamic chambers.
-
Collection of leachate using lysimeters to determine nitrate leaching.
-
Pasture or crop biomass is harvested at regular intervals or at the end of the season to determine yield.
-
-
Statistical Analysis: Data are analyzed using ANOVA to assess the effects of DCD on the measured parameters.
3,4-Dimethylpyrazole Phosphate (DMPP) Field Trial Methodology
Field experiments with DMPP often compare its efficacy with standard nitrogen fertilization and sometimes with other nitrification inhibitors.[12][13]
-
Treatments:
-
Control (No N fertilizer)
-
Urea or another ammonium-based fertilizer alone (at optimal and/or excessive rates)
-
Urea + DMPP (DMPP is often applied at a rate of 0.5% to 1.5% of the applied N)
-
-
Experimental Design: A randomized complete block design is typically employed.
-
Application: DMPP is co-applied with the nitrogen fertilizer. It can be granulated with solid fertilizers or mixed with liquid fertilizers.
-
Data Collection:
-
Soil solution sampling at depth using ceramic cups or other soil water samplers to monitor nitrate leaching.
-
Measurement of soil inorganic nitrogen (NH₄⁺ and NO₃⁻) throughout the growing season.
-
At crop maturity, grain yield and total biomass are determined.
-
-
Statistical Analysis: The significance of the treatment effects on yield, nitrogen uptake, and leaching is determined using ANOVA.
Visualizing the Research Process and Nitrogen Cycle
To better understand the workflow of a typical field experiment and the logical flow of a meta-analysis, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of Nitrogen Fertilization and Nitrification Inhibitors in the Irrigated Wheat Fields [mdpi.com]
- 3. Influences of split application and nitrification inhibitor on nitrogen losses, grain yield, and net income for summer maize production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Influences of split application and nitrification inhibitor on nitrogen losses, grain yield, and net income for summer maize production [frontiersin.org]
- 5. Efficiency of two nitrification inhibitors (dicyandiamide and 3, 4-dimethypyrazole phosphate) on soil nitrogen transformations and plant productivity: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BG - Effects of nitrification inhibitors (DCD and DMPP) on nitrous oxide emission, crop yield and nitrogen uptake in a wheatâmaize cropping system [bg.copernicus.org]
- 7. Effects of the nitrification inhibitor this compound and tillage practice on yield-scaled nitrous oxide emission from a maize field in Iran [kerwa.ucr.ac.cr]
- 8. researchgate.net [researchgate.net]
- 9. This compound Mitigates Nitrous Oxide Emissions, and Improves Maize Yield and Nitrogen Efficiency under Waterlogged Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mediation of gaseous emissions and improving plant productivity by DCD and DMPP nitrification inhibitors: Meta-analysis of last three decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCD: Research Findings | NutrientStar [nutrientstar.org]
- 12. Effect of a nitrification inhibitor (DMPP) [3,4-dimethylpyrazole phosphate] on nitrate leaching and maize yield during two growing seasons | Spanish Journal of Agricultural Research [sjar.revistas.csic.es]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Nitrapyrin's Inhibitory Effects on Ammonia-Oxidizing Archaea (AOA) vs. Ammonia-Oxidizing Bacteria (AOB): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrapyrin is a widely used nitrification inhibitor that plays a crucial role in improving nitrogen use efficiency in agriculture by delaying the microbial oxidation of ammonium (B1175870) to nitrite. This process is primarily carried out by two distinct groups of microorganisms: ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB). Understanding the differential inhibitory effects of this compound on these two groups is essential for optimizing its application and predicting its environmental impact. This guide provides a comparative analysis of this compound's efficacy against AOA and AOB, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Effects
The inhibitory effect of this compound on AOA and AOB has been evaluated in both pure culture and soil microcosm studies. The following table summarizes key quantitative findings from the literature.
| Organism Type | Representative Species/Study Type | Parameter | Value | Key Findings |
| AOA | Ca. Nitrososphaera viennensis (Pure Culture) | EC50 | 118.1 ± 20.1 μM[1][2] | This compound demonstrated a moderate inhibitory effect on this AOA strain.[1][2][3] |
| AOB | Nitrosospira multiformis (Pure Culture) | Inhibition | Very weak at maximal soluble concentration[1][2][3] | In contrast to its effect on the tested AOA, this compound had a minimal inhibitory effect on this AOB strain in pure culture.[1][2][3] |
| AOB | Soil Microcosm Studies | Abundance (amoA gene copies) | Significant reduction | Multiple studies have shown that this compound application leads to a significant decrease in the abundance of AOB in various soil types.[4][5][6][7] |
| AOA | Soil Microcosm Studies | Abundance (amoA gene copies) | No significant change or increase | In soil microcosm experiments, the application of this compound often does not reduce AOA abundance and can sometimes lead to an increase, possibly due to reduced competition from AOB.[4][5] One study, however, did report inhibitory effects on AOA in a yellow clay paddy soil.[8] |
Note: EC50 (Effective Concentration 50) is the concentration of an inhibitor that causes a 50% reduction in a measured activity.
Experimental Protocols
Validating the inhibitory effect of this compound on AOA and AOB involves a combination of controlled laboratory experiments and molecular techniques. Below are detailed methodologies for key experiments.
Soil Microcosm Incubation for Assessing this compound's Effect
This method evaluates the impact of this compound on the nitrification process and the abundance of AOA and AOB in a controlled soil environment.
a. Soil Preparation and Treatment Application:
-
Collect fresh soil from the target field, removing any large debris and roots, and sieve it through a 2 mm mesh.
-
Pre-incubate the soil at a constant temperature (e.g., 25°C) and moisture level (e.g., 50-60% of water holding capacity) for 7-10 days to stabilize microbial activity.
-
Distribute a standardized amount of the pre-incubated soil into individual microcosm containers (e.g., sterile glass jars).
-
Prepare treatment groups, including a control (no additions), a nitrogen fertilizer control (e.g., ammonium sulfate), and a treatment with nitrogen fertilizer plus this compound at a specified concentration.
-
Apply the respective treatments to the soil in the microcosms and thoroughly mix. Adjust the moisture content to the desired level.
b. Incubation and Sampling:
-
Incubate the microcosms in the dark at a constant temperature for a set period (e.g., 30-60 days).
-
Maintain soil moisture by periodically weighing the microcosms and adding sterile deionized water as needed.
-
At designated time points (e.g., day 0, 7, 14, 30, 60), destructively sample replicate microcosms from each treatment group.
-
A portion of the soil from each sample is used for immediate analysis of inorganic nitrogen (ammonium and nitrate), while another portion is stored at -80°C for subsequent DNA extraction and molecular analysis.
Quantification of AOA and AOB Abundance using qPCR
Quantitative Polymerase Chain Reaction (qPCR) is used to determine the abundance of AOA and AOB by targeting the amoA gene, which encodes for the alpha subunit of the ammonia (B1221849) monooxygenase enzyme.
a. DNA Extraction:
-
Extract total genomic DNA from the soil samples stored at -80°C using a commercially available soil DNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer or fluorometer.
b. qPCR Assay:
-
Prepare qPCR reaction mixtures containing a DNA-binding fluorescent dye (e.g., SYBR Green), forward and reverse primers specific for AOA or AOB amoA genes, DNA polymerase, and the extracted soil DNA template.
-
Use specific primer sets such as Arch-amoAF/Arch-amoAR for AOA and amoA-1F/amoA-2R for AOB.[9]
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9][10]
-
Generate a standard curve using a dilution series of a plasmid containing a known copy number of the target amoA gene.
-
Calculate the copy number of amoA genes in the soil samples by comparing their amplification data to the standard curve. This provides a quantitative measure of the abundance of AOA and AOB.
Visualizing the Experimental Workflow and Nitrification Pathway
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for validating this compound's inhibitory effect.
Caption: this compound's differential inhibition of the ammonia oxidation pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Responses of the terrestrial ammonia-oxidizing archaeon Ca. Nitrososphaera viennensis and the ammonia-oxidizing bacterium Nitrosospira multiformis to nitrification inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 6. A meta-analysis to examine whether nitrification inhibitors work through selectively inhibiting ammonia-oxidizing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A meta-analysis to examine whether nitrification inhibitors work through selectively inhibiting ammonia-oxidizing bacteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. DNA Extraction and Quantification of amoA Gene Abundance [bio-protocol.org]
- 10. journals.asm.org [journals.asm.org]
Comparative analysis of Nitrapyrin's impact on soil health indicators
A deep dive into the effects of Nitrapyrin on key soil health indicators reveals a significant influence on nitrogen management and microbial dynamics. This guide offers a comparative analysis of this compound against other common nitrification inhibitors, Dicyandiamide (DCD) and 3,4-Dimethylpyrazole phosphate (B84403) (DMPP), supported by experimental data and detailed protocols for researchers and agricultural scientists.
This compound, a widely used nitrification inhibitor, plays a crucial role in optimizing nitrogen fertilizer use and mitigating environmental impacts. Its primary function is to slow the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) by inhibiting the activity of ammonia-oxidizing bacteria (AOB) and archaea (AOA). This action helps to retain nitrogen in the less mobile ammonium form for longer, making it more available for plant uptake and reducing the potential for nitrate leaching and nitrous oxide (N₂O) emissions, a potent greenhouse gas. This guide provides a comprehensive comparison of this compound's performance with DCD and DMPP, focusing on key soil health indicators.
Comparative Performance of Nitrification Inhibitors
The effectiveness of nitrification inhibitors can vary depending on soil type, temperature, and application methods. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound, DCD, and DMPP.
Table 1: Efficacy in Reducing Nitrous Oxide (N₂O) Emissions
| Nitrification Inhibitor | Reduction in N₂O Emissions (%) | Soil Type(s) | Reference(s) |
| This compound | 45 - 59 | Pasture soils | [1] |
| Dicyandiamide (DCD) | 19 - 46 | Pasture soils | [1] |
| 3,4-Dimethylpyrazole phosphate (DMPP) | 43 - 47 | Pasture soils | [1] |
| This compound | 38.3 (in HZ soil), 95.6 (in TA soil) | HZ (acidic), TA (alkaline) | [1] |
| Dicyandiamide (DCD) | 33.8 (in HZ soil), 52.8 (in TA soil) | HZ (acidic), TA (alkaline) | [1] |
| 3,4-Dimethylpyrazole phosphate (DMPP) | 94.1 (in HZ soil), 95.6 (in TA soil) | HZ (acidic), TA (alkaline) | [1] |
Table 2: Impact on Soil Mineral Nitrogen (NH₄⁺ and NO₃⁻)
| Nitrification Inhibitor | Change in NH₄⁺ Concentration | Change in NO₃⁻ Concentration | Soil Type(s) | Reference(s) |
| This compound | Significant Increase | Significant Decrease | Acidic and Alkaline soils | [2] |
| Dicyandiamide (DCD) | Significant Increase | Significant Decrease | Acidic and Alkaline soils | [2] |
| 3,4-Dimethylpyrazole phosphate (DMPP) | Significant Increase | Significant Decrease | Acidic and Alkaline soils | [2] |
Table 3: Persistence in Soil (Half-life)
| Nitrification Inhibitor | Half-life (days) | Temperature (°C) | Soil Type(s) | Reference(s) |
| This compound | 10 ± 2 | Not specified | Pasture soils | [3] |
| Dicyandiamide (DCD) | 16 ± 2 | Not specified | Pasture soils | [3] |
| 3,4-Dimethylpyrazole phosphate (DMPP) | 9.2 ± 0.3 | Not specified | Pasture soils | [3] |
| This compound | 18 - 29 | 15 | Pasture soils | [1] |
| Dicyandiamide (DCD) | 20 - 33 | 15 | Pasture soils | [1] |
| 3,4-Dimethylpyrazole phosphate (DMPP) | 12 - 17 | 15 | Pasture soils | [1] |
Table 4: Effects on Soil Microbial Community
| Nitrification Inhibitor | Impact on Ammonia-Oxidizing Archaea (AOA) | Impact on Ammonia-Oxidizing Bacteria (AOB) | Soil pH | Reference(s) |
| This compound | More inhibitory | Less inhibitory | Acidic | [2] |
| This compound | Less inhibitory | More inhibitory | Alkaline | [2] |
| Dicyandiamide (DCD) | More inhibitory | Less inhibitory | Acidic | [2] |
| Dicyandiamide (DCD) | Less inhibitory | More inhibitory | Alkaline | [2] |
| 3,4-Dimethylpyrazole phosphate (DMPP) | No significant effect | Significant decrease in abundance | Not specified | [4] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the comparative analysis.
Determination of Potential Nitrification Rate (PNR)
The potential nitrification rate is a measure of the maximum rate of nitrate production in a soil sample under optimal conditions.
Materials:
-
Fresh soil samples, sieved (2 mm)
-
Ammonium sulfate (B86663) ((NH₄)₂SO₄) solution
-
Potassium phosphate buffer solution (pH 7.2)
-
2 M Potassium chloride (KCl) solution
-
Incubator shaker
-
Centrifuge
-
Spectrophotometer or automated nutrient analyzer
Procedure:
-
Weigh a known amount of fresh soil (e.g., 10 g) into an Erlenmeyer flask.
-
Add a specific volume of ammonium sulfate solution to provide a non-limiting substrate concentration.
-
Add phosphate buffer to maintain optimal pH and create a soil slurry.
-
Incubate the flasks on an orbital shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).
-
At specified time intervals (e.g., 0, 4, 8, 24 hours), withdraw a subsample of the slurry.
-
Immediately stop the nitrification reaction by adding 2 M KCl solution.
-
Centrifuge the subsamples to obtain a clear supernatant.
-
Analyze the supernatant for nitrate (NO₃⁻) concentration using a spectrophotometer or an automated nutrient analyzer.
-
Calculate the potential nitrification rate as the linear rate of nitrate production over time.
Quantification of Soil Microbial Biomass
The chloroform (B151607) fumigation-extraction method is a widely used technique to estimate the amount of carbon and nitrogen held within the soil microbial biomass.
Materials:
-
Fresh soil samples, sieved (2 mm)
-
Ethanol-free chloroform
-
0.5 M Potassium sulfate (K₂SO₄) solution
-
Vacuum desiccator
-
Shaker
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Divide each soil sample into two portions.
-
Fumigated Sample: Place one portion in a vacuum desiccator containing a beaker of ethanol-free chloroform. Evacuate the desiccator until the chloroform boils, then seal and keep in the dark for 24 hours. After fumigation, remove the chloroform vapor by repeated evacuation.
-
Non-fumigated (Control) Sample: Keep the other portion of the soil under the same conditions but without chloroform.
-
Extract both the fumigated and non-fumigated soil samples with 0.5 M K₂SO₄ solution by shaking for a specified time (e.g., 1 hour).
-
Filter the extracts to obtain a clear solution.
-
Analyze the extracts for total organic carbon (for microbial biomass carbon) and total nitrogen (for microbial biomass nitrogen) using a TOC analyzer.
-
Calculate microbial biomass C and N by subtracting the values of the non-fumigated sample from the fumigated sample and dividing by a specific k-factor (correction factor).
Assay of Soil Enzyme Activity (Urease and Phosphatase)
Soil enzyme assays measure the potential activity of specific enzymes involved in nutrient cycling.
a) Urease Activity
Materials:
-
Fresh soil samples
-
Urea (B33335) solution
-
2 M KCl solution with a colorimetric reagent (e.g., diacetyl monoxime)
-
Spectrophotometer
Procedure:
-
Incubate a known weight of soil with a buffered urea solution at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours).
-
Stop the reaction by adding 2 M KCl solution.
-
Extract the ammonium (NH₄⁺) produced from the hydrolysis of urea.
-
Determine the concentration of ammonium in the extract colorimetrically using a spectrophotometer.
-
Urease activity is expressed as the amount of NH₄⁺-N released per unit of soil per unit of time.
b) Phosphatase Activity
Materials:
-
Fresh soil samples
-
p-Nitrophenyl phosphate (pNPP) solution (substrate)
-
Modified universal buffer
-
Calcium chloride (CaCl₂) and Sodium hydroxide (B78521) (NaOH) solutions
-
Spectrophotometer
Procedure:
-
Incubate a known weight of soil with a buffered pNPP solution at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Stop the reaction by adding CaCl₂ and NaOH solutions.
-
The enzymatic reaction releases p-nitrophenol (pNP), which is colored under alkaline conditions.
-
Filter the soil suspension and measure the intensity of the yellow color of the filtrate using a spectrophotometer at 400 nm.
-
Phosphatase activity is expressed as the amount of pNP released per unit of soil per unit of time.
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows related to the action of nitrification inhibitors.
Caption: Inhibition of the first step of nitrification by this compound, DCD, and DMPP.
Caption: A typical experimental workflow for comparing nitrification inhibitors.
References
Validating Model Predictions of Nitrapyrin Behavior in Soil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent soil science models—RZWQM2, HYDRUS, and PEARL—in predicting the environmental fate of Nitrapyrin, a key nitrification inhibitor. The following sections detail experimental data on this compound's behavior, the protocols used to obtain this data, and an overview of the models, facilitating an informed selection for research and regulatory purposes.
Understanding this compound's Behavior in Soil: Experimental Data
This compound's efficacy and environmental impact are largely governed by its persistence, mobility, and bioavailability in the soil matrix. Key parameters influencing its behavior include degradation half-life (DT50) and soil sorption (Kd and Koc).
Degradation Kinetics
This compound's degradation in soil is a critical factor determining its period of activity as a nitrification inhibitor. The rate of degradation is influenced by soil temperature, pH, moisture content, and organic matter.[1] Laboratory aerobic soil metabolism studies have shown that the half-life of this compound can range from 5 to 42 days at 25°C.[2] For instance, in a Commerce loam, the half-life was halved when the incubation temperature increased from 25°C to 35°C.[2] Bundy and Bremner (1973) reported that the half-life of this compound in soil ranged from 43 to 77 days at 10°C, but only 9 to 16 days at 20°C.[1]
Table 1: Aerobic Soil Half-Life of this compound in Various Soil Types at 25°C
| Soil Type | Taxonomic Subgroup | State | pH | Organic Carbon (%) | Sand (%) | Silt (%) | Clay (%) | Half-Life (days)[2] |
| Commerce loam | Aeric Fluvaquent | MS | 7.4 | 0.68 | 36 | 50 | 14 | 14 |
| Catlin silty clay loam | Oxyaquic Argiudoll | IL | 6.1 | 2.01 | 10 | 58 | 32 | 20 |
| Fargo clay | Typic Epiaquert | ND | 7.4 | 3.77 | 24 | 34 | 42 | 22 |
| Keith clay | Aridic Argiustoll | NE | 6.9 | 1.2 | 18 | 48 | 34 | 14 |
| Walla Walla silt loam | Typic Haploxeroll | WA | 6.4 | 0.87 | 72 | 14 | 14 | 5 |
| Cecil sandy loam | Typic Kanhapludult | GA | 6.3 | 0.65 | 50 | 34 | 16 | 16 |
| Yolo loam | Typic Xerorthent | CA | 6.5 | 0.8 | - | - | - | 17 |
Data compiled from Unger et al. (1976) and Regoli et al. (1981) as cited in Wolt (2000).[2]
Sorption Characteristics
Sorption to soil particles, particularly organic matter, significantly affects this compound's mobility and bioavailability.[3] The soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are key indicators of this process.[4][5] Higher Koc values suggest stronger binding to soil organic carbon and lower mobility. Studies have shown that this compound is readily adsorbed by soil organic matter, which can reduce its effectiveness, especially in high-organic matter soils.[3]
Table 2: Soil Adsorption Coefficients (Kd and Koc) for this compound
| Soil Type | Organic Matter (%) | Kd (L/kg) | Koc (L/kg) | Reference |
| Black soil | High | - | - | Zhang et al. (2020)[6] |
| Chernozem | Medium | - | - | Zhang et al. (2020)[6] |
| Planosol | Low | - | - | Zhang et al. (2020)[6] |
Note: Specific Kd and Koc values were not provided in the abstract. The study indicates a positive correlation between organic matter and adsorption.
Modeling this compound's Fate in Soil: A Comparative Overview
Predictive models are invaluable tools for assessing the environmental behavior of agrochemicals like this compound. This section provides an overview of three commonly used models: RZWQM2, HYDRUS, and PEARL.
RZWQM2 (Root Zone Water Quality Model 2)
Developed by the USDA-ARS, RZWQM2 is a comprehensive, one-dimensional model that simulates the major physical, chemical, and biological processes in an agricultural system.[7][8] It is designed to evaluate the effects of management practices on crop production and environmental quality.[7][8][9]
-
Strengths: RZWQM2 integrates a wide range of agricultural management practices, including tillage, irrigation, and the application of fertilizers and pesticides.[7][9] It incorporates modules for crop growth (from DSSAT), nitrogen and carbon cycling, and pesticide fate.[7]
-
Application to this compound: RZWQM2's pesticide module can simulate the degradation and transport of this compound. The model's detailed nitrogen cycling component makes it particularly suitable for assessing the impact of this compound on nitrification and subsequent nitrate (B79036) leaching. While direct validation studies for this compound in RZWQM2 are not abundant in the reviewed literature, its successful application for other nitrogen-related simulations suggests its potential.[9][10]
HYDRUS
HYDRUS is a suite of software packages that simulate water, heat, and solute transport in variably saturated porous media.[11][12] The one-dimensional (HYDRUS-1D) and two/three-dimensional (HYDRUS-2D/3D) versions are widely used in soil science and hydrology.
-
Strengths: HYDRUS excels in simulating complex water flow and solute transport processes, including non-equilibrium transport.[13] It allows for detailed parameterization of soil hydraulic properties and can model root water and solute uptake.
-
Application to this compound: HYDRUS can be used to model the leaching of this compound through the soil profile.[11] By inputting this compound's degradation and sorption parameters, the model can predict its concentration in soil water over time and depth. Validation studies have demonstrated HYDRUS's capability to accurately simulate nitrate transport, which is indirectly influenced by this compound.[14][15]
PEARL (Pesticide Emission Assessment at Regional and Local scales)
PEARL is a one-dimensional, dynamic model that simulates the fate of pesticides in the soil-plant-atmosphere system.[16][17][18] It is often used in regulatory risk assessments for pesticides in Europe.[16]
-
Strengths: PEARL is specifically designed for pesticide fate modeling and includes detailed process descriptions for sorption, transformation, and transport.[17][18] It can simulate pesticide leaching to groundwater, volatilization, and runoff.[18]
-
Application to this compound: PEARL can be used to predict the environmental concentration of this compound in soil and water. The model requires input parameters such as degradation rates and sorption coefficients. While specific validation studies for this compound with PEARL were not found in the initial searches, its validation with other pesticides in various soil types provides confidence in its application.[19]
Experimental Protocols
Accurate model validation relies on high-quality experimental data. This section outlines the methodologies for key experiments related to this compound's behavior in soil.
This compound Extraction and Analysis from Soil
A common method for determining this compound residues in soil involves extraction followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21]
Experimental Workflow: this compound Soil Analysis
Caption: Workflow for this compound extraction and analysis in soil.[20]
Protocol:
-
Sample Preparation: Collect soil samples, air-dry them, and pass them through a 2-mm sieve.
-
Extraction: Weigh a 5-gram subsample of soil and extract it with an acetone/0.1 N hydrochloric acid (90:10) solution.[20] The extraction is typically facilitated by sonication and shaking.[20]
-
Purification: After extraction, the mixture is centrifuged, and the supernatant is collected.[20] The extract is then diluted and partitioned into an organic solvent like cyclohexane.[20]
-
Analysis: The final extract is analyzed by GC/EI-MS to quantify the concentration of this compound and its metabolites.[20]
Soil Column Leaching Study
Soil column or lysimeter studies are conducted to evaluate the mobility and leaching potential of this compound in a controlled environment that mimics field conditions.[1][22][23][24]
Experimental Workflow: Soil Column Leaching Study
Caption: Workflow for a typical soil column leaching experiment.[1]
Protocol:
-
Column Setup: Undisturbed or packed soil columns are prepared using materials like PVC or plexiglass.[22]
-
This compound Application: A solution containing this compound is applied to the surface of the soil columns.[1]
-
Leaching Event: A simulated rainfall event is initiated by adding a specific volume of water or a solution like 0.01 M calcium chloride to the top of the columns.[1]
-
Sample Collection: Leachate is collected from the bottom of the columns at regular intervals.
-
Analysis: Both the leachate and sections of the soil column (post-experiment) are analyzed for this compound and its degradation products to determine their distribution and movement.
Adsorption/Desorption Batch Equilibrium Study
This laboratory experiment quantifies the extent to which this compound binds to soil particles.
Signaling Pathway: Nitrification Inhibition by this compound
Caption: this compound inhibits the first step of nitrification.
Protocol:
-
Equilibration: A known mass of soil is mixed with a series of this compound solutions of varying concentrations in a background electrolyte (e.g., 0.01 M CaCl2).[3]
-
Shaking: The mixtures are shaken for a predetermined time (e.g., 24 hours) to reach equilibrium.[3]
-
Separation: The solid and liquid phases are separated by centrifugation.[3]
-
Analysis: The concentration of this compound remaining in the supernatant is measured.
-
Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final solution concentrations. Adsorption isotherms (e.g., Freundlich or Langmuir) are then fitted to the data to determine the sorption coefficients (Kd and Koc).[3]
Conclusion
The selection of an appropriate model for predicting this compound's behavior in soil depends on the specific research objectives and the available data. RZWQM2 offers a holistic approach by integrating crop growth and management practices, making it suitable for assessing the overall impact of this compound in an agricultural context. HYDRUS provides a detailed and mechanistic simulation of water and solute transport, ideal for studies focusing on leaching and movement through the soil profile. PEARL is a specialized tool for pesticide risk assessment, particularly for regulatory purposes.
Effective model validation requires robust experimental data. The protocols outlined in this guide provide a foundation for generating the necessary data on this compound's degradation, sorption, and leaching characteristics. By combining reliable experimental data with appropriate modeling tools, researchers can gain a comprehensive understanding of this compound's environmental fate and optimize its use for sustainable agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of nitrification inhibitor this compound by humic acid and fulvic acid in black soil: characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pesticide soil sorption parameters: theory, measurement, uses, limitations and reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]
- 6. upload.wikimedia.org [upload.wikimedia.org]
- 7. ars.usda.gov [ars.usda.gov]
- 8. RZWQM : USDA ARS [ars.usda.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. mdpi.com [mdpi.com]
- 11. sciencepub.net [sciencepub.net]
- 12. mdpi.com [mdpi.com]
- 13. people.iut.ac.ir [people.iut.ac.ir]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. PEARL - ESDAC - European Commission [esdac.jrc.ec.europa.eu]
- 17. legacy.emissieregistratie.nl [legacy.emissieregistratie.nl]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. Simulation of pesticide leaching in a cracking clay soil with the PEARL model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 22. researchgate.net [researchgate.net]
- 23. A comprehensive dataset on nitrate, Nitrite and dissolved organic carbon leaching losses from a 4-year Lysimeter study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lysimeter research identifying management practices to reduce nitrogen leaching » Manaaki Whenua [landcareresearch.co.nz]
A Comparative Guide to Inter-Laboratory Analysis of Nitrapyrin
This guide provides a comparative overview of analytical methodologies for the determination of Nitrapyrin in various environmental and agricultural matrices. While direct inter-laboratory comparison studies for this compound are not extensively published, this document synthesizes data from independent method validation studies to offer a baseline for performance comparison. The information is intended for researchers, analytical scientists, and professionals in drug and pesticide development to aid in the selection and implementation of robust analytical methods.
Data Presentation: Performance of Analytical Methods for this compound
The following tables summarize the performance of various analytical methods for this compound determination in different matrices as reported in published literature. These tables provide a comparative look at key validation parameters such as Limit of Quantitation (LOQ) and recovery rates.
Table 1: Method Performance for this compound in Water
| Analytical Method | Matrix | Fortification Levels (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | LOQ (µg/L) |
| GC-MS/MS[1][2] | Drinking, Surface, Ground Water | 0.05 (LOQ), 0.50 (10x LOQ) | 70-120 | ≤20 | 0.05 |
| Independent Laboratory Validation (ILV) of GC-MS/MS[1] | Drinking, Surface, Ground Water | 0.05, 0.50 | Satisfactory | Satisfactory | 0.05 |
Table 2: Method Performance for this compound in Soil
| Analytical Method | Matrix | Fortification Levels (µg/g) | Average Recovery (%) | RSD (%) | LOQ (µg/g) |
| GC/MS (Positive-ion electron-impact)[3] | Loam, Silty Clay Loam | 0.010 (LOQ), 0.100, 1.00, 10.0 | 70-120 | ≤20 | 0.010 |
| Independent Laboratory Validation (ILV) of GC/MS[3] | Loam | 0.010, 10.0 | 70-120 | ≤20 | 0.010 |
Table 3: Method Performance for this compound in Agricultural Commodities
| Analytical Method | Matrix | Fortification Levels (µg/g) | Average Recovery (%) | RSD (%) | LOQ (µg/g) |
| LC-MS/MS[4][5] | Various Crops (Celery, Onion, Lettuce, etc.) | 0.020, 0.20, 2.0 | 76-102 (Lettuce at 2.0 µg/g was 68%) | Not explicitly stated | 0.020 |
| GC-MS/MS (with derivatization)[6] | Food Crops | 0.05, 0.1, 0.2 | 80.4-98.4 | 1.0-10.1 | 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent common approaches for the analysis of this compound.
Analysis of this compound in Water by GC-MS/MS
This method is applicable for the quantitative determination of this compound in ground, surface, and drinking water.[1][2][7]
-
Sample Preparation and Extraction:
-
Extract water samples with two portions of 1:1 (v/v) hexane (B92381):toluene.[7]
-
Combine the hexane:toluene extracts.[7]
-
Evaporate the combined organic phase to a volume of less than 2 mL using a rotary evaporator at 35°C.[2]
-
Adjust the final volume to 2 mL with xylene.[2]
-
-
Cleanup:
-
The concentrated extract is cleaned up using a deactivated silica (B1680970) solid-phase extraction (SPE) column.[7]
-
The SPE eluate containing this compound is collected for analysis.[7]
-
-
Instrumental Analysis (GC-MS/MS):
-
System: Thermo Scientific TSQ 8000 Evo triple quadrupole GC-MS/MS system with a Trace 1310 gas chromatograph or equivalent.[1][2]
-
Column: Agilent DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1][2]
-
Oven Temperature Program: Hold at 50°C for 1 minute, then ramp at 15°C/minute to 280°C and hold for 2.0 minutes.[1][2]
-
Ionization Mode: Electron Ionization (EI) in positive ion mode.[2]
-
Monitoring: Multiple Reaction Monitoring (MRM). Quantitation transition: m/z 196→160; Confirmation transition: m/z 194→158.[1][2]
-
Analysis of this compound in Agricultural Commodities by LC-MS/MS
This method is suitable for determining this compound residues in various crop matrices.[4][5]
-
Sample Preparation and Extraction:
-
Cleanup:
-
Instrumental Analysis (LC-MS/MS):
-
System: Agilent 1200 series LC coupled to an Agilent 6430 triple quadrupole tandem mass spectrometer or equivalent.[4]
-
Column: Poroshell 120 EC-C8 (30 x 3.0 mm i.d., 2.7 µm particle size).[4][5]
-
Mobile Phase: A gradient of 0.05% formic acid in water (A) and methanol (B129727) (B) at a flow rate of 0.50 mL/min.[4][5]
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) was found to be effective.[4]
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
-
Calibration:
Visualizations
The following diagrams illustrate a typical experimental workflow for this compound analysis and the conceptual framework of an inter-laboratory comparison study.
Caption: Experimental workflow for this compound residue analysis.
Caption: Logical workflow of an inter-laboratory comparison study.
References
- 1. epa.gov [epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. epa.gov [epa.gov]
- 4. Improved Analytical Methods for Determination of Residues of this compound and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 5. scirp.org [scirp.org]
- 6. [Simultaneous determination of this compound and its metabolite residues in food crops by derivatization with gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Assessing the Synergistic Effects of Nitrapyrin with Other Agricultural Inputs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrapyrin, a widely used nitrification inhibitor, plays a crucial role in optimizing nitrogen fertilizer efficiency in agriculture. Its primary function is to delay the bacterial conversion of ammonium (B1175870) to nitrate (B79036) in the soil, thereby reducing nitrogen loss through leaching and denitrification and enhancing its availability to crops. This guide provides a comprehensive comparison of this compound's performance when used in conjunction with other agricultural inputs, supported by experimental data. We will delve into its synergistic effects with various fertilizers and explore the current, albeit limited, understanding of its interactions with herbicides and fungicides.
Synergistic Effects with Nitrogen Fertilizers
The co-application of this compound with nitrogen fertilizers, particularly those containing ammonium or urea, has been the subject of extensive research. The primary synergistic benefit observed is the enhanced nitrogen use efficiency (NUE) of the crops.
Impact on Crop Yield
Numerous field studies have demonstrated the positive impact of this compound on the yield of various crops when applied with nitrogen fertilizers. The magnitude of this effect, however, is influenced by factors such as soil type, climatic conditions, and agricultural practices.
Table 1: Effect of this compound on Crop Yield in Conjunction with Nitrogen Fertilizers
| Crop | Fertilizer Type | This compound Treatment | Yield Increase (%) | Reference Study |
| Corn (Maize) | Urea | Urea + this compound | 19 - 31 | [1] |
| Corn (Maize) | Anhydrous Ammonia (B1221849) | AA + this compound | 6.4 | [2] |
| Wheat | Urea Ammonium Nitrate (UAN) | UAN + this compound | No significant effect | [3] |
| Lettuce | Ammonium Sulfate | Ammonium Sulfate + this compound | Trend of lower yield | [4] |
| Cauliflower | Calcium Nitrate | Calcium Nitrate + this compound | Slight improvement | [5] |
Note: The variability in yield response highlights the importance of optimizing this compound application based on specific cropping systems and environmental contexts.
Influence on Soil Nitrogen Dynamics
This compound's primary mechanism of action directly influences the forms of nitrogen present in the soil. By inhibiting the activity of Nitrosomonas bacteria, it slows the conversion of ammonium (NH₄⁺) to nitrite (B80452) (NO₂⁻), the first step of nitrification.[6][7] This leads to a higher concentration of ammonium in the soil for a longer period.
Table 2: Effect of this compound on Soil Nitrogen Content
| Soil Parameter | Fertilizer Type | This compound Treatment | Observation | Reference Study |
| Ammonium (NH₄⁺) | Urea | Urea + this compound | Increased NH₄⁺ retention | [8] |
| Nitrate (NO₃⁻) | Urea | Urea + this compound | Decreased NO₃⁻ concentration | [8] |
| Nitrate Leaching | Pig Slurry & Anaerobic Digestate | Slurry/Digestate + this compound | Reduced nitrate leaching | [9] |
| Nitrate Leaching | Calcium Nitrate | Calcium Nitrate + this compound | Reduced from 925 to 294 mg/L | [5] |
This alteration in soil nitrogen composition is the foundation of this compound's benefits, as ammonium is less prone to leaching than nitrate, ensuring a more stable supply of nitrogen for plant uptake.
Reduction of Greenhouse Gas Emissions
A significant environmental benefit of using this compound is the reduction of nitrous oxide (N₂O) emissions from agricultural soils. N₂O, a potent greenhouse gas, is a byproduct of both nitrification and denitrification processes. By inhibiting nitrification, this compound limits the substrate (nitrate) available for denitrification, thereby reducing N₂O production.
Table 3: Effect of this compound on Nitrous Oxide (N₂O) Emissions
| Fertilizer Type | This compound Treatment | N₂O Emission Reduction (%) | Reference Study |
| Urea | Urea + this compound | 69 - 88 | [1] |
| Urea Ammonium Nitrate (UAN) | UAN + this compound | up to 44 | [10] |
Interactions with Herbicides and Fungicides: A Knowledge Gap
While the synergistic effects of this compound with fertilizers are well-documented, there is a significant lack of publicly available, peer-reviewed research detailing its interactions with herbicides and fungicides. The existing literature and product labels often state that this compound can be tank-mixed with various pesticides, but quantitative data on the synergistic, antagonistic, or additive effects of these combinations on pest and disease control, crop safety, and soil health are scarce.
One study on rice production noted that barnyardgrass control was unaffected by the application of this compound with different herbicides.[11] Another study monitored the concentrations of this compound and three common herbicides (acetochlor, atrazine, and metolachlor) in agricultural soils and streams but did not assess their combined efficacy.[12]
The potential for interactions, both positive and negative, exists. For instance, the alteration of the soil microbial community by this compound could theoretically influence the degradation and efficacy of soil-applied herbicides or fungicides.[13][14][15] Conversely, some pesticides are known to affect soil microbial populations, which could in turn impact the nitrification process and the effectiveness of this compound.[16][17] Given the complexity of these interactions, further research is critically needed to provide farmers and agronomists with data-driven recommendations for integrated pest and nutrient management strategies involving this compound.
Mechanism of Action: Inhibition of Ammonia Monooxygenase
This compound's mode of action is the specific inhibition of the enzyme ammonia monooxygenase (AMO), which is crucial for the first step of nitrification.[9][18][19] This enzyme, found in ammonia-oxidizing bacteria (AOB) and archaea (AOA), catalyzes the oxidation of ammonia to hydroxylamine.
The proposed mechanism involves this compound acting as a chelating agent for the copper ions that are essential for the function of the AMO enzyme.[9] By binding to these copper ions, this compound effectively deactivates the enzyme, halting the nitrification process.
Below is a simplified representation of the nitrification pathway and the point of inhibition by this compound.
Caption: Nitrification pathway and the inhibitory action of this compound on Ammonia Monooxygenase.
Experimental Protocols
To facilitate the replication and verification of the findings presented, this section outlines a generalized experimental protocol for assessing the synergistic effects of this compound with other agricultural inputs.
Field Trial Protocol for Assessing this compound and Fertilizer Synergy
-
Site Selection and Preparation: Choose a field with uniform soil type and cropping history. Conduct baseline soil tests to determine initial nutrient levels, pH, and organic matter content.
-
Experimental Design: Employ a randomized complete block design with a minimum of four replications. Treatments should include a control (no nitrogen), fertilizer alone, and fertilizer combined with this compound at recommended rates.
-
Treatment Application: Apply fertilizers and this compound according to standard agricultural practices for the selected crop. Ensure uniform application within each plot.
-
Crop Management: Follow standard agronomic practices for the region regarding planting, irrigation, weed control, and pest management, ensuring these are consistent across all plots.
-
Data Collection:
-
Soil Sampling: Collect soil samples at regular intervals throughout the growing season to analyze for ammonium and nitrate concentrations.
-
Greenhouse Gas Flux: Use static or dynamic chambers to measure N₂O emissions from the soil surface periodically.
-
Plant Tissue Analysis: Collect plant tissue samples at key growth stages to determine nitrogen uptake.
-
Yield Measurement: At harvest, measure the crop yield and determine grain moisture content and quality parameters.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
Laboratory Incubation Study for Nitrification Inhibition
-
Soil Collection and Preparation: Collect topsoil from a relevant agricultural field. Sieve the soil to remove large debris and homogenize it.
-
Experimental Setup: Distribute a known weight of soil into incubation jars. Treatments should include a control, soil with an ammonium-based fertilizer, and soil with the fertilizer plus this compound.
-
Incubation: Maintain the soil at a constant temperature and moisture level conducive to microbial activity.
-
Sampling and Analysis: At regular time points, destructively sample the jars and extract the soil to measure ammonium and nitrate concentrations.
-
Data Analysis: Model the disappearance of ammonium and the appearance of nitrate over time to calculate nitrification rates and the inhibitory effect of this compound.
The following diagram illustrates a typical workflow for a soil incubation study.
Caption: Workflow for a laboratory soil incubation study to assess nitrification inhibition.
Conclusion
The synergistic application of this compound with nitrogen fertilizers offers significant agronomic and environmental benefits, primarily through improved nitrogen use efficiency, increased crop yields in many systems, and reduced nitrous oxide emissions. The mechanism of action, centered on the inhibition of the ammonia monooxygenase enzyme, is well-understood. However, a critical knowledge gap exists regarding the interactions of this compound with other agricultural inputs like herbicides and fungicides. Further research in this area is essential to develop integrated management strategies that maximize agricultural productivity while minimizing environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing Interactions of Multiple Agrichemicals by Using Bacterial Assemblages in a Wetland Mesocosm System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the Nitrification Inhibitor this compound on Nitrogen Losses and Brassica oleracea Growth: A Preliminary Sustainable Research [mdpi.com]
- 6. Nitrification - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. This compound Mitigates Nitrous Oxide Emissions, and Improves Maize Yield and Nitrogen Efficiency under Waterlogged Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azoxystrobin and soil interactions: degradation and impact on soil bacterial and fungal communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. catalog.data.gov [catalog.data.gov]
- 13. scribd.com [scribd.com]
- 14. Nitrification | Biosis - Biological Soil Information System [biosisplatform.eu]
- 15. nitrogen.princeton.edu [nitrogen.princeton.edu]
- 16. Effect of fungicides on soil respiration, microbial community, and enzyme activity: A global meta-analysis (1975-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Widespread Use of the Nitrification Inhibitor this compound: Assessing Benefits and Costs to Agriculture, Ecosystems, and Environmental Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Nitrapyrin: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Nitrapyrin, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This compound, a nitrification inhibitor and bactericide, requires careful consideration for its disposal to mitigate potential hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, eye protection such as splash goggles, and a lab coat.[1] In cases of inadequate ventilation, a certified respirator should be used.[1]
Should accidental contact occur, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3][4] If skin irritation persists, consult a physician.[2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[2][5] Do NOT induce vomiting.[5] Call a physician or poison control center if you feel unwell.[2][3][5]
-
Inhalation: Move the individual to fresh air.[2][4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek medical attention if symptoms occur.[2]
In the event of a spill, prevent further leakage if it is safe to do so.[3][5] For solid this compound, sweep it up and shovel it into suitable, closed containers for disposal.[2][4] Avoid creating dust.[4] For liquid spills, absorb with an inert material such as sand or diatomite and place it in a suitable container.[6]
Logistical and Disposal Plan
The primary and universally recommended method for the disposal of this compound is to use an approved waste disposal plant.[2][3][5] It is crucial to adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.
Key Disposal Steps:
-
Container Management: Keep waste this compound in suitable, closed, and properly labeled containers.[2][3][4] Do not reuse empty pesticide containers for any other purpose.[7][8]
-
Waste Collection: Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Regulatory Compliance: Ensure that the disposal process is fully compliant with all applicable regulations. State and local laws may be more stringent than federal requirements.[7][8]
For small quantities of unused this compound, one guideline suggests that the manufacturer recommends burial in a sanitary landfill.[9] However, another source indicates that for many organochlorine pesticides, incineration is the only acceptable disposal method, though this may be impractical for small amounts.[9] Given the potential for environmental persistence of related compounds, professional disposal is the safest and most compliant option.[9]
Environmental Precautions: this compound is toxic to aquatic life with long-lasting effects.[2][3] Therefore, it is imperative to prevent it from entering surface water or sanitary sewer systems.[2]
Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits for disposal) were found in the search results. For permissible exposure limits in an occupational setting, please refer to the relevant safety data sheets.
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Page loading... [guidechem.com]
- 5. media.coreandmain.com [media.coreandmain.com]
- 6. agilent.com [agilent.com]
- 7. Disposal of Pesticides [npic.orst.edu]
- 8. epa.gov [epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Nitrapyrin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Nitrapyrin, a nitrification inhibitor, a comprehensive understanding and strict adherence to safety protocols are critical to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
This compound is recognized as a potential human carcinogen and can cause serious eye irritation.[1] It is also harmful if swallowed or in contact with the skin.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is required when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, polyvinyl chloride (PVC), or viton).[3] | Prevents skin contact, as this compound can be harmful if absorbed through the skin.[2][4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[4][5] A face shield may be necessary if there is a splash hazard.[6] | Protects against eye irritation, a known hazard of this compound.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used if handling is likely to generate dust or when ventilation is inadequate.[1][4] | Minimizes the inhalation of harmful dust or vapors.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant coveralls worn over a long-sleeved shirt and long pants.[3][7] An apron may also be required when mixing or loading.[3] | Provides a barrier against accidental skin contact with the chemical. |
| Footwear | Chemical-resistant footwear plus socks.[7] | Protects feet from potential spills. |
Toxicity Data
The following table summarizes the acute toxicity data for this compound:
| Toxicity Category | Value | Species |
| Oral LD50 | 710 mg/kg | Mouse[4] |
| Dermal LD50 | 850 mg/kg | Rabbit[4] |
| Eye Irritation | Category II (most severe being Category I) | -[1] |
| Skin Irritation | Category IV | -[1] |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining a safe laboratory environment:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when dust may be generated.[1][5]
-
Avoiding Contact: Avoid all contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product.[2][5]
-
Preventing Dust and Aerosols: Take care to avoid the formation of dust and aerosols during handling.[1]
-
Grounding Equipment: Ground all equipment containing the material to prevent static discharge.[4]
-
Storage: Store in a tightly closed container in a cool, well-ventilated area, protected from moisture.[4][5] Keep away from heat and ignition sources.[4]
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spills: Evacuate the area.[1] Wear appropriate PPE.[2] For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[1] If necessary, moisten the material to prevent dusting.[1] Absorb liquid spills with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[2]
-
After Inhalation: Move the individual to fresh air. If symptoms persist, consult a physician.[2][8]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[1]
-
After Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[5][8] Seek medical attention.[1]
-
After Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and drink plenty of water afterward.[8] Call a physician or poison control center immediately.[8]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[5][8] One manufacturer suggests that unwanted quantities can be disposed of by burial in a sanitary landfill.[9] However, incineration is the recommended disposal procedure for many pesticides.[9] Always follow local, state, and federal regulations.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and weigh boats, should be collected in a designated and labeled hazardous waste container.[6]
This compound Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. agilent.com [agilent.com]
- 3. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. media.coreandmain.com [media.coreandmain.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
